3-Amino-5-azaindole dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVIJQANARAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-49-1 | |
| Record name | 3-Amino-5-azaindole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Azaindole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-Amino-Azaindole Dihydrochloride: A Cornerstone for Modern Drug Discovery
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure." Azaindoles, which are bioisosteres of both indoles and purines, consist of a fused pyrrole and pyridine ring.[1][2][3] The strategic placement of a nitrogen atom in the six-membered ring dramatically alters the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, compared to its indole counterpart.[1][2][3] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1]
This guide focuses on a particularly valuable building block: 3-amino-azaindole dihydrochloride. It is a versatile intermediate primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[4] It is important for the researcher to note a common point of ambiguity in nomenclature. While the term "5-azaindole" refers to the 1H-pyrrolo[2,3-c]pyridine core, much of the commercially available material and literature data associated with CAS Number 100960-08-5 corresponds to 3-Amino-7-azaindole dihydrochloride (1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride). This guide will proceed by focusing on the properties and applications of the widely documented 7-azaindole isomer, which serves as a critical starting material in numerous drug discovery programs.
Core Physicochemical Properties
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and screening. 3-Amino-7-azaindole dihydrochloride is typically supplied as an off-white to brown crystalline powder.[4] The dihydrochloride salt form generally enhances solubility in aqueous media and improves stability for long-term storage, making it highly suitable for high-throughput screening applications.[4]
| Property | Value | Source |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridin-3-amine;dihydrochloride | [5] |
| Synonyms | 1H-Pyrrolo[2,3-b]pyridin-3-ylamine dihydrochloride | [4][6] |
| CAS Number | 100960-08-5 | [4][5][6] |
| Molecular Formula | C₇H₇N₃·2HCl | [4][6] |
| Molecular Weight | 206.07 g/mol | [4][6] |
| Appearance | Off-white crystalline or brown powder | [4] |
| Purity | Typically ≥95% | [4][6] |
| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place.[4] Protect from moisture.[7] | [4][7] |
Solubility and Stability
The dihydrochloride salt form confers good solubility, a key advantage for biochemical assays and library synthesis.[4] For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and protected from moisture, as it is hygroscopic.[7] Stock solutions should be freshly prepared, though stability in DMSO at -20°C for short periods is generally acceptable.
Spectroscopic Characterization
Structural confirmation is typically achieved through standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show characteristic shifts for the aromatic protons and carbons of the bicyclic azaindole system and the amine group. Researchers should consult the supplier's Certificate of Analysis for specific spectral data and peak assignments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the parent molecule.[8]
-
Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching of the amine and pyrrole groups, as well as C=C and C-N stretching of the aromatic rings.
Synthesis and Reactivity
3-Amino-7-azaindole is a synthetic intermediate, not a naturally occurring compound. The azaindole scaffold can be constructed through various established synthetic routes. While a specific, detailed synthesis for this exact compound is proprietary to chemical suppliers, the general strategies involve multi-step sequences. Common methods for creating the azaindole core include the Bartoli and Batcho-Leimgruber indole syntheses, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][9]
The true value of 3-amino-7-azaindole lies in its reactivity. The 3-amino group serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse substituents through amide bond formation, reductive amination, or participation in further heterocycle synthesis. This flexibility is crucial for building libraries of compounds for structure-activity relationship (SAR) studies.
Key Applications in Drug Discovery
The 7-azaindole core is a proven pharmacophore, most notably in the field of oncology. Its structural similarity to the adenine fragment of ATP allows it to function as an effective "hinge-binding" motif in the ATP-binding pocket of many protein kinases.[1]
Kinase Inhibitor Development
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of cancer and other diseases. 3-Amino-7-azaindole dihydrochloride is a foundational building block for synthesizing potent and selective kinase inhibitors.[2][4] By derivatizing the 3-amino position, medicinal chemists can extend a side chain into the solvent-exposed region of the kinase active site, fine-tuning selectivity and potency.
Biochemical Research and Screening
Beyond synthesis, this compound is valuable in biochemical research for studying enzyme inhibition and receptor binding.[4][5] Its favorable solubility and stability make it an excellent candidate for inclusion in fragment libraries for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds.[4]
Experimental Protocols
Safe Handling and Stock Solution Preparation
Causality: Proper handling and accurate stock preparation are foundational for reproducible experimental results. The dihydrochloride salt is hygroscopic, and exposure to moisture can alter the compound's mass and compromise its integrity. Using an inert atmosphere and anhydrous solvents prevents degradation.
Protocol:
-
Preparation: Before opening, allow the vial of 3-Amino-7-azaindole dihydrochloride to equilibrate to room temperature for at least 30 minutes to prevent condensation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Weighing: Briefly open the vial in a chemical fume hood or on a balance with appropriate ventilation.[7] Weigh the desired amount of powder into a tared, sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the required volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C in tightly sealed vials.
Representative Workflow: In Vitro Kinase Inhibition Assay
Causality: This protocol describes a generic, luminescence-based kinase assay to determine the inhibitory potential of a compound derived from the 3-amino-azaindole scaffold. The assay measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity, and a potent inhibitor will result in higher ATP levels (and thus higher luminescence).
Materials:
-
Test Compound (Azaindole derivative, prepared in DMSO)
-
Active Kinase Enzyme
-
Kinase Substrate (specific to the enzyme)
-
Assay Buffer
-
ATP (at or near the Kₘ for the kinase)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well assay plates
Workflow:
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in the appropriate assay buffer. Add this mix to all wells except the "no enzyme" controls.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 30-90 minutes).
-
Signal Detection: Add the luminescent kinase assay reagent to all wells. This reagent will lyse the cells (if applicable), stop the kinase reaction, and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
As a laboratory chemical, 3-Amino-7-azaindole dihydrochloride requires careful handling in a controlled environment.
-
General Precautions: Use only under a chemical fume hood.[7] Avoid formation of dust and aerosols.[11] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[10]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Incompatible Materials: Strong oxidizing agents.[7]
Conclusion
3-Amino-7-azaindole dihydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique electronic properties, versatile reactivity, and proven success as a pharmacophore, particularly in kinase inhibition, solidify its role as a high-value building block in drug discovery. By understanding its core properties, handling requirements, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.
References
- The Royal Society of Chemistry. Supporting information Indoles.
- J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5.
- PubChem. 3-Amino-7-azaindole hydrochloride | C7H8ClN3 | CID 45789998.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- MedchemExpress.com. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. 3-Amino-7-azaindole dihydrochloride.
- Angene Chemical. (2025). Safety Data Sheet.
- INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- Besson, T., et al. The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central.
- Organic Chemistry Portal. Azaindole synthesis.
- Kumar, A., et al. Azaindole Therapeutic Agents. PMC - PubMed Central.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. rsc.org [rsc.org]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. angenechemical.com [angenechemical.com]
A Technical Guide to the Discovery and Synthesis of 3-Amino-5-azaindole Dihydrochloride: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-azaindole dihydrochloride, a pivotal heterocyclic building block in contemporary drug discovery. We delve into the strategic importance of the azaindole scaffold as a privileged bioisostere, tracing the rationale for its integration into medicinal chemistry programs. The core of this document offers a detailed exploration of the synthetic pathways leading to the 5-azaindole core and its subsequent functionalization to yield the 3-amino derivative. By synthesizing information from established literature, we present detailed experimental protocols, explain the causality behind methodological choices, and summarize key data in a clear, accessible format. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design of novel therapeutics, particularly in the realm of kinase inhibition.
The Strategic Value of the Azaindole Scaffold
The azaindole framework has emerged as a "privileged structure" in medicinal chemistry, largely due to its role as a bioisostere for the naturally ubiquitous indole and purine systems.[1][2][3] Azaindoles, or pyrrolopyridines, consist of a fused pyrrole and pyridine ring. The position of the nitrogen atom in the six-membered ring defines four isomers (4-, 5-, 6-, and 7-azaindole), each imparting distinct physicochemical properties.[3][4]
The strategic replacement of a carbon atom in an indole's benzene ring with a nitrogen atom introduces profound, yet tunable, changes:
-
Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, altering the molecule's solubility, lipophilicity (LogP), and acid dissociation constant (pKa). These modifications can be critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
-
Enhanced Target Binding: In the context of protein kinase inhibition, the azaindole scaffold is particularly advantageous. It structurally mimics the adenine fragment of adenosine triphosphate (ATP), enabling it to bind effectively within the ATP-binding site of kinases. The additional nitrogen atom can form crucial hydrogen bonds that may not be possible with a standard indole, potentially increasing potency and selectivity.[1][2]
-
Intellectual Property: The novelty of the azaindole scaffold compared to more common indole-based compounds provides opportunities for creating new intellectual property space in crowded therapeutic areas.[1]
The 5-azaindole isomer, the focus of this guide, has been successfully incorporated into a range of therapeutic candidates, underscoring its value to the drug discovery pipeline.[5]
Discovery and Significance of a Key Building Block
The discovery of 3-Amino-5-azaindole was not a singular event but rather an outcome of the growing demand for versatile chemical intermediates driven by the expansion of kinase-focused drug discovery programs.[2][6] As researchers sought to systematically explore the structure-activity relationships (SAR) of azaindole-based inhibitors, the need for a scaffold with a reactive "handle" at the 3-position became apparent.
The 3-amino group serves as an ideal synthetic handle for several reasons:
-
It can be readily transformed into a wide array of functional groups (amides, ureas, sulfonamides, etc.).
-
It allows for the introduction of diverse side chains to probe interactions with specific amino acid residues in a target protein's binding pocket.
-
Its presence is a key feature in many potent kinase inhibitors, where it often participates in critical hydrogen bonding interactions.[7]
The dihydrochloride salt form enhances the compound's stability, crystallinity, and solubility in polar solvents, making it easier to handle and more suitable for high-throughput screening and subsequent synthetic manipulations.[6]
Synthetic Strategies for the 5-Azaindole Core
The construction of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) nucleus is a non-trivial synthetic challenge. While classic indole syntheses like the Fischer method are often inefficient for pyridyl precursors, several other methods have proven effective.[8]
The Bartoli Indole Synthesis
The Bartoli reaction is a widely cited method for preparing substituted azaindoles.[1] It involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. For the synthesis of the 5-azaindole core, 4-nitropyridine serves as the starting material. Although often functional, the reaction can suffer from moderate yields.[1]
Caption: The Bartoli synthesis route to the 5-azaindole core.
Modern Palladium-Catalyzed Approaches
More contemporary methods leverage the power of transition-metal catalysis to construct the azaindole scaffold with greater efficiency and substrate scope.[9] These routes typically start with appropriately substituted and readily available chloropyridines or bromopyridines. A common strategy involves a Sonogashira coupling with a protected alkyne, followed by a base-mediated intramolecular cyclization to form the pyrrole ring.[8][9]
Synthesis of this compound
The synthesis of the title compound from the 5-azaindole core is typically achieved through a two-step sequence: electrophilic nitration at the C3 position, followed by reduction of the resulting nitro group.
Caption: Synthetic pathway from 5-azaindole to its 3-amino dihydrochloride salt.
Key Transformation Summary
| Step | Transformation | Key Reagents & Conditions | Purpose |
| 1 | Electrophilic Nitration | Concentrated HNO₃ / H₂SO₄, 0 °C to RT | Installs a nitro group at the electron-rich C3 position of the pyrrole ring, which is a precursor to the amine. |
| 2 | Nitro Group Reduction | H₂ (balloon or Parr shaker), 10% Pd/C, Ethanol or Methanol | Reduces the nitro group to the primary amine cleanly and efficiently.[10] |
| 3 | Salt Formation | 2M HCl in Diethyl Ether or gaseous HCl | Converts the basic free amine into a stable, soluble, and easily handled dihydrochloride salt.[6] |
Detailed Experimental Protocol
The following protocol is a representative synthesis compiled from established chemical principles for indole and azaindole functionalization. Researchers should first consult primary literature and perform appropriate safety assessments.
Step 1: Synthesis of 3-Nitro-5-azaindole
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 25 mL) cooled to 0 °C in an ice bath, add 5-azaindole (5.0 g, 42.3 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting solution at 0 °C for 15 minutes until all solids have dissolved.
-
Add concentrated nitric acid (HNO₃, 3.2 mL, ~71.9 mmol) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of aqueous ammonium hydroxide (NH₄OH) until a pH of ~7-8 is reached. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield 3-Nitro-5-azaindole.
Step 2: Synthesis of 3-Amino-5-azaindole (Free Base)
-
Suspend 3-Nitro-5-azaindole (5.0 g, 30.8 mmol) in ethanol (150 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C, 500 mg, ~10% w/w) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or purge the vessel with hydrogen gas and maintain a positive pressure with a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-azaindole as a solid.
Step 3: Formation of this compound
-
Dissolve the crude 3-Amino-5-azaindole (approx. 30.8 mmol) in a minimal amount of methanol (~20 mL) and add diethyl ether (~200 mL).
-
To this stirred solution, add a 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (~34 mL, 68 mmol, 2.2 equivalents) dropwise.
-
A precipitate will form immediately upon addition.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Collect the solid by vacuum filtration, wash with diethyl ether (2 x 50 mL), and dry under vacuum to afford this compound as an off-white or brown powder.[6]
Applications in Drug Development
This compound is not an end-product but a critical starting point for the synthesis of highly functionalized molecules. Its primary application is in the construction of libraries of compounds for screening against therapeutic targets, most notably protein kinases.[2][6] For example, it serves as the core for developing inhibitors of Tropomyosin-related kinase (Trk), a target for cancer and pain therapeutics.[7] The 3-amino group can be acylated, alkylated, or used in coupling reactions to append moieties that confer potency and selectivity for the target kinase.
Conclusion
This compound represents a confluence of strategic design and synthetic utility in medicinal chemistry. Its identity as an indole bioisostere provides a powerful tool for modulating the properties of drug candidates, while its synthetic accessibility allows for extensive structural diversification. The synthetic route, proceeding via nitration and subsequent reduction of the 5-azaindole core, is a robust method for producing this key intermediate. As the pursuit of targeted therapies continues, the demand for well-designed, versatile building blocks like this compound will undoubtedly remain high, cementing its place in the modern drug discovery toolkit.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors . MDPI. [Link]
-
Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles . The Journal of Organic Chemistry, 86(17), 11846–11855. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole Therapeutic Agents . Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. [Link]
-
Azaindole synthesis . Organic Chemistry Portal. [Link]
-
3-Amino-7-azaindole dihydrochloride | 100960-08-5 . J&K Scientific LLC. [Link]
-
Pinto, D. J., et al. (2006). Novel 5-azaindole factor VIIa inhibitors . Bioorganic & Medicinal Chemistry Letters, 16(12), 3197-200. [Link]
-
1H-pyrrolo(2,3-b)pyridin-5-amine . PubChem. [Link]
-
3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE . INDOFINE Chemical Company. [Link]
-
Fizer, M., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity . Molecules, 28(7), 3121. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile . RosDok. [Link]
-
Daisley, R. W., & Walker, J. (1969). The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors . Journal of the Chemical Society C: Organic, 13, 1375-1379. [Link]
-
Far-Poozh, M. M., et al. (2020). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence . Organic Letters, 22(15), 5793–5797. [Link]
-
Wang, Y., et al. (2018). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities . European Journal of Medicinal Chemistry, 143, 1533-1544. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles . Loyola eCommons. [Link]
-
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters . Molecules, 27(20), 7019. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel 5-azaindole factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Preliminary Investigation of 3-Amino-5-azaindole Dihydrochloride: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive preliminary investigation into 3-Amino-5-azaindole dihydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental data for this specific salt is limited in publicly accessible literature, this document synthesizes information on the parent molecule, 3-Amino-5-azaindole (also known as 3-amino-1H-pyrrolo[3,2-c]pyridine), and related azaindole isomers to present a predictive overview of its chemical properties, a plausible synthetic pathway, and its potential applications, particularly in the realm of kinase inhibition. The insights herein are grounded in established chemical principles and extensive literature on the privileged azaindole scaffold.
Introduction: The Azaindole Scaffold in Medicinal Chemistry
Azaindoles, bioisosteres of indoles and purines, represent a "privileged scaffold" in medicinal chemistry. The strategic placement of a nitrogen atom in the indole ring system can significantly modulate a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1][2] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and the generation of novel intellectual property.[1] Among the various azaindole isomers, the 5-azaindole core has been incorporated into numerous biologically active compounds, demonstrating its utility in the development of novel therapeutics.[3][4] This guide focuses on the 3-amino substituted 5-azaindole, presented as its dihydrochloride salt to enhance aqueous solubility and stability, making it more amenable for use in biological assays.[5]
Physicochemical Properties: A Predictive Analysis
Direct experimental data for this compound is not widely available. However, based on the known properties of related azaindole derivatives, we can extrapolate a set of expected characteristics. The introduction of the amino group at the 3-position and the formation of a dihydrochloride salt are expected to significantly influence the molecule's properties compared to the parent 5-azaindole.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| IUPAC Name | 1H-Pyrrolo[3,2-c]pyridin-3-amine dihydrochloride | Based on the core 5-azaindole (1H-pyrrolo[3,2-c]pyridine) structure. |
| Molecular Formula | C₇H₉Cl₂N₃ | Derived from the parent molecule C₇H₇N₃ with the addition of two HCl molecules. |
| Molecular Weight | 206.08 g/mol | Calculated based on the molecular formula. |
| Appearance | Off-white to light brown crystalline solid | Typical appearance for hydrochloride salts of amino-heterocycles. |
| Solubility | High aqueous solubility | The dihydrochloride salt form is designed to significantly increase solubility in aqueous buffers, a desirable trait for in vitro assays. Azaindole hydrochlorides, in general, show enhanced solubility.[5] |
| pKa | Two pKa values expected | The pyridine nitrogen and the 3-amino group will both be basic. The pyridine nitrogen's pKa will likely be in the range of 4-6, while the aromatic amine will be lower. |
| Stability | Stable under standard laboratory conditions | The hydrochloride salt enhances stability, though protection from light and moisture is recommended for long-term storage. |
Synthesis and Characterization: A Proposed Pathway and Analytical Workflow
The synthesis of 3-Amino-5-azaindole is not explicitly detailed in readily available literature; however, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 5-azaindole core. A key intermediate for the synthesis of 3-substituted 5-azaindoles is 3-iodo-5-azaindole.[6]
Proposed Synthetic Route
A potential synthetic pathway to 3-Amino-5-azaindole involves the initial iodination of 5-azaindole, followed by a nucleophilic substitution or a metal-catalyzed amination reaction. The final step would involve the formation of the dihydrochloride salt.
Caption: Proposed synthetic pathway for this compound.
Causality behind Experimental Choices:
-
Iodination at the 3-position: The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution. The 3-position is generally the most reactive site for such reactions in indoles and azaindoles. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for these systems.[7]
-
Amination of the 3-iodo intermediate: The carbon-iodine bond can be functionalized to introduce an amino group. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming carbon-nitrogen bonds and would be a suitable choice.[8] Alternatively, nucleophilic aromatic substitution (SNAr) with an ammonia surrogate could be explored.
-
Dihydrochloride Salt Formation: Treatment of the free base with a solution of hydrochloric acid in a suitable organic solvent like diethyl ether or isopropanol is a standard and effective method for preparing the hydrochloride salt, which often precipitates out of the solution.
Recommended Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Caption: Recommended analytical workflow for the characterization of this compound.
Step-by-Step Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrrole rings, as well as a broad singlet for the amino protons and the pyrrolic NH proton. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the structure. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition and molecular formula of the 3-Amino-5-azaindole free base.[9] The fragmentation pattern can also provide structural information.[10]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino and pyrrole groups (typically in the 3200-3500 cm⁻¹ region) and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region).[11][12]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound. A single sharp peak would indicate a high degree of purity.
-
Elemental Analysis: This analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the dihydrochloride salt.
-
Potential Applications in Drug Discovery: A Focus on Kinase Inhibition
The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine core of ATP with the kinase active site.[13] The 3-amino group can serve as a versatile handle for further chemical modifications to enhance potency and selectivity.
Mechanism of Action as a Kinase Inhibitor
Many azaindole-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby modulating downstream signaling pathways.
Caption: Conceptual signaling pathway illustrating the mechanism of action of an azaindole-based kinase inhibitor.
Potential Kinase Targets
Given the broad utility of the azaindole scaffold, 3-Amino-5-azaindole could potentially be developed into inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders. Examples of kinases targeted by other azaindole derivatives include:
-
CDKs (Cyclin-Dependent Kinases): 3,5-disubstituted-7-azaindoles have shown activity against CDK2 and CDK9.[2]
-
Cdc7 (Cell division cycle 7): 5-azaindole derivatives have been investigated as inhibitors of Cdc7.[14]
-
ROCK (Rho-associated protein kinase): Several 7-azaindoles are known ROCK inhibitors.[2]
-
AXL receptor tyrosine kinase: A 3,4-disubstituted-7-azaindole has been identified as an AXL inhibitor.[2]
The 3-amino group of 3-Amino-5-azaindole provides a key vector for chemical elaboration, allowing for the synthesis of libraries of compounds to screen against a wide range of kinases to identify potent and selective inhibitors.
Conclusion and Future Directions
While this compound is not a widely commercially available compound with extensive published data, this preliminary investigation provides a strong rationale for its synthesis and evaluation in drug discovery programs. The 5-azaindole core is a validated privileged scaffold, and the 3-amino substituent offers a strategic point for chemical modification. The dihydrochloride salt form ensures good aqueous solubility for biological screening.
Future research should focus on the successful synthesis and rigorous characterization of this compound. Subsequent screening against a panel of kinases could uncover novel inhibitors with therapeutic potential. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this compound as a valuable building block in the development of next-generation therapeutics.
References
-
3-Iodo-5-azaindole. MySkinRecipes. (URL: [Link])
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health. (URL: [Link])
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. (URL: [Link])
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. (URL: [Link])
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. (URL: [Link])
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. (URL: [Link])
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. (URL: [Link])
-
3-Iodo-5-azaindole. Lead Sciences. (URL: [Link])
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. (URL: [Link])
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. (URL: [Link])
-
CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. (URL: [Link])
-
Azaindole synthesis. Organic Chemistry Portal. (URL: [Link])
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. (URL: [Link])
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Azaindole Therapeutic Agents. PMC. (URL: [Link])
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. (URL: [Link])
-
Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. (URL: [Link])
-
Biomedical Importance of Indoles. PMC. (URL: [Link])
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. (URL: [Link])
-
3-aminopyridine. Organic Syntheses Procedure. (URL: [Link])
-
Study of Mass Spectra of Some Indole Derivatives. SciRP.org. (URL: [Link])
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. (URL: [Link])
-
The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. (URL: [Link])
-
Exploration of Indole Alkaloids from Marine Fungus Pseudallescheria boydii F44-1 Using an Amino Acid-Directed Strategy. MDPI. (URL: [Link])
-
IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm -1... ResearchGate. (URL: [Link])
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (URL: [Link])
-
Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells. PubMed. (URL: [Link])
-
5-Azaindole. PubChem. (URL: [Link])
-
An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters. (URL: [Link])
-
3-Amino-7-azaindole hydrochloride. PubChem. (URL: [Link])
-
Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal. (URL: [Link])
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. (URL: https://www.
-
FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. (URL: [Link])
-
Theoretical FT-IR spectrum of 4-amino-5-(indole-3-oyl). ResearchGate. (URL: [Link])
-
Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. ResearchGate. (URL: [Link])
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Iodo-5-azaindole [myskinrecipes.com]
- 7. 3-Iodo-7-azaindole CAS#: 23616-57-1 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Azaindole Scaffold
An In-Depth Technical Guide to 3-Amino-5-azaindole dihydrochloride (CAS 1257535-49-1)
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold, a bioisostere of both indole and purine systems, represents a privileged structure in modern medicinal chemistry.[1][2][3] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates one of four possible isomers (4-, 5-, 6-, or 7-azaindole), each with distinct physicochemical properties.[1][3] This modification can profoundly influence a molecule's solubility, pKa, lipophilicity, and its ability to form key hydrogen bonds with biological targets, thereby modulating potency and pharmacokinetic profiles.[2]
Among these, the 5-azaindole core (1H-pyrrolo[3,2-c]pyridine) is a crucial building block. This guide focuses specifically on This compound , a derivative that offers a key reactive handle—the 3-amino group—for further chemical elaboration in drug discovery programs. Its dihydrochloride salt form is typically employed to enhance solubility and stability for laboratory use.
Part 1: Molecular Structure and Physicochemical Profile
The fundamental identity of a chemical compound lies in its structure. This compound is characterized by a pyrrolopyridine bicyclic system with an amino group at the C3 position of the pyrrole ring. The dihydrochloride salt form indicates that two nitrogen atoms are protonated, likely the pyridine nitrogen and the exocyclic amino group, to form a stable, crystalline solid.
Chemical Structure Diagram
Caption: A plausible synthetic pathway for this compound.
Experimental Rationale
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable method for forming carbon-carbon bonds. [4]Coupling 4-chloro-3-nitropyridine with a protected alkyne like trimethylsilylacetylene installs the necessary carbon framework for the subsequent cyclization. The choice of a protected alkyne prevents undesired side reactions.
-
Cyclization: The removal of the silyl protecting group followed by treatment with a strong base (e.g., potassium tert-butoxide) induces an intramolecular cyclization (a variation of the Batcho-Leimgruber indole synthesis) to form the pyrrole ring, yielding the 3-nitro-5-azaindole core.
-
Nitro Reduction: The reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method to convert the nitro group to the primary amine without affecting the heterocyclic core.
-
Salt Formation: The final step involves treating the free base with a solution of hydrogen chloride (HCl) in a suitable solvent like diethyl ether or isopropanol. This protonates the basic nitrogen centers, facilitating the isolation of the compound as a stable, more soluble dihydrochloride salt.
This self-validating protocol ensures that each intermediate can be isolated and characterized (e.g., by NMR, MS) to confirm the success of each transformation before proceeding to the next step.
Part 3: Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value building block or intermediate. Its utility stems from the combination of the azaindole core, which is known to interact with key biological targets, and the strategically placed amino group, which serves as a versatile point for chemical diversification.
Primary Application: Kinase Inhibitor Scaffolding
The most prominent application of azaindoles is in the design of protein kinase inhibitors. [1][2]Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The azaindole scaffold is structurally analogous to the adenine core of ATP (adenosine triphosphate), the primary substrate for kinases. [1]This allows azaindole-based molecules to act as "ATP mimics," binding to the ATP-binding pocket of kinases and inhibiting their function.
Caption: Workflow illustrating the use of 3-Amino-5-azaindole in drug discovery.
The 3-amino group is the key to unlocking this potential. It can be readily acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach various side chains. These side chains are designed to probe and occupy different sub-pockets within the kinase active site, leading to enhanced potency and selectivity for the target kinase over other kinases in the human kinome. [2]
Protocol: Synthesis of an N-Aroyl-3-amino-5-azaindole Derivative
This protocol outlines a standard amide coupling reaction, a fundamental step in elaborating the 3-amino-5-azaindole core.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-5-azaindole free base (1.0 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the solution to scavenge the acid that will be generated during the reaction.
-
Coupling Agent: Add a standard peptide coupling agent, such as HATU (1.1 equivalents), to the mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
Acid Addition: Add the desired carboxylic acid (R-COOH) (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aroyl-3-amino-5-azaindole derivative.
Conclusion
This compound (CAS 1257535-49-1) is a strategically important, yet specialized, chemical building block. While detailed public data on this specific isomer is sparse, its structural features—a bioisosteric azaindole core and a versatile 3-amino group—position it as a valuable tool for medicinal chemists. Its primary application lies in the synthesis of focused compound libraries, particularly for the discovery of novel kinase inhibitors. The principles of its synthesis and application are well-grounded in the established chemistry of the broader azaindole family, making it a reliable and logical choice for drug discovery programs aiming to create next-generation therapeutics.
References
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride | 100960-08-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789998, 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved from [Link]
-
Bollini, M., & Casalnuovo, M. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2073. Retrieved from [Link]
-
Kumar, A., & Singh, P. (2020). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 27(38), 6537-6561. Retrieved from [Link]
-
Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11846–11854. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9220, 5-Azaindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-Amino-Azaindole Dihydrochlorides as Privileged Scaffolds in Medicinal Chemistry
Abstract: This technical guide provides a comprehensive overview of 3-amino-azaindole dihydrochlorides, focusing on the well-documented and commercially significant 3-Amino-7-azaindole dihydrochloride . While the broader class of azaindoles is discussed, the 7-azaindole isomer serves as a representative model due to the extensive availability of technical data and its established role in drug discovery. This document details the compound's physicochemical properties, synthesis considerations, and critical applications, particularly as a foundational building block for kinase inhibitors. Experimental workflows and scientific rationales are provided to equip researchers and drug development professionals with actionable insights into leveraging this powerful scaffold.
The Azaindole Scaffold: A Privileged Structure in Drug Discovery
Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that are bioisosteric to both indoles and purines.[1][2] This structural similarity allows them to mimic these essential biological motifs, making them highly valuable in medicinal chemistry. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1]
This seemingly simple substitution has profound effects, modulating key physicochemical properties such as solubility, pKa, lipophilicity, and metabolic stability.[2] The nitrogen atom introduces a hydrogen bond acceptor site, which can significantly enhance binding affinity and selectivity for biological targets, particularly the ATP-binding site of protein kinases.[1][2] Consequently, azaindoles are recognized as "privileged structures" that have been successfully incorporated into numerous therapeutic agents, including the FDA-approved cancer drugs vemurafenib and venetoclax, both of which contain a 7-azaindole core.[1]
Caption: The relationship between the parent indole structure and its four azaindole isomers.
Physicochemical Profile: 3-Amino-7-Azaindole Dihydrochloride
3-Amino-7-azaindole is most frequently supplied and utilized as a dihydrochloride salt. This formulation is a deliberate choice driven by practical considerations in a laboratory and process chemistry setting. The two hydrochloride moieties protonate the basic nitrogen atoms in the molecule, significantly enhancing its stability and aqueous solubility.[3] This is particularly advantageous for applications in high-throughput screening (HTS) and for ensuring consistent reactivity in aqueous reaction media.[3]
The key quantitative and qualitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | [3][4] |
| Molecular Formula | C₇H₇N₃·2HCl | [3][4] |
| Molecular Weight | 206.07 g/mol | [3][4] |
| CAS Number | 100960-08-5 | [3][5] |
| Appearance | Off-white crystalline or brown powder | [3] |
| Purity | Typically ≥ 95% | [3][4] |
| Storage Conditions | Store at 0-8 °C, cool and dry place | [3][4] |
Synthesis and Reactivity Considerations
The synthesis of the azaindole core can be achieved through various established methods, including the Bartoli and Batcho-Leimgruber reactions.[1] More modern approaches frequently utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, starting from functionalized chloropyridines.[6]
For 3-Amino-7-azaindole, a common synthetic consideration is the introduction of the amino group at the C3 position. This is often achieved from a precursor like 3-iodo-7-azaindole via reactions like N-arylation followed by coupling.[2]
Causality in Reactivity: The dihydrochloride salt form is unreactive in many organic reactions until neutralized. In a typical cross-coupling reaction, the added base (e.g., sodium carbonate, triethylamine) serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free base form of the azaindole in situ and facilitates the catalytic cycle of the coupling reaction itself. This ensures that the highly reactive free amine is generated only when needed.
Caption: General reaction workflow illustrating the in-situ activation of the dihydrochloride salt.
Core Applications in Research and Development
3-Amino-7-azaindole dihydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material or key intermediate.[3][5] Its utility spans several domains:
-
Kinase Inhibitor Synthesis: This is its most prominent application. The 7-azaindole core mimics the purine structure of ATP, allowing it to bind effectively to the hinge region of kinase active sites.[1][2] The 3-amino group serves as a versatile chemical handle for introducing various substituents (R-groups) that can enhance potency, impart selectivity, and optimize pharmacokinetic properties.
-
Anti-Cancer Agent Development: As many cancers are driven by aberrant kinase activity, this compound is a foundational block for developing novel oncology therapeutics.[3][5]
-
Biochemical Research: It is used to synthesize chemical probes for studying enzyme inhibition and receptor binding, helping to elucidate biological pathways and validate new drug targets.[5]
-
Materials Science: The unique electronic properties of the azaindole ring system are being explored for the development of novel organic semiconductors.[5]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a representative, self-validating workflow for the N-arylation of 3-Amino-7-azaindole with a generic aryl boronic acid. The self-validating nature comes from the inclusion of in-process checks and final characterization steps to confirm the identity and purity of the product.
Objective: To synthesize a 3-(Arylamino)-7-azaindole derivative.
Materials:
-
3-Amino-7-azaindole dihydrochloride (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
XPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-7-azaindole dihydrochloride (1.0 eq), the desired aryl boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Rationale (Expertise): Potassium phosphate is a sufficiently strong base to both neutralize the dihydrochloride salt and facilitate the transmetalation step of the catalytic cycle. A 3-fold excess ensures complete neutralization and drives the reaction forward.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Rationale (Trustworthiness): The Palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Removing air prevents catalyst degradation and ensures reproducible results.
-
-
Reagent Addition: Add the palladium acetate (0.05 eq) and XPhos ligand (0.1 eq). Follow with the addition of the degassed 1,4-Dioxane/Water solvent mixture.
-
Rationale (Expertise): XPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for this type of C-N coupling. The aqueous portion of the solvent is crucial for dissolving the phosphate base.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
In-Process Check (Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Rationale (Trustworthiness): The aqueous wash and brine wash remove the inorganic salts (phosphate) and residual water-soluble components, providing a cleaner crude product for purification.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Final Characterization (Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
3-Amino-7-azaindole dihydrochloride is a high-value chemical intermediate whose strategic importance in modern drug discovery, particularly in the synthesis of kinase inhibitors, cannot be overstated. Its favorable physicochemical properties, conferred by the dihydrochloride salt form, combined with the versatile reactivity of the 3-amino group, make it a preferred building block for medicinal chemists. Understanding the rationale behind its use—from salt formation to reaction mechanics—empowers researchers to leverage this privileged scaffold to its full potential in the development of next-generation therapeutics.
References
- J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride | 100960-08-5.
- Chem-Impex. (n.d.). 3-Amino-7-azaindole dihydrochloride.
- INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.
- PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. National Center for Biotechnology Information.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Patel, H., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(10), 2378. Published by MDPI.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Azaindole synthesis [organic-chemistry.org]
The Pivotal Role of 3-Amino-5-azaindole dihydrochloride in Kinase Inhibitor Design: A Technical Guide to Mechanism and Application
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" offer a unique combination of synthetic accessibility, favorable physicochemical properties, and, most importantly, the inherent ability to interact with key biological targets. 3-Amino-5-azaindole dihydrochloride represents a quintessential example of such a scaffold. While not an active therapeutic agent in itself, this compound is a critical starting material—a versatile building block—for the synthesis of potent and selective kinase inhibitors.[1]
The power of the azaindole core lies in its bioisosteric relationship to purine, the fundamental heterocyclic system of adenosine triphosphate (ATP).[2] Protein kinases, a vast family of enzymes that regulate virtually all cellular processes by phosphorylating target proteins, utilize ATP as their phosphate donor.[1] Consequently, a scaffold that can mimic the binding of ATP's purine ring offers a direct route to competitive kinase inhibition. The 5-azaindole isomer, with its specific nitrogen placement, provides an ideal arrangement of hydrogen bond donors and acceptors to interact with the highly conserved "hinge region" of the kinase ATP-binding pocket.[3]
This technical guide will elucidate the "mechanism of action" of this compound not as a standalone agent, but through the lens of its derivatives. We will explore its strategic application in the synthesis of a potent class of anti-cancer agents—Cell Division Cycle 7 (Cdc7) kinase inhibitors—providing a comprehensive overview from initial synthesis to biological validation and detailing the core principles that make this scaffold invaluable to drug discovery professionals.[2][4]
Part 1: The 5-Azaindole Scaffold as a Kinase Hinge-Binder
The efficacy of most kinase inhibitors hinges on their ability to competitively occupy the ATP-binding site, preventing the enzyme from accessing its phosphate source. The azaindole moiety is exceptionally well-suited for this role. The pyrrole -NH group acts as a hydrogen bond donor, while the pyridine nitrogen (N5 in this case) serves as a hydrogen bond acceptor. This arrangement perfectly mimics the N1 and N6 amine of adenine, allowing it to form two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[3] This bidentate interaction is a cornerstone of inhibitor potency and selectivity.
Caption: Bidentate hydrogen bonding of the 5-azaindole core to the kinase hinge region.
This fundamental binding mode provides a stable anchor, from which medicinal chemists can elaborate the scaffold at other positions (e.g., C3) to achieve specific interactions with other, less conserved regions of the ATP pocket, thereby engineering selectivity for the target kinase over the hundreds of other kinases in the human kinome.
Part 2: Case Study - Synthesis and Mechanism of a Cdc7 Kinase Inhibitor
Rationale for Targeting Cdc7 Kinase
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays an indispensable role in initiating DNA replication during the S-phase of the cell cycle.[3][5] It functions by phosphorylating the Minichromosome Maintenance (MCM) complex, a helicase essential for unwinding DNA at replication origins.[3] Many cancer cell lines exhibit overexpression of Cdc7, and their reliance on this kinase for proliferation makes it an attractive target for anti-cancer therapy.[3][5] Inhibition of Cdc7 leads to the stalling of DNA replication, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]
Synthetic Pathway from 3-Amino-5-Azaindole
The development of potent Cdc7 inhibitors often begins with a halogenated 5-azaindole intermediate, which is amenable to palladium-catalyzed cross-coupling reactions for building molecular complexity.[2] this compound is an ideal precursor for this intermediate via the well-established Sandmeyer reaction.[6]
The following workflow outlines the synthesis of a representative Cdc7 inhibitor, starting from 3-Amino-5-azaindole.
Caption: Synthetic workflow from 3-Amino-5-azaindole to a Cdc7 kinase inhibitor.
-
Diazotization and Iodination (Sandmeyer Reaction): The primary amino group of 3-Amino-5-azaindole is converted into a diazonium salt using sodium nitrite (NaNO₂) under acidic conditions. This unstable intermediate is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with iodine, yielding 3-Iodo-5-azaindole.[6][7]
-
N-Arylation (SNAr Reaction): The pyrrole nitrogen of 3-Iodo-5-azaindole is functionalized, often via a nucleophilic aromatic substitution (SNAr) reaction. For instance, reaction with an activated heteroaryl chloride like 4-chloropyrimidine introduces a key structural element for kinase interaction.[2]
-
Diversification (Suzuki Coupling): The iodine atom at the C3 position serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups from corresponding boronic acids, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[2][8]
Mechanism of Action of the Final Cdc7 Inhibitor
The resulting substituted 5-azaindole derivative functions as a potent, ATP-competitive inhibitor of Cdc7 kinase.
-
Hinge Binding: The 5-azaindole core anchors the molecule in the ATP-binding site by forming the critical bidentate hydrogen bonds with the kinase hinge region, as previously described.[3]
-
Target-Specific Interactions: The substituents installed via the SNAr and Suzuki reactions extend into adjacent hydrophobic pockets and interact with specific amino acid residues, such as the gatekeeper residue, which confers selectivity for Cdc7 over other kinases like the closely related CDK2.[2][3]
-
Inhibition of MCM Complex Phosphorylation: By occupying the ATP site, the inhibitor prevents Cdc7 from binding and phosphorylating its substrate, the MCM complex.
-
Cellular Consequence: The lack of MCM phosphorylation prevents the initiation of DNA replication. This leads to replication stress, S-phase arrest, and ultimately, apoptosis in cancer cells that are highly dependent on Cdc7 for their proliferation.
Caption: Signaling pathway disruption by a 5-azaindole based Cdc7 inhibitor.
Part 3: Experimental Validation Protocols
The characterization of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to confirm activity in a biological context.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase by measuring the amount of ADP produced.
Principle: Kinase activity consumes ATP, producing ADP. A luminescence-based detection reagent is used in a two-step process: first, remaining ATP is depleted, then ADP is converted back to ATP, which fuels a luciferase reaction. The resulting light output is directly proportional to kinase activity.
Materials:
-
Recombinant Cdc7 kinase
-
Kinase substrate peptide (e.g., a fragment of MCM2)
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Workflow:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to calculate the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay
This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line known to express the target kinase.
Principle: The metabolic activity of viable cells is used as a proxy for cell number. Reagents like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by absorbance.
Materials:
-
Human cancer cell line (e.g., a colon or breast cancer line with high Cdc7 expression)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound (serially diluted in culture medium)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the serially diluted test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound, while unassuming in isolation, is a powerful and strategic tool in drug discovery. Its true mechanism of action is realized through the elegant and potent kinase inhibitors it helps to create. By providing a privileged scaffold that effectively mimics ATP binding, it serves as an ideal starting point for developing targeted therapies. The case study of Cdc7 inhibitors demonstrates a clear and logical path from this fundamental building block to a sophisticated anti-cancer agent, underscoring the critical importance of foundational scaffolds in the rational design of modern pharmaceuticals. The continued exploration of derivatives from this and other azaindole isomers promises to yield new generations of targeted inhibitors for a host of human diseases.
References
- Montagnoli, A., Valsasina, B., Crosti, P., et al. (2008). A Cdc7 kinase inhibitor restricts cancer cell proliferation and functions synergistically with chemotherapeutic agents. Cancer Research, 68(20), 8302-8309.
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Available from: [Link]
-
Tria, G. S., Jha, S., & Tovar, C. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2062-2068. Available from: [Link]
- Molina, P., Almendros, P., & Fresneda, P. M. (2001). The aza-Wittig reaction in heterocyclic synthesis: a new route to the marine alkaloids variolin B and 5'-de-N-methylvariolin B. Tetrahedron Letters, 42(33), 5851-5854.
-
Tong, Y., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 823–828. Available from: [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved January 18, 2026, from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 18, 2026, from [Link]
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual.
- Wang, Z. J. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 18, 2026, from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Biological Targets of 3-Amino-5-Azaindole Dihydrochloride
Abstract
The azaindole scaffold represents a "privileged structure" in medicinal chemistry, serving as a cornerstone in the development of targeted therapeutics.[1][2][3][4] As a bioisostere of both indole and purine, its unique physicochemical properties, which can be finely tuned by the position of the nitrogen atom in the pyridine ring, make it an invaluable core for engaging a multitude of biological targets.[2][3] This guide focuses on 3-Amino-5-azaindole dihydrochloride, a key chemical intermediate and foundational block for synthesizing a diverse array of pharmacologically active molecules.[5][6] We will dissect the primary target families associated with this scaffold, elucidate the structural basis for these interactions, and provide robust, field-proven experimental workflows for target identification, engagement, and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the 5-azaindole framework.
The Azaindole Scaffold: A Strategic Choice in Drug Design
The strategic incorporation of a nitrogen atom into the indole ring system fundamentally alters the molecule's electronic distribution, hydrogen bonding capacity, solubility, and metabolic stability.[2][3] This modification has proven particularly effective in the design of inhibitors that target ATP-binding sites. The 5-azaindole core, in particular, has emerged as a critical pharmacophore, primarily due to its ability to mimic the adenine portion of ATP.
The nitrogen atoms of the azaindole's pyrrolopyridine ring system act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge" region of many protein kinases.[2] This interaction anchors the inhibitor within the ATP-binding pocket, providing a strong foundation for potency and selectivity. This compound serves as a versatile starting material, with the 3-amino group providing a vector for chemical elaboration to achieve desired target specificity and drug-like properties.
Primary Target Class: Protein Kinases
The most extensively documented targets for azaindole-based compounds are protein kinases.[1][2][4][7][8] The dysregulation of these enzymes is a hallmark of numerous diseases, most notably cancer, making them a highly pursued class of drug targets. Derivatives built upon the 3,5-disubstituted azaindole scaffold have demonstrated potent inhibitory activity against a wide range of kinases.
Table 1: Potential Protein Kinase Targets for 5-Azaindole Derivatives
| Kinase Family | Specific Targets | Therapeutic Area | Key Insights |
| Serine/Threonine Kinases | Aurora A, Aurora B[1][3][8] | Oncology | Crucial regulators of mitosis; inhibition leads to cell cycle arrest and apoptosis. |
| BRAF[2] | Oncology | A key component of the MAPK pathway; targeted by the FDA-approved drug Vemurafenib. | |
| Cyclin-Dependent Kinases (CDK2, CDK9)[2][9] | Oncology | Master regulators of the cell cycle and transcription. | |
| Dual-specificity Tyrosine-Regulated Kinases (DYRK1B, DYRK2)[2] | Oncology | Implicated in the progression of glioblastoma. | |
| Mixed Lineage Kinase 3 (MLK3)[2] | Neuroinflammation | Involved in neuronal stress and inflammatory signaling pathways. | |
| Phosphatidylinositol-3-Kinase alpha (PI3Kα)[10] | Oncology | Central node in the PI3K/AKT/mTOR signaling pathway, critical for cell growth and survival. | |
| Tyrosine Kinases | Anaplastic Lymphoma Kinase (ALK)[1][3][8] | Oncology | A receptor tyrosine kinase involved in brain development and oncogenesis. |
| Tropomyosin-related Kinase A (TrkA)[11] | Oncology, Pain | Receptor for nerve growth factor (NGF); its inhibition has anti-proliferative and antiangiogenic effects.[11] | |
| Other Kinases | Cell division cycle 7 (Cdc7)[1] | Oncology | A serine/threonine kinase essential for the initiation of DNA replication. |
| Leucine-Rich Repeat Kinase 2 (LRRK2)[2] | Neurodegeneration | Implicated in Parkinson's disease; targeted for neuroprotective effects. |
The following diagram illustrates the general mechanism of action for an azaindole-based kinase inhibitor.
Caption: General mechanism of competitive kinase inhibition by a 5-azaindole scaffold.
Non-Kinase Biological Targets
While kinases are the predominant target class, the versatility of the azaindole scaffold extends to other critical biomolecules, highlighting its potential in diverse therapeutic areas such as infectious diseases and parasitology.
Viral Polymerases: Influenza PB2
A significant discovery identified 7-azaindole derivatives as first-in-class inhibitors of the influenza polymerase-B2 (PB2) subunit.[12] This viral protein is essential for influenza replication via a "cap-snatching" mechanism, where it binds to the 5' cap of host pre-mRNAs to prime viral transcription. The azaindole compound occupies the cap-binding domain of PB2, physically preventing this interaction and halting viral replication.[12] This represents a mechanism of action distinct from neuraminidase inhibitors and offers a powerful alternative for treating influenza, including resistant strains.[12]
Caption: Inhibition of the influenza virus "cap-snatching" mechanism by an azaindole derivative.
Parasite Growth Inhibition: Trypanosoma brucei
In the search for new treatments for Human African Trypanosomiasis (HAT), a high-throughput screen identified 3,5-disubstituted-7-azaindoles as potent growth inhibitors of the parasite Trypanosoma brucei.[13] Structure-activity relationship studies confirmed that the azaindole core, specifically the hydrogen bond donor/acceptor pair of the pyrrolopyridine system, was indispensable for its anti-trypanosomal activity.[13] While the precise molecular target within the parasite was not elucidated in the initial study, this finding opens a promising avenue for the development of novel anti-parasitic agents.
Table 2: Potential Non-Kinase Targets for Azaindole Derivatives
| Target Class | Specific Target/Organism | Therapeutic Area | Key Insights |
| Viral Proteins | Influenza Polymerase PB2 Subunit[12] | Infectious Disease | Inhibits the "cap-snatching" mechanism essential for viral RNA replication. |
| Parasites | Trypanosoma brucei[13] | Infectious Disease | Inhibits parasite growth; the azaindole core is required for activity. |
| Other | DNA Intercalation/Topoisomerase Inhibition | Oncology | A potential mechanism for planar heterocyclic systems, though less common for azaindoles than for acridines.[14] |
Experimental Workflows for Target Identification and Validation
A cornerstone of modern drug discovery is the rigorous, evidence-based identification and validation of a compound's biological target. A self-validating system of orthogonal assays is critical to build confidence in a mechanism of action. The following workflows provide a robust framework for investigating the targets of novel 3-Amino-5-azaindole derivatives.
Caption: A comprehensive, multi-step workflow for target identification and validation.
Protocol 1: Broad-Spectrum Kinase Inhibition Profiling
Objective: To identify potential kinase targets from a large, functionally diverse panel. This is a primary, hypothesis-generating experiment.
Methodology: Commercially available services (e.g., Eurofins DiscoverX KINOMEscan™, Promega) offer binding or activity assays against hundreds of kinases. The binding assay format is often preferred for initial screening as it is independent of substrate and co-factor requirements.
-
Compound Preparation: Solubilize the 3-amino-5-azaindole derivative in 100% DMSO to a stock concentration of 10 mM.
-
Assay Concentration: Submit the compound for screening at a single high concentration (e.g., 1 µM or 10 µM) against the full kinase panel.
-
Binding Assay Principle: The test compound competes with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured (e.g., via qPCR of a DNA tag). A low signal indicates strong competitive binding by the test compound.
-
Data Analysis: Results are typically reported as '% Control' or '% Inhibition'.
-
% Control = (Test Compound Signal / DMSO Vehicle Signal) * 100
-
A low % Control value (e.g., <10%) indicates a potent interaction ("hit").
-
-
Follow-up: Potent hits should be selected for Kd (dissociation constant) determination by running a full dose-response curve to confirm affinity.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that the compound engages and binds to the putative target protein inside intact, live cells. Ligand binding confers thermal stability to the target protein.
Methodology:
-
Cell Culture: Grow the relevant cell line (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with the azaindole derivative (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze for the presence of the target protein via Western Blot or quantitative mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.
Protocol 3: Downstream Pathway Modulation via Western Blot
Objective: To validate that target engagement translates into a functional consequence, i.e., inhibition of the target's catalytic activity within the cell.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a dose-response of the azaindole derivative (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2-4 hours).
-
Stimulation (if necessary): If the target pathway is quiescent, stimulate it with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before lysis.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with a primary antibody specific to the phosphorylated form of a known direct substrate of the target kinase (e.g., anti-phospho-AKT for a PI3K inhibitor).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total substrate and loading control) validates functional inhibition of the target kinase.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a gateway to a rich landscape of biological targets. Its proven utility as a scaffold for potent kinase inhibitors is well-established, with derivatives targeting critical nodes in oncology and neurobiology.[2][9][11] Furthermore, emerging evidence against non-traditional targets like the influenza PB2 protein underscores the scaffold's versatility and potential to address unmet needs in infectious disease.[12]
The successful development of drugs from this class relies on a deep understanding of structure-activity relationships coupled with a rigorous, multi-faceted approach to target validation. The experimental workflows detailed herein provide a robust framework for elucidating the precise mechanism of action of novel 3-amino-5-azaindole derivatives. By integrating biochemical, cellular, and functional assays, researchers can confidently identify and validate biological targets, paving the way for the next generation of targeted therapeutics.
References
-
E. S. Priestley, et al. (2018). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jean-Yves Mérour & Benoît Joseph. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Damoder Reddy Motati, et al. (2021). Azaindole Therapeutic Agents. Current Organic Chemistry. Available at: [Link]
-
Jessica L. F. Santos, et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Available at: [Link]
-
Anna Szemraj, et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules. Available at: [Link]
-
J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5. Available at: [Link]
-
Ying Zhou, et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. Available at: [Link]
-
Elisa Nuti. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Doctoral Thesis. Available at: [Link]
-
Jean-Yves Mérour & Benoît Joseph. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Damoder Reddy Motati, et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
-
Jean-Yves Mérour & Benoît Joseph. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
-
Damoder Reddy Motati, et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
Hong-Yan Lin, et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. RSC Medicinal Chemistry. Available at: [Link]
-
Vladimir V. Kiselyov, et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry. Available at: [Link]
-
M. M. Ishaq, et al. (2017). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. Available at: [Link]
-
Fazli Azim, et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Bing-Nan Chen, et al. (2015). Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells. Archiv der Pharmazie. Available at: [Link]
-
Katarzyna Gobis, et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. Available at: [Link]
-
Damoder Reddy Motati, et al. (2021). Azaindole therapeutic agents. ResearchGate. Available at: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 10. Discovery of new azaindole-based PI3Kα inhibitors: apoptotic and antiangiogenic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azaindole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, prized for its ability to mimic endogenous purines and interact with a diverse range of biological targets.[1] This guide delves into the specifics of 3-Amino-5-azaindole dihydrochloride, a versatile building block, and its related compounds. We will explore its synthesis, chemical properties, and burgeoning applications, particularly in the realm of kinase inhibition, providing a comprehensive resource for professionals in drug development.
The Azaindole Core: A Bioisosteric Advantage
Azaindoles, or pyrrolopyridines, are bioisosteres of the indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] This substitution significantly alters the molecule's electronic distribution and hydrogen bonding capabilities, offering medicinal chemists a powerful tool to enhance binding affinity, improve solubility, and generate novel intellectual property.[1] The position of the nitrogen atom defines the four isomers: 4-, 5-, 6-, and 7-azaindole, each with distinct physicochemical properties that can be leveraged to fine-tune a drug candidate's potency and pharmacokinetic profile.[1][3]
The strategic incorporation of an azaindole moiety can lead to superior physicochemical and pharmacological properties compared to their indole counterparts. This has been exemplified by approved drugs like the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both of which contain a 7-azaindole core.[4] While 7-azaindoles have been extensively explored, particularly as kinase inhibitors due to their structural resemblance to the adenine fragment of ATP, the other isomers, including 5-azaindole, represent a less explored but equally promising chemical space.[4][5]
Synthesis and Characterization of 3-Amino-5-azaindole
The synthesis of 3-Amino-5-azaindole typically proceeds through a two-step sequence involving the nitration of the parent 5-azaindole followed by the reduction of the resulting nitro intermediate.
Synthesis of 3-Nitro-5-azaindole
Experimental Protocol: Nitration of 5-Azaindole (Adapted)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-azaindole in concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as 69% nitric acid, dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for a designated period (e.g., 2 hours) and then allow it to warm to room temperature, continuing to stir overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide) to a pH greater than 7. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 3-nitro-5-azaindole, which can be further purified by column chromatography.
Reduction of 3-Nitro-5-azaindole to 3-Amino-5-azaindole
The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. Several methods are effective for this conversion, with catalytic hydrogenation being a common and efficient choice.
Experimental Protocol: Reduction of 3-Nitro-5-azaindole
-
Catalyst and Reagents: In a reaction vessel, suspend 3-nitro-5-azaindole and a catalyst, such as 10% Palladium on carbon (Pd/C), in a suitable solvent like methanol.
-
Reducing Agent: Add a reducing agent, such as hydrazine hydrate, to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for a period of 3-5 hours, monitoring the reaction progress by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the Pd/C catalyst.
-
Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-azaindole.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 3-amino-5-azaindole.
Formation of this compound
To improve handling and solubility, particularly for biological assays, the free base is often converted to a salt, such as the dihydrochloride salt.
Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve the purified 3-amino-5-azaindole in a suitable solvent, such as methanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) to the dissolved amine.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for 3-Amino-5-azaindole
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings would appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the amino group would likely appear as a broad singlet. The chemical shifts and coupling constants would be indicative of the substitution pattern on the bicyclic system. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 100-150 ppm. The carbon bearing the amino group (C3) would be shifted due to the electron-donating effect of the nitrogen. |
| Mass Spec. | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the free base (C₇H₇N₃, MW: 133.15 g/mol ). Fragmentation patterns would be characteristic of the azaindole core. |
| IR | Characteristic peaks for N-H stretching of the amino group and the pyrrole N-H (around 3200-3500 cm⁻¹), as well as C=C and C=N stretching frequencies in the aromatic region (around 1500-1650 cm⁻¹). |
Applications in Drug Discovery: A Focus on Kinase Inhibition
The azaindole scaffold is a cornerstone in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor, mimicking the interactions of ATP with the hinge region of the kinase active site.[5] This makes azaindole derivatives potent and often selective kinase inhibitors.
While specific data for 3-Amino-5-azaindole as a kinase inhibitor is limited in the provided results, the broader class of 3-substituted and 3,5-disubstituted azaindoles has shown significant activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.
-
Glycogen Synthase Kinase 3β (GSK-3β): Implicated in various diseases, including neurodegenerative disorders and cancer.
-
Anaplastic Lymphoma Kinase (ALK): A target in certain types of cancer.
-
Cell Division Cycle 7 (Cdc7) Kinase: Plays a crucial role in the initiation of DNA replication.
The 3-amino group of 3-Amino-5-azaindole provides a key vector for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: General Kinase Inhibition Assay (Example: CDK1)
-
Reagents and Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Substrate peptide (e.g., a synthetic peptide with a phosphorylation site for CDK1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
This compound (or a derivative) dissolved in DMSO
-
Kinase inhibitor of known potency (positive control, e.g., staurosporine)
-
DMSO (negative control)
-
96-well plates
-
Phosphocellulose paper or other method for separating phosphorylated and unphosphorylated substrate
-
Scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays (e.g., luminescence or fluorescence plate reader).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (3-Amino-5-azaindole derivative) and the positive control in assay buffer.
-
In a 96-well plate, add the assay buffer, substrate peptide, and the diluted compounds or controls.
-
Initiate the reaction by adding the CDK1/Cyclin B enzyme.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unreacted [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization of Key Concepts
General Synthesis Scheme
Caption: General synthetic route to this compound.
Azaindole as a Kinase Hinge Binder
Caption: Hydrogen bonding interactions of the azaindole core with the kinase hinge region.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its synthesis, while requiring careful optimization, follows established chemical principles. The true potential of this scaffold lies in its utility as a starting point for the generation of compound libraries targeting a wide array of protein kinases and other biological targets. The 3-amino group serves as a crucial handle for diversification, allowing for the systematic exploration of the chemical space around the azaindole core to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the biological roles of various kinases continues to expand, so too will the importance of scaffolds like 3-Amino-5-azaindole in the development of next-generation targeted therapies.
References
-
MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
Patel, M., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from [Link]
-
Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
NIH. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. National Institutes of Health. Retrieved from [Link]
-
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Klug, D. M., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]
-
ACS Publications. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Retrieved from [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 3-Amino-5-azaindole
Abstract
This document provides a comprehensive guide for the chemical modification of 3-Amino-5-azaindole dihydrochloride, a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. We move beyond simple procedural lists to offer in-depth strategic insights, explaining the chemical rationale behind protocol choices. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing robust, field-tested protocols for N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. Our objective is to empower scientific teams to accelerate their discovery programs by leveraging this versatile building block.
Strategic Overview: The Chemical Reactivity of 3-Amino-5-azaindole
3-Amino-5-azaindole (1H-Pyrrolo[2,3-b]pyridin-3-amine) is a foundational building block in numerous FDA-approved drugs and clinical candidates. Its structure mimics the hinge-binding motif of ATP, making it a potent scaffold for kinase inhibitors. The dihydrochloride salt is often the commercially available form, ensuring stability, but requires neutralization before reaction.
Understanding the distinct reactivity of each potential modification site is critical for successful library synthesis.
-
3-Amino Group (Exocyclic) : This is the most nucleophilic and readily reactive site on the molecule. It serves as the primary handle for introducing diversity elements via acylation, sulfonylation, alkylation, and urea formation.
-
N1-Pyrrole Nitrogen : After deprotonation, this nitrogen can be alkylated or arylated. Its modification can influence the molecule's planarity, solubility, and interaction with the target protein.
-
Pyridine Ring (C4, C6) : These carbon atoms are electron-deficient and can be functionalized, typically after an initial halogenation step (e.g., bromination at C4 or C6), enabling a wide array of palladium-catalyzed cross-coupling reactions.
The following diagram illustrates these key reactive centers.
Figure 1: Key sites for synthetic modification on the 3-Amino-5-azaindole core.
Derivatization at the 3-Amino Group: Amide and Sulfonamide Synthesis
Amide and sulfonamide linkages are ubiquitous in medicinal chemistry, prized for their metabolic stability and ability to form crucial hydrogen bonds with protein targets. The high nucleophilicity of the 3-amino group makes these transformations efficient and reliable.
Scientific Rationale & Strategy
-
Neutralization is Key : The starting material, this compound, must first be neutralized to the free base to enable the exocyclic amine to act as a nucleophile. This is typically achieved in situ with an appropriate base.
-
Choice of Base : The selection of the base is critical. For acylations with acid chlorides or sulfonyl chlorides, a non-nucleophilic organic base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine is ideal. These bases scavenge the HCl byproduct without competing in the primary reaction. A slight excess (2.2 to 3.0 equivalents) is often used to ensure complete neutralization of the dihydrochloride salt and the reaction byproduct.
-
Solvent Selection : Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent side reactions with the electrophile.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of an amide derivative using an acid chloride.
Workflow Diagram
Application Notes and Protocols: Leveraging 3-Amino-5-azaindole Dihydrochloride in Drug Discovery
An Application Guide for Medicinal Chemists
Introduction: The Strategic Value of the 5-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the azaindole core stands out as a "privileged scaffold."[1][2] As bioisosteres of the endogenous indole and purine systems, azaindoles offer a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties.[1][2] The introduction of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's electronic distribution, dipole moment, and metabolic profile, providing chemists with a powerful tool to overcome challenges in drug design such as potency, selectivity, and pharmacokinetics.[3]
There are four primary isomers of azaindole (4-, 5-, 6-, and 7-azaindole), each possessing distinct properties.[1] This guide focuses on the 5-azaindole framework, accessed through the versatile, albeit specialized, building block: 3-Amino-5-azaindole dihydrochloride (1H-Pyrrolo[3,2-c]pyridin-3-amine). Its structure is particularly valuable for developing inhibitors of protein kinases, where the azaindole nitrogen can act as a crucial hydrogen bond acceptor, mimicking the interactions of adenine in the ATP binding site.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the key transformations of 3-Amino-5-azaindole but also the strategic rationale behind these experimental choices, empowering users to effectively incorporate this scaffold into their discovery programs.
Section 1: Physicochemical Properties and Safe Handling
3-Amino-5-azaindole is typically supplied as a dihydrochloride salt to improve its stability and solubility in polar solvents. Understanding its properties is the first step toward successful application.
Key Properties
| Property | Value | Source(s) |
| Chemical Name | 1H-Pyrrolo[3,2-c]pyridin-3-amine dihydrochloride | N/A (Standard IUPAC) |
| Synonyms | This compound | N/A |
| Molecular Formula | C₇H₇N₃ · 2HCl | Calculated |
| Molecular Weight | 206.07 g/mol | Calculated[4][5] |
| Appearance | Off-white to light brown crystalline powder | Typical for similar compounds[4] |
| Storage Conditions | Store at 0-8 °C, desiccated, under inert atmosphere (e.g., Argon) | Recommended for amino-heterocycles[4] |
| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | General property of hydrochloride salts |
Note: While 3-Amino-5-azaindole is a known chemical entity, it is less common commercially than its 7-azaindole isomer. Data is synthesized from related compounds and general chemical principles.
Safety and Handling Protocol
Trustworthiness through Safety: A self-validating protocol begins with safety. Amine-containing heterocyclic compounds should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhalation of fine particulates.
-
Neutralization: Before use in many organic reactions, the dihydrochloride salt must be neutralized to the free base. This is typically achieved in situ by using a sufficient excess of a non-nucleophilic base in the reaction mixture. Alternatively, a liquid-liquid extraction can be performed. To do this, dissolve the salt in water, add a base like sodium carbonate (Na₂CO₃) until the solution is basic (pH > 9), and then extract the free base into an organic solvent like ethyl acetate or dichloromethane.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Section 2: The Strategic Role in Drug Design
Bioisosterism: A Tool for Property Modulation
The decision to use a 5-azaindole scaffold is a deliberate one, often driven by the need to solve a specific drug design problem. As a bioisostere of indole or benzimidazole, it allows chemists to retain key binding interactions while altering other properties. The nitrogen at the 5-position acts as a hydrogen bond acceptor, a feature absent in indole, which can be exploited to gain affinity and selectivity for a biological target.
Caption: Bioisosteric relationship of 5-azaindole.
Application in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[6][7][8] Most kinase inhibitors target the ATP-binding site. The 5-azaindole scaffold is an exceptional "hinge-binder," forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region, thus anchoring the inhibitor in the active site. The 3-amino group serves as a versatile chemical handle to build out the rest of the molecule, projecting substituents into other pockets of the ATP site to achieve potency and selectivity.[3]
Section 3: Core Synthetic Protocols
The primary utility of 3-Amino-5-azaindole is as a nucleophile. The following protocols detail the most fundamental and powerful transformations for elaborating this core structure.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is one of the most powerful methods for forming C-N bonds and is essential for connecting the 3-amino-5-azaindole core to various aryl or heteroaryl fragments.[9][10][11]
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, which is reduced in situ.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are preferred because they promote the difficult reductive elimination step from the electron-rich azaindole nitrogen and stabilize the palladium catalyst, preventing decomposition.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is effective, but for base-sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) is a better choice to prevent decomposition of the heteroaromatic core.[12]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are used to ensure solubility of the reagents and stability of the catalytic intermediates.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 2.5 equiv - Note: this amount is to neutralize the dihydrochloride salt and deprotonate the amine for reaction).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-aryl-3-amino-5-azaindole product.
Self-Validation System:
-
Expected Outcome: The reaction mixture will typically turn dark brown or black. A successful reaction will show a new, less polar spot on TLC compared to the starting amine.
-
Troubleshooting: If the reaction stalls, adding a fresh portion of catalyst and ligand (1-2 mol%) may restart it. If decomposition is observed, repeat the reaction at a lower temperature (e.g., 80 °C) with a milder base (e.g., Cs₂CO₃).
Protocol: Amide Bond Formation via Acylation
Forming an amide linkage is a cornerstone of medicinal chemistry. This protocol describes a standard procedure using an acid chloride.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv) to neutralize the salt and act as a proton scavenger. Stir for 10 minutes.
-
Addition: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Section 4: Application Example - Synthesis of a Kinase Inhibitor Scaffold
The following workflow illustrates how 3-Amino-5-azaindole can be elaborated into a more complex, drug-like molecule, based on scaffolds developed as Cdc7 kinase inhibitors.[3][13]
Caption: General workflow for elaborating 3-Amino-5-azaindole.
This multi-step sequence demonstrates the utility of the 3-amino group as a versatile handle. The initial N-arylation establishes the core structure, which can then be further modified. Each step adds molecular complexity and allows for the fine-tuning of biological activity and pharmaceutical properties. The synthesis of substituted 5-azaindole derivatives has been a key strategy in the development of inhibitors for kinases like Cdc7.[3][13]
Conclusion
This compound is a high-value building block for medicinal chemists seeking to leverage the unique properties of the 5-azaindole scaffold. While its handling requires care, its reactivity at the 3-amino position provides a reliable and direct entry point for constructing complex molecules, particularly potent and selective kinase inhibitors. The protocols and strategic insights provided in this guide are designed to serve as a robust foundation for the successful application of this reagent in pioneering drug discovery programs.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Merour, J.-Y., & Joseph, B. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(12), 1690. Available at: [Link]
-
Singh, R., et al. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry, 85(17), 11335–11346. Available at: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
-
Ganesh, T. (2020). Azaindole Therapeutic Agents. Bioorganic & Medicinal Chemistry, 28(24), 115830. Available at: [Link]
- Google Patents. (n.d.). WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors.
- Google Patents. (n.d.). WO2010092489A1 - Derivatives of azaindoles as inhibitors of protein kinases abl and src.
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
-
Reichert, E. C., et al. (2020). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 10(15), 8447–8453. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Motati, D. R. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Merour, J.-Y., & Joseph, B. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(12), 1690. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. labsolu.ca [labsolu.ca]
- 6. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 7. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2010092489A1 - Derivatives of azaindoles as inhibitors of protein kinases abl and src - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-5-azaindole dihydrochloride in Fragment-Based Drug Design
Introduction: The Strategic Value of the 3-Amino-5-azaindole Scaffold
In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," particularly in the discovery of kinase inhibitors.[1][2] As bioisosteres of the endogenous purine system, azaindoles are adept at interacting with a multitude of biological targets.[1][3] The strategic placement of a nitrogen atom within the indole's benzene ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which can enhance binding affinity and modulate pharmacokinetic profiles.[1][3]
Among the azaindole isomers, the 5-azaindole core is of significant interest. This application note focuses on 3-Amino-5-azaindole dihydrochloride , a versatile fragment poised for effective application in Fragment-Based Drug Design (FBDD). FBDD has proven to be a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically <300 Da) that exhibit weak but efficient binding to a biological target.[4][5] These initial hits then serve as starting points for chemical elaboration into more potent, drug-like molecules.[4] this compound, with its exposed amino group and hydrogen bond donor/acceptor sites, presents an ideal starting point for generating high-quality leads against various therapeutic targets, most notably protein kinases.[6]
This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in a typical FBDD workflow, from initial fragment screening to hit validation and subsequent hit-to-lead optimization.
Physicochemical Properties and Handling
Table 1: Estimated Physicochemical Properties of 3-Amino-5-azaindole
| Property | Estimated Value | Rationale and Significance in FBDD |
| Molecular Weight | ~133.15 g/mol (free base) | Compliant with the "Rule of Three" for fragments, ensuring higher ligand efficiency. |
| LogP | < 3 | Indicates good aqueous solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 2 (amine and pyrrole N-H) | Provides key interaction points for binding to protein targets. |
| Hydrogen Bond Acceptors | 2 (pyridine and pyrrole N) | Offers additional hydrogen bonding opportunities for target engagement. |
| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to more efficient interactions. |
Handling and Storage:
This compound should be stored at 0-8 °C.[7] For experimental use, it is recommended to prepare fresh stock solutions in a suitable buffer, such as PBS or HEPES, to ensure stability and prevent degradation.
Fragment Screening: A Multi-faceted Biophysical Approach
The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required for their detection.[8] A cascaded approach, employing orthogonal techniques, is recommended to ensure the robustness of the identified hits.[9][10]
Figure 1: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Materials:
-
Target protein (e.g., a protein kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Method:
-
Prepare a master mix of the target protein and SYPRO Orange dye. The final concentration of the protein will be 2-10 µM and the dye will be at 5x.
-
Dispense the master mix into the wells of the qPCR plate.
-
Add this compound to the appropriate wells to a final concentration of 100-500 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly to mix.
-
Perform a melt curve analysis on the qPCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment indicates binding.
Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods are powerful for validating hits from primary screens as they can provide information on binding and, in some cases, the binding site. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.[8]
Materials:
-
Target protein (e.g., a protein kinase) at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl, 5 mM DTT-d10 in 99.9% D2O).
-
This compound stock solution (e.g., 100 mM in DMSO-d6).
-
NMR spectrometer equipped with a cryoprobe.
Method (STD-NMR):
-
Prepare two samples: one with the target protein and this compound, and a control sample with only the fragment. The final fragment concentration is typically 100-500 µM.
-
Acquire a 1D proton NMR spectrum of the control sample.
-
Acquire an STD-NMR spectrum of the sample containing the protein and the fragment. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.
-
A strong signal in the STD spectrum corresponding to the fragment's protons confirms binding. The relative intensities of the signals can provide information on which parts of the fragment are in closest proximity to the protein.
Structural Characterization and Hit-to-Lead Optimization
Once a fragment hit has been validated, the next crucial step is to determine its binding mode, typically through X-ray crystallography.[9] The resulting co-crystal structure provides a detailed map of the interactions between the fragment and the target protein, which is invaluable for guiding the hit-to-lead optimization process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
Harnessing the Potential of 3-Amino-5-azaindole dihydrochloride in Kinase Inhibition and Drug Discovery
An Application Guide for Researchers
Introduction: The Privileged Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] Its bioisosteres, the azaindoles, substitute a carbon atom in the benzene ring with a nitrogen atom, a subtle change that profoundly impacts physicochemical properties like solubility, pKa, and lipophilicity.[2] This modification allows for fine-tuning of drug-like properties and can introduce new hydrogen bonding capabilities crucial for target engagement.[2][3] Among the four isomers, the 5-azaindole and 7-azaindole scaffolds have emerged as "privileged structures," particularly in the development of protein kinase inhibitors.[3][4]
3-Amino-5-azaindole dihydrochloride is a versatile chemical building block, or fragment, that serves as a foundational starting point for the synthesis of potent and selective bioactive molecules.[5] Its structure is particularly well-suited for targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[2][3] This guide provides an in-depth look at the core mechanism of action for azaindole-based inhibitors and presents detailed protocols for their evaluation in both biochemical and cellular contexts.
Compound Profile and Safe Handling
Before initiating any experimental work, it is crucial to understand the compound's properties and adhere to strict safety protocols. This compound is typically supplied as an off-white or brown crystalline powder.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃·2HCl | [5] |
| Molecular Weight | 206.07 g/mol | [5] |
| Purity | Typically ≥95% | [5][6] |
| CAS Number | 867373-35-1 (for dihydrochloride) | N/A |
| Storage | Store at 0-8 °C, protect from moisture. | [5] |
Safety and Handling: this compound is considered hazardous.[7] Users must adhere to the following safety precautions based on material safety data sheets (MSDS):
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7][8]
-
Handling: Use only under a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if any symptoms persist.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For sensitive applications, consider handling and storing under an inert atmosphere like nitrogen.[7]
Core Mechanism: Competitive Kinase Inhibition
The power of the azaindole scaffold lies in its ability to mimic the adenine moiety of ATP. The nitrogen atoms in the bicyclic ring system act as both hydrogen bond donors and acceptors, allowing the molecule to dock into the highly conserved hinge region of the kinase ATP-binding site.[3] This binding event physically occludes ATP, preventing the phosphotransfer reaction that is the fundamental function of a kinase. The 3-amino group serves as a critical vector, a point from which further chemical substitutions can be made to extend into other regions of the ATP pocket, thereby increasing potency and conferring selectivity against different kinases.
Application Note 1: In Vitro Kinase Inhibition Profiling
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound or its derivatives against a specific protein kinase.
Principle of the Assay: This protocol describes a generic luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition. The signal is inversely proportional to kinase activity.
Materials:
-
This compound
-
Anhydrous DMSO
-
Kinase of interest (e.g., CDK2/CycA, GSK3β)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (consult enzyme manufacturer's datasheet)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 384-well assay plates
-
Acoustic liquid handler or serial dilution-capable multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Expert Insight: The dihydrochloride salt form generally enhances aqueous solubility compared to the free base. However, high concentrations in aqueous buffer can still lead to precipitation. DMSO is the preferred solvent for stock solutions.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration-response curve. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
-
Kinase Reaction Setup:
-
Prepare a 2X Kinase/Substrate master mix in the appropriate kinase reaction buffer. The final concentration should be determined based on optimization experiments to be within the linear range of the assay (typically ~10-20% ATP consumption).
-
Prepare a 2X ATP solution in the reaction buffer. The final concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding dynamics are accurately measured.
-
Using a liquid handler, dispense 25 nL of each compound dilution from the DMSO plate into the 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Add 2.5 µL of the 2X Kinase/Substrate master mix to each well.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiating the Kinase Reaction:
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final volume will be 5 µL.
-
Causality Check: The final DMSO concentration should be kept constant across all wells and ideally below 1% (in this case, 0.5%) to avoid solvent-induced artifacts.
-
Shake the plate for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Illustrative Data Presentation:
| Kinase Target | Illustrative IC₅₀ (µM) |
| CDK2/CycA | 5.2 |
| GSK3β | 12.8 |
| SRC | > 50 |
| p38α | 25.1 |
| (Note: These are representative values for an early-stage fragment and do not represent actual experimental data for this compound.) |
Application Note 2: Cell-Based Antiproliferative Assay
Objective: To evaluate the effect of 3-Amino-5-azaindole derivatives on the proliferation of a cancer cell line.
Principle of the Assay: This protocol uses a luminescence-based method to quantify viable cells by measuring the ATP present, which is an indicator of metabolic activity. A decrease in cellular ATP correlates with reduced cell viability due to cytotoxicity or cytostatic effects.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Compound stock solution (10 mM in DMSO)
-
White, opaque, tissue-culture treated 384-well plates
-
Cellular viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Luminescence-capable plate reader
Protocol Steps:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete medium. The optimal density should be determined empirically to ensure cells remain in the exponential growth phase for the duration of the experiment.
-
Dispense 50 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in complete culture medium from your 10 mM DMSO stock.
-
Trustworthiness Step: It is critical to pre-dilute the DMSO stock in medium before adding to cells to avoid shocking them with high solvent concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the cells (or add compound directly if using a small volume) and add 50 µL of the compound-containing medium to the appropriate wells. Include DMSO-only vehicle controls.
-
Incubate the plate at 37°C, 5% CO₂ for 72 hours.
-
-
Measuring Cell Viability:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures consistent enzyme kinetics for the detection reagent.
-
Add 25 µL of the cellular viability reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent growth inhibition (GI) relative to vehicle-treated controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the curve using a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).
-
References
-
J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5. [Link]
-
Liao, Y. et al. (2011). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. [Link]
-
Ancellin, N. et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Wang, H. et al. (2021). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters. [Link]
-
Montalbano, A. et al. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. IRIS UniPA. [Link]
-
Basnet, A. et al. (2018). Azaindole Therapeutic Agents. Molecules. [Link]
-
Khare, V. et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
-
Scott, J.S. et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]
-
de Sá Alves, J.F. et al. (2009). Biomedical Importance of Indoles. Molecules. [Link]
-
Tighadouini, S. et al. (2020). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]
-
Quiroga, J. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Leveraging 3-Amino-5-azaindole dihydrochloride in High-Throughput Screening for Drug Discovery
An Application Note and Protocol Guide
Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
The azaindole framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its recurring appearance in bioactive molecules and approved therapeutics.[1][2] Azaindoles are bioisosteres of the naturally occurring indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[1] The introduction of the nitrogen atom modulates the molecule's pKa, lipophilicity, and solubility, while also providing an additional hydrogen bond acceptor—features that medicinal chemists leverage to fine-tune drug-like properties and enhance target binding affinity.[3][4]
Among this versatile class, 3-Amino-5-azaindole stands out as a valuable building block and screening fragment. Its structure combines the hinge-binding prowess of the azaindole core with a reactive amino group at the C3 position, which serves as a vector for synthetic elaboration. This application note provides a comprehensive guide for utilizing 3-Amino-5-azaindole dihydrochloride in high-throughput screening (HTS) campaigns, with a focus on kinase inhibitor discovery and fragment-based approaches. We will detail the scientific rationale, provide step-by-step protocols for its application, and discuss best practices for data analysis and hit validation.
Section 1: Physicochemical Properties & Rationale for HTS Applications
The utility of any compound in an HTS campaign is fundamentally linked to its physical and chemical characteristics. 3-Amino-5-azaindole is typically supplied as a dihydrochloride salt, a formulation that confers significant advantages for screening applications.
Causality Behind the Dihydrochloride Form: The dihydrochloride salt form dramatically improves the aqueous solubility and stability of the parent molecule. In HTS, compounds are typically stored at high concentrations in dimethyl sulfoxide (DMSO). However, the initial dilution into aqueous assay buffers can cause less soluble compounds to precipitate, leading to false-negative results. The enhanced solubility of the salt form mitigates this risk, ensuring the compound remains in solution at the required test concentrations and leading to more reliable and reproducible data.
The Azaindole Core's Strategic Importance:
-
Bioisosterism: As a bioisostere of purines, the azaindole scaffold is particularly adept at targeting ATP-binding sites in enzymes like kinases.[2][3]
-
Hydrogen Bonding: The pyrrole-like NH donor and the pyridine nitrogen acceptor form a critical "hinge-binding" motif that anchors the molecule in the ATP pocket of many kinases.[5]
-
Synthetic Tractability: The C3 amino group provides a key functional handle for chemists to rapidly build diversity around the core scaffold during hit-to-lead optimization.
Below is a summary of the key physicochemical properties for a related, well-documented isomer, 3-Amino-7-azaindole dihydrochloride, which serves as a reliable proxy for understanding the general characteristics of the 5-aza isomer.
| Property | Value | Source |
| Synonyms | 1H-Pyrrolo[2,3-c]pyridin-3-amine dihydrochloride | N/A |
| Molecular Formula | C₇H₇N₃·2HCl | [6] |
| Molecular Weight | 206.07 g/mol | [6] |
| Appearance | Off-white to brown crystalline powder | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble in DMSO and aqueous buffers | [6] |
| Storage Conditions | Store at 0-8 °C, desiccated | [6] |
Section 2: Core Applications in High-Throughput Screening
This compound is primarily deployed in two overlapping HTS strategies: kinase inhibitor screening and fragment-based drug discovery (FBDD).
Kinase Inhibitor Screening
Protein kinases, which regulate a vast number of cellular processes, are one of the most important target classes in drug discovery.[7] The azaindole scaffold has been instrumental in the development of numerous kinase inhibitors.[2][3] The core structure effectively mimics the adenine region of ATP, allowing it to compete for binding in the enzyme's active site.
The diagram below illustrates the generalized binding mode of an azaindole core within a kinase ATP pocket. The key interaction is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain.
Caption: Generalized binding of an azaindole in a kinase hinge region.
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy that screens low-molecular-weight compounds ("fragments") at high concentrations to identify weak but efficient binders.[8] Because of their small size, fragments can explore chemical space more efficiently than larger, more complex molecules.[9] 3-Amino-5-azaindole is an ideal fragment: it is small (MW < 300 Da), contains pharmacophoric features for target binding, and has a reactive handle (the amino group) for synthetic elaboration to grow the fragment into a potent lead molecule.[4]
Section 3: Experimental Protocols
The following protocols are designed to be robust and self-validating. They represent standard workflows where this compound would be a valuable screening compound.
Protocol: Stock Solution Preparation and Assay Plate Mapping
Rationale: Accurate and consistent compound handling is the foundation of reliable HTS data. Using 100% DMSO for master stocks maximizes compound solubility and stability. A multi-point dose-response curve is essential for determining potency (e.g., IC₅₀) and identifying potential artifacts.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Acoustic liquid handler or precision multichannel pipette
-
384-well polypropylene source plates
-
384-well low-volume white assay plates (for luminescence) or black plates (for fluorescence)
Procedure:
-
Master Stock Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve in 100% DMSO to create a high-concentration master stock, typically 10 mM.
-
Expert Tip: Ensure complete dissolution by vortexing and brief sonication in a water bath. Centrifuge the vial to pellet any undissolved particulates before transferring the supernatant.
-
-
Source Plate Preparation:
-
Dispense the 10 mM master stock into a designated well of a 384-well polypropylene source plate.
-
Perform a serial dilution series directly in the source plate. A common scheme is a 1:3 dilution across 10 points, which will yield a wide concentration range for dose-response analysis.
-
Include wells with 100% DMSO to serve as negative controls (0% inhibition) and wells without enzyme/target for positive controls (100% inhibition).
-
-
Assay Plate Stamping:
-
Using an acoustic liquid handler (e.g., ECHO) or a pintool, transfer a small volume (e.g., 25-50 nL) from the source plate to the destination assay plates.
-
This "stamping" process ensures that the final concentration of DMSO in the assay is low (<0.5%) to minimize solvent-induced artifacts.
-
Protocol: Representative Kinase HTS Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
Rationale: HTRF is a robust, fluorescence-based assay technology well-suited for HTS. It measures the phosphorylation of a substrate by a kinase. The assay described here is a competitive displacement assay where the product generated by the kinase, PIP3, displaces a tagged tracer from an antibody-donor complex, leading to a decrease in the HTRF signal. This protocol is adapted from standard PI 3-Kinase assay principles, a common target class for azaindole inhibitors.[10]
Materials:
-
Kinase of interest (e.g., PI 3-Kinase)
-
Biotinylated substrate (e.g., PIP2)
-
ATP solution
-
Assay Buffer (containing MgCl₂ and DTT)
-
Stop Solution
-
HTRF Detection Reagents: Europium-labeled antibody (Donor) and Streptavidin-APC (Acceptor)
-
Assay-ready plates containing this compound (from Protocol 3.1)
Procedure:
-
Reagent Preparation: Prepare working solutions of Kinase, Substrate, and ATP in assay buffer at the required concentrations (typically 2x to 4x final concentration to account for additions).
-
Kinase/Inhibitor Pre-incubation:
-
Add 5 µL of the kinase working solution to each well of the assay plate.
-
Causality: This step allows the test compound to bind to the kinase before the introduction of the substrate and ATP, ensuring a more accurate measurement of inhibition.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the Substrate/ATP mixture to all wells to start the reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature. The plate should be covered to prevent evaporation.
-
-
Stop Reaction and Add Detection Reagents:
-
Add 5 µL of Stop Solution (often containing EDTA to chelate Mg²⁺ and halt kinase activity).
-
Add 5 µL of the HTRF detection reagent mix.
-
-
Final Incubation and Plate Reading:
-
Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and then determine the percent inhibition for each compound concentration relative to DMSO controls. Plot the data to generate an IC₅₀ curve.
Section 4: Data Analysis and Hit Triage Workflow
A raw "hit" from a primary screen is not a validated lead. A rigorous triage process is essential to eliminate false positives and prioritize genuine, tractable hits for further development.[8]
Workflow for HTS and Hit Triage: The following diagram outlines a standard workflow, emphasizing the critical steps of hit confirmation, counterscreening, and validation.
Caption: A typical workflow for HTS hit validation and progression.
Key Triage Steps:
-
Hit Confirmation: Re-test initial hits using a freshly prepared sample from solid powder to rule out compound degradation or registration errors.
-
Dose-Response Analysis: Confirm activity by generating a full IC₅₀ curve. A steep, sigmoidal curve is indicative of specific binding.
-
Assay Interference Counterscreens: Many compounds, known as PAINS (Pan-Assay Interference Compounds), can interfere with assay technologies (e.g., by absorbing/emitting light or causing protein aggregation). It is crucial to run counterscreens, such as a fluorescence interference assay, to eliminate these artifacts.
-
Orthogonal Assays: Validate hits using a different assay technology that measures the same biological endpoint. For example, if the primary screen was HTRF, an orthogonal assay could be a luminescence-based ADP-Glo™ assay.
-
Target Engagement: Confirm that the compound binds to the intended target in a more complex biological environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the stabilization of a target protein by a ligand in intact cells or cell lysates.
Conclusion
This compound is a highly valuable chemical tool for modern drug discovery. Its favorable physicochemical properties, combined with the privileged nature of the azaindole scaffold, make it an ideal candidate for HTS campaigns aimed at discovering novel inhibitors, particularly against the kinase family. By employing robust, validated protocols and a rigorous hit triage workflow as outlined in this guide, researchers can effectively leverage this compound to identify high-quality starting points for therapeutic development programs.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789998, 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
-
Ponder, E. L., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(9), 2516–2527. Available at: [Link]
-
Bollini, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19961. Available at: [Link]
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
-
Leonoudakis, D., et al. (2016). A high throughput drug screening assay to identify compounds that promote oligodendrocyte differentiation using acutely dissociated and purified oligodendrocyte precursor cells. BMC Research Notes, 9(1), 419. Available at: [Link]
-
Cianci, C., et al. (2013). Dissecting Fragment-Based Lead Discovery at the von Hippel-Lindau Protein:Hypoxia Inducible Factor 1α Protein-Protein Interface. Chemistry & Biology, 20(4), 549-559. Available at: [Link]
-
Brink, H. J., et al. (2021). Fragment Screening Yields a Small-Molecule Stabilizer of 14-3-3 Dimers That Modulates Client Protein Interactions. ChemMedChem, 16(10), 1665-1673. Available at: [Link]
-
Mitchell, I. S., et al. (2015). Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5181-5186. Available at: [Link]
-
Di Grandi, M. J., et al. (2017). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. ACS Medicinal Chemistry Letters, 8(11), 1161-1166. Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved from [Link]
-
G., S., & T., M. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(32), 6543-6558. Available at: [Link]
-
Bollini, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19936-19961. Available at: [Link]
-
ResearchGate. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
Fevig, J. M., et al. (2006). Novel 5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(12), 3197-3200. Available at: [Link]
-
University of Naples Federico II. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
-
Hong, S., et al. (2012). Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors with anticancer and antiangiogenic activities. Journal of Medicinal Chemistry, 55(11), 5337-5349. Available at: [Link]
-
Lu, Y., et al. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 21(1), 324. Available at: [Link]
-
Merck Millipore. (n.d.). PI 3-Kinase (Class I) HTRF Assay. Retrieved from [Link]
-
Baell, J. B., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(12), 1373-1391. Available at: [Link]
-
Shah, K., & Lahiri, D. K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol, 4(18), e1236. Available at: [Link]
-
Frolova, N., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3159. Available at: [Link]
-
Semenov, V. V., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 74, 449-461. Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 8. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragment Screening Yields a Small‐Molecule Stabilizer of 14‐3‐3 Dimers That Modulates Client Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Validated Analytical Methods for the Quantification of 3-Amino-5-azaindole Dihydrochloride
Abstract
3-Amino-5-azaindole is a crucial heterocyclic amine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its dihydrochloride salt is frequently utilized to enhance solubility and stability. Consequently, robust and accurate quantification of 3-Amino-5-azaindole dihydrochloride is essential for quality control, formulation development, and pharmacokinetic studies in the drug development pipeline. This application note provides comprehensive protocols for two validated analytical methods: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, and a rapid, high-throughput Ultraviolet-Visible (UV-Vis) spectrophotometry method for routine analyses. The rationale behind the methodological choices is detailed, and the validation is grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness of the results.
Introduction
Azaindole derivatives are recognized as privileged structures in medicinal chemistry, often serving as bioisosteres for indole and purine systems.[1] The incorporation of a nitrogen atom into the indole ring can modulate physicochemical properties and biological activity, making these scaffolds highly valuable in drug discovery.[1] 3-Amino-5-azaindole, in particular, is a key intermediate in the synthesis of various pharmacologically active molecules, including anti-cancer agents.[2][3]
Given its significance, the ability to accurately quantify this compound is a prerequisite for advancing drug candidates from discovery to clinical phases. This necessitates the development of reliable analytical methods that are not only precise and accurate but also appropriate for their intended purpose, whether for release testing of bulk material or for rapid in-process checks.
This guide is intended for researchers, analytical scientists, and drug development professionals, offering a detailed, step-by-step approach to the quantification of this important compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for designing an effective analytical method.
| Property | Value/Information | Significance for Analytical Method Development |
| Chemical Name | 1H-Pyrrolo[2,3-b]pyridin-3-amine dihydrochloride | The presence of the pyrrolopyridine core and an amino group dictates its chromatographic behavior and UV absorbance. |
| Molecular Formula | C₇H₇N₃ · 2HCl | Essential for accurate preparation of standard solutions and calculation of results. |
| Molecular Weight | 206.07 g/mol [2] | Used in all concentration calculations. |
| Appearance | Off-white crystalline or brown powder[2] | Provides a preliminary check for purity. |
| Solubility | Good solubility in aqueous solutions and polar organic solvents like methanol. | Informs the choice of diluents for sample preparation and mobile phase composition. |
| UV Absorbance | Exhibits characteristic absorbance in the UV region due to its aromatic heterocyclic structure. | This property is the basis for both HPLC-UV and UV-Vis spectrophotometric detection.[4] |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For assays requiring high specificity, such as the analysis of stability samples or the quantification in the presence of other excipients, a reverse-phase HPLC method is the preferred approach.[5][6] This method can effectively separate the main compound from impurities and degradation products.
Rationale for Method Parameters
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong retention of aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. The use of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) ensures that the amino group on the azaindole ring is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.
-
Detection: Based on the UV-active chromophore of the azaindole ring, a detection wavelength of 280 nm is selected to provide a good balance of sensitivity and selectivity.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system equipped with a pump, autosampler, column compartment, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric glassware.
-
HPLC-grade acetonitrile and water.
-
Potassium phosphate monobasic, phosphoric acid.
-
This compound reference standard.
Solution Preparation:
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a calibration curve by diluting the stock solution with the diluent to achieve concentrations in the range of 1 µg/mL to 150 µg/mL.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[7][8]
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the main peak in a blank chromatogram and by resolving the main peak from potential impurities.
-
Linearity: A linear relationship between the concentration and the detector response. A calibration curve of peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: The closeness of the measured value to the true value. This is assessed by performing recovery studies on spiked samples at different concentration levels. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision: The degree of scatter between a series of measurements. It is evaluated as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 2.0%.
-
Robustness: The method's resistance to small, deliberate changes in parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Experimental Workflow Diagram (HPLC)
Caption: A streamlined workflow for the HPLC-UV quantification of this compound.
Secondary Method: UV-Vis Spectrophotometry
For applications where high sample throughput is required and the sample matrix is simple (e.g., pure substance), UV-Vis spectrophotometry provides a fast and straightforward quantification method.[9][10][11]
Principle
This technique relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light at a specific wavelength and the concentration of the analyte in a solution.
Detailed UV-Vis Protocol
Instrumentation and Materials:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
1 cm path length quartz cuvettes.
-
Analytical balance, volumetric glassware.
-
Spectroscopic grade methanol.
-
This compound reference standard.
Procedure:
-
Wavelength Maximum (λmax) Determination: Prepare a solution of the analyte in methanol (e.g., 10 µg/mL). Scan the solution from 400 nm to 200 nm to identify the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in methanol. From this, prepare a series of working standards with concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Calibration: Using methanol as a blank, measure the absorbance of each working standard at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Prepare the unknown sample in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the calibration curve equation.
UV-Vis Workflow Diagram
Caption: A schematic of the quantification process using UV-Vis spectrophotometry.
Conclusion
The accurate quantification of this compound is a critical step in the pharmaceutical development process. This application note has detailed two robust and validated methods to achieve this. The HPLC-UV method provides high specificity and is suitable for a wide range of sample matrices, making it the method of choice for regulatory filings and quality control. The UV-Vis spectrophotometry method, while less specific, offers a rapid and cost-effective solution for routine analysis of pure substances. The selection of the appropriate method should be based on the specific analytical needs, sample complexity, and the required level of validation.
References
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
-
Batista, R. M. F., Costa, S. P. G., & Raposo, M. M. M. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. Retrieved from [Link]
-
Dobbs, A. P., Jones, K., & Veal, K. T. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(7), 2345–2347. [Link]
-
Li, Y., Zhao, S., Zhang, L., & Liu, H. (2014). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 37(1-2), 129–136. [Link]
-
Subota, A. I., Volochnyuk, D. M., Gorlova, A. O., & Grygorenko, O. O. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. Retrieved from [Link]
-
Kumar, A., & Singh, A. (2019). UV Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(6), 110-113. [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Pharmacology, 14, 1245657. [Link]
-
Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530–2533. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Anitha Devi. (2020, August 28). UV Visible spectra of Aromatic and Heteroaromatic compounds [Video]. YouTube. [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Pharma Approach. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DSpace [helda.helsinki.fi]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. eu-opensci.org [eu-opensci.org]
- 10. longdom.org [longdom.org]
- 11. technologynetworks.com [technologynetworks.com]
Application Notes and Protocols: 3-Amino-5-azaindole Dihydrochloride for Organic Semiconductor Research
<
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Amino-5-azaindole dihydrochloride in the field of organic semiconductor research. The unique electronic properties of the azaindole scaffold make it a compelling building block for the synthesis of novel π-conjugated systems with potential applications in organic electronics.[1][2][3] This guide deviates from a rigid template to provide an in-depth, experience-driven narrative on the handling, functionalization, and characterization of materials derived from this versatile precursor. Protocols are presented as self-validating systems, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for 3-Amino-5-azaindole in Organic Electronics
The pursuit of novel organic semiconductors with tailored electronic and physical properties is a cornerstone of next-generation electronics. The indole scaffold and its heteroaromatic analogues have garnered significant attention due to their electron-rich nature and propensity for π-π stacking, a critical factor for efficient charge transport.[4][5] Azaindoles, which incorporate a nitrogen atom into the indole ring system, offer a strategic advantage by allowing for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] This tuning is paramount for optimizing charge injection and transport in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[6][7][8][9]
This compound serves as a versatile starting material, providing a reactive amino group for further functionalization. This allows for the facile synthesis of a diverse library of small molecules and polymers with varying electronic and morphological characteristics. The dihydrochloride salt form generally offers improved stability and solubility in polar solvents, facilitating its use in a range of synthetic transformations.
Compound Properties and Handling
A thorough understanding of the material's properties is fundamental to its successful application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃·2HCl | [1] |
| Molecular Weight | 206.07 g/mol | [1][10] |
| Appearance | Off-white to brown crystalline powder | [1] |
| Purity | ≥ 95% | [1][10] |
| Storage Conditions | Store at 0-8 °C | [1] |
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[11]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13]
-
If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][13]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
Hazard Statements:
-
H315: Causes skin irritation.[14]
-
H319: Causes serious eye irritation.[14]
-
H335: May cause respiratory irritation.[14]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12][13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
Synthetic Protocols: From Building Block to Functional Material
The primary utility of this compound lies in its role as a synthon for larger, conjugated systems. The following protocols are illustrative examples of its application.
General Considerations for Synthesis
-
Solvent Selection: The dihydrochloride salt is generally soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For reactions requiring non-polar conditions, neutralization to the free base is necessary.
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).[15]
Protocol: Synthesis of a Donor-Acceptor Polymer via Suzuki Cross-Coupling
This protocol outlines the synthesis of a conjugated polymer incorporating the 3-amino-5-azaindole moiety as the donor unit.
Caption: Workflow for Suzuki cross-coupling polymerization.
-
Monomer Preparation: In a Schlenk flask, dissolve this compound (1 equivalent) and a suitable dibromo-acceptor monomer (1 equivalent) in a mixture of degassed toluene and DMF.
-
Catalyst Addition: To the stirred solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
Base Addition: Add a degassed aqueous solution of a base (e.g., 2M K₂CO₃, 4 equivalents).
-
Reaction: Heat the reaction mixture to 90-110 °C under a nitrogen or argon atmosphere for 24-72 hours. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., chloroform or chlorobenzene).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove oligomers and catalyst residues.
-
Isolation: Precipitate the purified polymer from the chloroform fraction by adding it to a large volume of methanol. Filter the resulting solid and dry it under high vacuum.
Thin-Film Fabrication and Device Integration
The performance of an organic semiconductor is intrinsically linked to the morphology and quality of the thin film.
Protocol: Thin-Film Deposition by Spin Coating
Spin coating is a widely used technique for fabricating uniform thin films from solution.[16][17]
Caption: General workflow for thin-film deposition by spin coating.
-
Solution Preparation: Prepare a solution of the synthesized polymer in a suitable high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-20 mg/mL. Gentle heating and stirring may be required to fully dissolve the polymer.
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., ITO-coated glass or silicon wafers) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Optionally, treat the substrate surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) or a layer of PEDOT:PSS to modify the surface energy and improve film quality.
-
Spin Coating: Place the substrate on the spin coater chuck. Dispense a controlled volume of the polymer solution onto the center of the substrate.[16] Start the spin coater and ramp up to the desired speed (typically 1000-4000 rpm) for a set duration (30-60 seconds).[16]
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature above the polymer's glass transition temperature (Tg) but below its decomposition temperature.[18][19] This step promotes molecular ordering and improves charge transport.
Organic Field-Effect Transistor (OFET) Fabrication
OFETs are fundamental devices for characterizing the charge transport properties of organic semiconductors.[6][7][8] A common device architecture is the bottom-gate, top-contact configuration.[6]
Caption: Bottom-gate, top-contact OFET architecture.
-
Substrate: Start with a heavily doped n-type silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide layer (gate dielectric).[15]
-
Semiconductor Deposition: Deposit the 3-amino-5-azaindole-based semiconductor thin film onto the SiO₂ surface using the spin-coating protocol described above.
-
Electrode Deposition: Through a shadow mask, thermally evaporate the source and drain electrodes (e.g., gold) onto the semiconductor layer. The channel length and width are defined by the dimensions of the shadow mask.
Material and Device Characterization
Comprehensive characterization is essential to correlate the molecular structure with the material's electronic properties and device performance.
Electrochemical Characterization: Cyclic Voltammetry (CV)
CV is a powerful technique to determine the HOMO and LUMO energy levels of the synthesized material.[20][21]
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (a thin film of the material on an ITO-coated glass slide), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[20]
-
Electrolyte: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, degassed solvent (e.g., acetonitrile).
-
Measurement: Immerse the electrodes in the electrolyte solution and scan the potential. The onset potentials of the first oxidation and reduction peaks correspond to the HOMO and LUMO energy levels, respectively.
Optical Characterization: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions and the optical bandgap of the material.[22][23]
-
Sample Preparation: Prepare a dilute solution of the polymer in a suitable solvent and a thin film on a quartz substrate.
-
Measurement: Record the absorption spectra for both the solution and the thin film. A red-shift in the absorption maximum of the thin film compared to the solution is indicative of intermolecular interactions in the solid state.[24]
-
Bandgap Calculation: The optical bandgap (Eg) can be estimated from the onset of the absorption edge in the thin-film spectrum.
Thin-Film Morphology Characterization
The arrangement of molecules in the solid state significantly impacts charge transport.[25][26]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and phase separation in polymer blends.
-
X-ray Diffraction (XRD): To probe the crystallinity and molecular packing of the thin film. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly useful for thin films.[25]
OFET Performance Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer.
-
Output Characteristics (Id-Vd): Plot the drain current (Id) as a function of the drain-source voltage (Vd) at various gate voltages (Vg).
-
Transfer Characteristics (Id-Vg): Plot Id as a function of Vg at a constant Vd. From the transfer curve in the saturation regime, the charge carrier mobility (µ), threshold voltage (Vth), and on/off current ratio can be extracted.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Troubleshooting |
| Polymer Synthesis | Successful polymerization with desired molecular weight and low polydispersity. | Low Molecular Weight: Incomplete reaction. Ensure anhydrous conditions, proper stoichiometry, and sufficient reaction time. |
| Thin-Film Quality | Uniform, pinhole-free films with good surface coverage. | Poor Film Quality (Dewetting, Aggregation): Optimize solvent, solution concentration, spin speed, and surface treatment. |
| OFET Performance | Clear field-effect behavior with distinct linear and saturation regimes. High mobility and on/off ratio. | No Field-Effect or Low Performance: Poor film morphology, charge trapping at the dielectric interface, or energy level mismatch with electrodes. Re-evaluate annealing conditions, surface treatments, and electrode materials. |
Conclusion
This compound is a promising and versatile building block for the development of novel organic semiconductors. Its functional handle allows for the systematic tuning of molecular structure, which in turn influences the electronic properties and solid-state packing. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively leverage this compound to advance the field of organic electronics. The key to success lies in the careful control of synthesis, thin-film fabrication, and device architecture, coupled with comprehensive material and device characterization.
References
-
Wikipedia. Organic field-effect transistor. [Link]
-
Larsen, B. W., et al. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. Chemistry of Materials. [Link]
-
Priyadarshini, S. (2018). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. ResearchGate. [Link]
-
McNeill, C. R., & Ade, H. (2013). Soft X-ray characterisation of organic semiconductor films. Journal of Materials Chemistry C. [Link]
-
Advanced Science News. (2013). Better characterisation of thin film organic semiconductors. [Link]
-
Materials Characterization Services. UV-VIS - Ultraviolet Visible Spectroscopy. [Link]
-
MDPI. (2022). Investigation of Structural and Optoelectronic Properties of Organic Semiconductor Film Based on 8-Hydroxyquinoline Zinc. [Link]
-
ResearchGate. a UV–Vis absorption spectra of the linear conjugated polymers in the.... [Link]
-
Elaboration and characterization of organic semiconducting thin films for optoelectronics. (n.d.). [Link]
-
He, Z., et al. (2011). Organic semiconductors for organic field-effect transistors. Journal of Physics D: Applied Physics. [Link]
-
cmditr. (2011). OFET Fabrication and Characterization. YouTube. [Link]
-
Ocal, C., et al. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. [Link]
-
Zhou, X., et al. (2021). Energy level measurement for organic semiconductors. Physical Chemistry Chemical Physics. [Link]
-
Adachi, C. Lab. Organic Field-Effect Transistor (OFET). [Link]
-
ResearchGate. UV–vis absorption spectrum of the polymer in solution and thin film form. [Link]
-
Głowacki, E. D., et al. (2014). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]
-
ResearchGate. (2025). Voltammetric Investigation for Electron-Transfer Characteristics of Organic Semiconductors. [Link]
-
ResearchGate. (2016). How do I Carry out thin film cyclic voltammetry for Small pi conjugated organic molecules?. [Link]
-
ResearchGate. Spin‐coating fabrication of high‐yield and uniform organic thin‐film transistors via a primer template growth. [Link]
-
Angene Chemical. (2025). Safety Data Sheet. [Link]
-
PubChem. 3-Amino-7-azaindole hydrochloride. [Link]
-
University of Nebraska-Lincoln. (2014). Ultra-high mobility transparent organic thin film transistors grown by an off-centre spin-coating method. [Link]
-
MDPI. (2022). Printing and Coating Techniques for Scalable Organic Photovoltaic Fabrication. [Link]
-
J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride. [Link]
-
INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. [Link]
-
ACS Publications. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
-
Royal Society of Chemistry. (2021). Enhancing performances of organic photovoltaics by incorporating small molecule stereoisomers as the third component. [Link]
-
MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]
-
Royal Society of Chemistry. Triindole-cored star-shaped molecules for organic solar cells. [Link]
-
Royal Society of Chemistry. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
-
MDPI. (2015). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]
-
RosDok. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triindole-cored star-shaped molecules for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 7. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]
- 9. Enhancing performances of organic photovoltaics by incorporating small molecule stereoisomers as the third component - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. angenechemical.com [angenechemical.com]
- 14. chemical-label.com [chemical-label.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ossila.com [ossila.com]
- 17. Printing and Coating Techniques for Scalable Organic Photovoltaic Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 21. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]
- 26. pubs.acs.org [pubs.acs.org]
The Versatile Role of 3-Amino-5-azaindole Dihydrochloride in Advanced Materials
Introduction: Unveiling the Potential of a Unique Heterocycle
In the dynamic landscape of material science, the quest for novel molecular building blocks with tailored electronic and photophysical properties is paramount. Among the diverse families of heterocyclic compounds, azaindoles have garnered significant attention due to their unique structure, which is bioisosteric to indole, and their versatile chemical reactivity.[1] 3-Amino-5-azaindole dihydrochloride, a specific isomer within this class, presents a compelling scaffold for the development of advanced functional materials. Its structure, featuring a pyrrole ring fused to a pyridine ring with an amino substituent, offers a rich interplay of electron-donating and electron-withdrawing characteristics, making it a promising candidate for applications in organic electronics, sensing, and functional polymers.[2]
This technical guide delves into the multifaceted applications of this compound in material science. We will explore its role as a fundamental constituent in the synthesis of functional polymers, its potential incorporation into organic light-emitting diodes (OLEDs), and its utility in the design of fluorescent sensors. This document is intended for researchers, scientists, and professionals in drug development and material science, providing both foundational knowledge and detailed experimental protocols to harness the capabilities of this intriguing molecule.
A Versatile Monomer for Functional Polyazaindoles
The presence of a reactive primary amino group on the 5-azaindole core renders 3-Amino-5-azaindole a valuable monomer for the synthesis of novel functional polymers. These polymers can exhibit unique optoelectronic properties and find applications in diverse areas such as organic thin-film transistors, photovoltaics, and chemical sensors. The nitrogen-rich backbone of polyazaindoles can also impart desirable thermal stability and charge-transport characteristics.
Scientific Rationale
The nucleophilic nature of the amino group allows it to participate in various polymerization reactions, including polycondensation and addition polymerization. For instance, it can react with diacyl chlorides, diisocyanates, or activated difluoro monomers to form polyamides, polyureas, or polyimines, respectively. The resulting polymer's properties can be fine-tuned by the choice of the comonomer, allowing for precise control over the electronic bandgap, solubility, and morphology of the material. The synthesis of indole-based functional polymers with well-defined structures has been shown to be achievable through catalyst-free C-N coupling reactions, suggesting a viable route for aminoazaindole polymerization.[3]
Experimental Protocol: Synthesis of a Poly(azaindole-amide)
This protocol outlines a general procedure for the synthesis of a polyamide from this compound and a diacyl chloride, such as terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
Procedure:
-
Monomer Preparation: In a dry three-neck flask under a nitrogen atmosphere, dissolve 1.0 mmol of this compound in 10 mL of anhydrous NMP.
-
Neutralization: Add 2.2 mmol of anhydrous pyridine to the solution to neutralize the dihydrochloride salt and liberate the free amine. Stir the mixture for 30 minutes at room temperature. The formation of pyridinium hydrochloride precipitate may be observed.
-
Comonomer Addition: Dissolve 1.0 mmol of terephthaloyl chloride in 5 mL of anhydrous NMP in a dropping funnel. Add this solution dropwise to the stirred solution of the diamine at 0 °C over a period of 30 minutes.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C. Maintain the reaction at this temperature for 24 hours under a continuous nitrogen purge.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and pour it into 200 mL of vigorously stirring methanol. The polyamide will precipitate as a solid.
-
Washing: Filter the polymer and wash it thoroughly with methanol to remove unreacted monomers and oligomers. Further washing with hot water can be performed to remove any remaining pyridinium salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Characterization:
The resulting polymer can be characterized by standard techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Thermogravimetric Analysis (TGA) to assess its thermal stability.
Data Summary
| Property | Expected Outcome |
| FTIR (cm⁻¹) | Appearance of amide C=O stretch (~1650), N-H stretch (~3300) |
| ¹H NMR | Broadening of aromatic and amide proton signals |
| GPC | Molecular weight (Mw) in the range of 10,000 - 50,000 g/mol |
| TGA (T₅%) | Decomposition temperature > 350 °C |
Workflow Diagram
Caption: Logical flow of the metal ion sensing mechanism.
Conclusion: A Promising Future in Material Innovation
This compound stands out as a molecule with significant untapped potential in the realm of material science. Its unique combination of a nitrogen-rich heterocyclic core and a reactive amino group provides a versatile platform for the design and synthesis of a new generation of functional materials. The exploratory protocols and scientific rationale presented in this guide are intended to serve as a starting point for researchers to investigate and unlock the full capabilities of this compound. From robust and electronically active polymers to efficient components in organic electronics and sensitive chemical sensors, the applications of 3-Amino-5-azaindole are poised to contribute significantly to the advancement of material innovation. Further research into the derivatization and optimization of this molecular scaffold will undoubtedly lead to the discovery of materials with exceptional performance and novel functionalities.
References
-
J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5. [Link]
-
Liu, J., & Feng, R.-R. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(20), 4534–4541. [Link]
-
Reddy, B. V. S., et al. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(44), 29471-29486. [Link]
-
RosDok. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
MDPI. (2001). Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. Molecules, 6(10), 845-855. [Link]
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
-
Zhang, Y., et al. (2015). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. Polymer Chemistry, 6(35), 6351-6359. [Link]
-
Karzazi, Y. (2014). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 5(1), 1-12. [Link]
-
MRSEC Education Group. Preparation of an Organic Light Emitting Diode. [Link]
-
Crimson Publishers. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Automation and Robotics Engineering: A Peer-Reviewed Journal, 1(1). [Link]
-
ResearchGate. Organic Light-Emitting Diodes (OLEDS). [Link]
Sources
3-Amino-5-azaindole dihydrochloride reaction conditions and reagents
An Application Guide for the Synthetic Utility of 3-Amino-5-azaindole Dihydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the reaction conditions and reagents for this compound. 3-Amino-5-azaindole is a privileged heterocyclic scaffold, recognized as a bioisostere of indole and purine systems, making it a cornerstone building block in modern drug discovery, particularly in the development of kinase inhibitors.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the handling and reactivity of this versatile intermediate. Protocols for key transformations, including N-acylation and palladium-catalyzed cross-coupling reactions, are presented with detailed, step-by-step methodologies, data-rich tables, and visual workflow diagrams to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 5-Azaindole Scaffold
Azaindoles, or pyrrolopyridines, have garnered significant attention in medicinal chemistry. The strategic incorporation of a nitrogen atom into the indole ring system can modulate critical physicochemical properties such as solubility, pKa, and lipophilicity.[2] This modification can also introduce an additional hydrogen bond acceptor, potentially enhancing binding affinity and target potency.[1] Among the four isomers, the 5-azaindole core is a prominent feature in numerous biologically active compounds.
3-Amino-5-azaindole, specifically, serves as a versatile precursor for constructing libraries of compounds for high-throughput screening and lead optimization. Its dihydrochloride salt form ensures stability and improves solubility in certain solvents, though it necessitates careful consideration of reaction stoichiometry, particularly concerning the use of bases. This guide will illuminate the path from this fundamental building block to complex, pharmacologically relevant molecules.
Safety, Handling, and Pre-reaction Considerations
As with any chemical reagent, proper handling of this compound is paramount for ensuring laboratory safety and experimental success.
2.1. Safety and Personal Protective Equipment (PPE)
-
General Handling : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5]
-
Personal Protective Equipment : Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4][6]
-
First Aid :
2.2. Storage and Stability
The compound should be stored in a tightly closed container in a cool, dry place.[4] Storage at 0-8 °C is often recommended for long-term stability.[7]
2.3. The Dihydrochloride Salt: Critical Implications for Reactivity
The dihydrochloride form means that both the 3-amino group and the pyridine nitrogen (at position 5) are protonated. This has two major consequences:
-
Inactivity : The protonated 3-amino group is not nucleophilic. It cannot participate in reactions until it is deprotonated.
-
Stoichiometry : A minimum of two equivalents of a base are required to neutralize the hydrochloride salts and liberate the free base. In practice, an excess of base (2.5 to 3.0 equivalents or more) is often used to drive the reaction to completion. The choice of base is critical and reaction-dependent.
Core Synthetic Transformations and Protocols
The following sections detail common and powerful synthetic transformations involving 3-Amino-5-azaindole, providing both the "how" and the "why" for each protocol.
N-Acylation and N-Sulfonylation: Amide and Sulfonamide Bond Formation
N-acylation of the 3-amino group is a fundamental step for introducing diverse side chains and modulating the electronic and steric properties of the molecule. This reaction is crucial for structure-activity relationship (SAR) studies. While traditional methods often use reactive acyl chlorides, milder alternatives are also available.[8][9]
Causality of Experimental Design:
-
Base Selection : A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. Its role is to neutralize the two equivalents of HCl from the starting material and the one equivalent of HCl generated during the acylation reaction with an acyl chloride.
-
Solvent Choice : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are ideal as they do not react with the acylating agent and effectively dissolve the reagents.
-
Temperature Control : The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure complete conversion.
Experimental Protocol: General Procedure for N-Acylation
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (3.0 eq) dropwise to the suspension. Stir for 15-20 minutes. The suspension may become a clearer solution as the free base is formed.
-
In a separate flask, dissolve the desired acyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table: N-Acylation
| Parameter | Condition/Reagent | Rationale |
| Substrate | This compound | Starting material |
| Reagent | Acyl Chloride or Sulfonyl Chloride (1.1 eq) | Electrophile for C-N bond formation |
| Base | Triethylamine or DIPEA (3.0 eq) | Neutralizes HCl, liberates free amine |
| Solvent | Anhydrous DCM or THF | Aprotic, non-reactive solvent |
| Temperature | 0 °C to Room Temperature | Controls exothermicity, drives reaction |
| Workup | Aqueous NaHCO₃ | Neutralizes excess acid |
Workflow Visualization: N-Acylation
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-azaindole Dihydrochloride
Welcome to the technical support guide for the synthesis of 3-Amino-5-azaindole dihydrochloride. As a key building block in medicinal chemistry, particularly for kinase inhibitors, achieving a high-yield, high-purity synthesis is critical.[1][2][3] This guide, designed for researchers and drug development professionals, provides an optimized experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions.
Optimized Synthesis Protocol
The most reliable and scalable synthesis of 3-Amino-5-azaindole proceeds via a two-step sequence starting from the commercially available 2-Amino-5-nitropyridine. The core strategy involves the construction of the 5-nitro-7-azaindole core, followed by a robust reduction of the nitro group.
Caption: Overall synthetic pathway for this compound.
Data Summary: Reagents and Expected Yields
| Step | Product | Key Reagents & Conditions | Solvent | Typical Yield | Purity (HPLC) |
| 1 | 3-Iodo-5-nitro-pyridin-2-ylamine | I₂, H₂O₂, H₂SO₄, KI (catalytic), 60-70 °C | H₂O | 85-95% | >98% |
| 2 | 5-Nitro-7-azaindole | TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, TEA; then Morpholine, H₂O, 90 °C | THF / H₂O | 75-85% (over 2 steps) | >97% |
| 3 | 3-Amino-5-azaindole | 10% Pd/C, H₂ (50 psi), 25-30 °C | EtOH/THF | 80-95% | >99% |
| 4 | This compound | 4M HCl in Dioxane, 0-5 °C | EtOH/Dioxane | 90-98% | >99.5% |
Step-by-Step Methodology
Part A: Synthesis of 5-Nitro-7-azaindole (Precursor)
This procedure is adapted from a scalable process reported for gram-to-kilogram scale synthesis.[4]
-
Iodination: To a stirred suspension of 2-amino-5-nitropyridine (1.0 equiv) in water, add concentrated sulfuric acid slowly at room temperature. Cool the mixture to 0-5 °C and add hydrogen peroxide (30% aq.) followed by a catalytic amount of potassium iodide (KI). Add iodine (I₂) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours until TLC/HPLC analysis shows complete consumption of the starting material.
-
Work-up & Isolation: Cool the reaction mixture to room temperature and adjust the pH to 7-8 using a saturated sodium bicarbonate solution. The yellow precipitate of 3-iodo-5-nitro-pyridin-2-ylamine is collected by filtration, washed thoroughly with water, and dried under vacuum.[4]
-
Sonogashira Coupling: In an inert atmosphere, suspend the 3-iodo-5-nitro-pyridin-2-ylamine (1.0 equiv) in anhydrous THF. Add triethylamine (TEA), copper(I) iodide (CuI), and bis(triphenylphosphine)palladium(II) dichloride. Add trimethylsilylacetylene dropwise. Stir the reaction at room temperature until the starting material is consumed.
-
Cyclization & Isolation: Filter the reaction mixture through Celite® and concentrate the filtrate. Dissolve the crude residue in a mixture of water and morpholine and heat to 90 °C for 24 hours.[4] Cool the mixture to room temperature, dilute with water, and collect the resulting yellow precipitate of 5-nitro-7-azaindole by filtration. Wash with water and dry under vacuum.
Part B: Reduction and Salt Formation
-
Catalytic Hydrogenation: Charge a suitable hydrogenation vessel with 5-nitro-7-azaindole (1.0 equiv) and 10% Palladium on Carbon (Pd/C, 5-10 wt%). Add a solvent mixture of ethanol and THF (e.g., 4:1) to dissolve the substrate.
-
Reaction Execution: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi. Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours.
-
Scientific Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[5] The palladium surface facilitates the heterolytic cleavage of H₂ and the stepwise reduction of the nitro group to the amine, typically avoiding the harsh acidic conditions required by reagents like SnCl₂ or Fe/HCl which can complicate purification.[6][7]
-
-
Work-up: Once the reaction is complete (monitored by TLC or LCMS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Dihydrochloride Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude 3-Amino-5-azaindole free base in a minimum amount of ethanol or isopropanol. Cool the solution in an ice bath and add 4M HCl in dioxane (2.0-2.2 equivalents) dropwise with stirring. The dihydrochloride salt will precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C. Collect the solid product by filtration, wash with cold diethyl ether or heptane to remove excess acid and solvent, and dry under vacuum to yield this compound as a stable, off-white to light brown solid.
Troubleshooting Guide
Issue 1: Sluggish or Incomplete Catalytic Hydrogenation of 5-Nitro-7-azaindole.
Q: My hydrogenation reaction has stalled. After several hours, I still see a significant amount of starting material on my TLC plate. What could be the cause?
A: This is a common issue in catalytic hydrogenations, especially with nitrogen-containing heterocycles. The primary causes are related to catalyst activity, substrate purity, and reaction conditions.
-
Cause 1: Catalyst Deactivation/Poisoning.
-
Explanation: The palladium catalyst is sensitive to poisons. Trace impurities from previous steps, such as sulfur compounds or residual coordinating reagents (like morpholine), can irreversibly bind to the palladium surface, blocking active sites.[6] The basic pyridine nitrogen of the azaindole ring itself can also weakly coordinate to the catalyst, sometimes slowing the reaction compared to nitrobenzene reductions.
-
Solution:
-
Ensure Precursor Purity: Recrystallize or re-purify the 5-nitro-7-azaindole precursor if you suspect impurities.
-
Use High-Quality Catalyst: Use fresh, high-quality 10% Pd/C from a reputable supplier. Do not use catalyst that has been exposed to air for extended periods.
-
Increase Catalyst Loading: As a last resort, increase the catalyst loading to 10-15 wt%.
-
-
-
Cause 2: Insufficient Hydrogen Mass Transfer.
-
Explanation: This is a triphasic reaction (solid catalyst, liquid solution, gaseous hydrogen). If the hydrogen cannot efficiently reach the catalyst surface where the substrate is adsorbed, the reaction rate will be limited by diffusion, not kinetics.[8]
-
Solution:
-
Increase Agitation: Ensure the stirring is vigorous enough to keep the catalyst suspended uniformly. A "vortex" should be visible.
-
Increase Hydrogen Pressure: If your equipment allows, increase the H₂ pressure to 60-80 psi. This increases the concentration of dissolved hydrogen in the solvent.
-
-
-
Cause 3: Poor Substrate Solubility.
-
Explanation: If the 5-nitro-7-azaindole is not fully dissolved, the reaction rate will be limited by its dissolution rate.
-
Solution:
-
Optimize Solvent System: While EtOH is common, adding a co-solvent like THF or ethyl acetate can improve solubility.
-
Gentle Warming: Cautiously warming the reaction to 30-40 °C can improve both solubility and reaction rate. CAUTION: Hydrogenation of nitro compounds can be highly exothermic. The formation of hydroxylamine intermediates can lead to thermal runaways.[8] This should only be attempted on a small scale with careful temperature monitoring.
-
-
Caption: Troubleshooting workflow for incomplete nitro group reduction.
Issue 2: Product Instability and Discoloration.
Q: My final product, the free base of 3-Amino-5-azaindole, is a dark, tarry substance that decomposes quickly. How can I obtain a clean product?
A: This is a classic problem with electron-rich aminoindoles and their aza-analogs.[9][10] The free amine is highly susceptible to air oxidation, leading to dimerization and polymerization, which results in the dark coloration and decomposition.
-
Cause: Air Oxidation.
-
Explanation: The pyrrole ring, activated by the C3-amino group, is electron-rich and readily oxidized by atmospheric oxygen. This often leads to the formation of colored oligomeric impurities.
-
Solution:
-
Minimize Air Exposure: After filtering off the hydrogenation catalyst, work quickly. Do not leave the filtrate containing the free base exposed to air for an extended period.
-
Inert Atmosphere: If possible, conduct the filtration and subsequent salt formation under a blanket of nitrogen or argon.
-
Immediate Salt Formation: The most effective solution is to convert the unstable free base into its stable dihydrochloride salt immediately after catalyst removal. The protonated amine is significantly less electron-rich and not susceptible to oxidation. Do not attempt to isolate and store the free base.
-
-
Issue 3: Purification and Isolation Challenges.
Q: I'm having trouble purifying the final dihydrochloride salt. It's either sticky or contains residual impurities.
A: Purification issues with salt formation often stem from solvent choice and stoichiometry.
-
Cause 1: Product "Oiling Out".
-
Explanation: If the product separates as a liquid or oil instead of a crystalline solid, it is often due to the solvent being too polar or too non-polar, or the presence of water.
-
Solution:
-
Solvent Choice: Isopropanol or a mixture of ethanol and MTBE are excellent choices for precipitating hydrochloride salts.
-
Anhydrous Conditions: Ensure your solvents and the HCl reagent are anhydrous. Water can interfere with crystallization.
-
Slow Addition: Add the HCl solution slowly at 0 °C to promote the formation of a crystalline solid over an amorphous oil. If it oils out, try warming slightly to redissolve and then cooling very slowly.
-
-
-
Cause 2: Impurities in the Final Salt.
-
Explanation: The salt precipitation can trap solvent and other soluble impurities.
-
Solution:
-
Trituration/Washing: After filtration, wash the salt cake thoroughly with a non-polar solvent like diethyl ether, MTBE, or heptane. This will wash away trapped solvent and non-polar impurities without dissolving the salt.
-
Re-slurry: If the product is still impure, it can be re-slurried in a solvent like acetone or ethyl acetate, stirred for an hour, and re-filtered.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the dihydrochloride salt synthesized? Why not use the free base? A1: There are two primary reasons. First, as detailed in the troubleshooting section, the 3-amino-5-azaindole free base is highly unstable and prone to oxidative decomposition.[10] Converting it to the dihydrochloride salt dramatically increases its stability, allowing for long-term storage and handling. Second, the salt form often has improved solubility in aqueous or polar protic solvents, which can be advantageous for subsequent reactions or for formulation in biological assays.
Q2: Can I use other reduction methods besides catalytic hydrogenation? A2: Yes, other methods can be effective, though each has trade-offs.
-
Zinc (Zn) or Iron (Fe) in Acetic Acid: These are classic and robust methods for nitro reduction.[1][11] However, they require a stoichiometric amount of metal and a strongly acidic medium. The work-up involves filtering off metal salts and a pH adjustment, which can be cumbersome and may introduce impurities.
-
Tin(II) Chloride (SnCl₂): This is another common reagent.[7] A significant drawback is that the work-up requires careful basification to precipitate tin hydroxides, which can be difficult to filter and may trap the product, leading to lower isolated yields.
-
Hydrazine/Pd-C: Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source is also effective.[5] This avoids the need for a high-pressure hydrogenation apparatus but requires careful handling of hydrazine, which is toxic.
For cleanliness, ease of work-up, and scalability, catalytic hydrogenation with H₂ gas is generally the preferred industrial and laboratory method.[8]
Q3: What are the key analytical methods to monitor the reaction and characterize the product? A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. Use a mobile phase like 10% Methanol in Dichloromethane. The starting nitro compound will be less polar (higher Rf) than the highly polar amine product.
-
LCMS (Liquid Chromatography-Mass Spectrometry): Provides definitive confirmation of the mass of the starting material, product, and any intermediates or byproducts.
-
-
Final Product Characterization:
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the structure of the molecule. The spectra should be acquired in a solvent like DMSO-d₆.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, typically reported as a percentage based on area under the curve.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Q4: How should the final this compound be stored? A4: The dihydrochloride salt is significantly more stable than the free base. It should be stored in a tightly sealed container, protected from light and moisture, preferably in a desiccator or a controlled low-humidity environment at room temperature or refrigerated for long-term storage.
References
- ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- ACS Publications. (n.d.).
- Nature. (2024).
- ScholarWorks @ GVSU. (n.d.).
- ACS Publications. (2021). Synthesis of a Series of Diaminoindoles.
- MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
- ResearchGate. (n.d.).
- Mettler Toledo. (n.d.).
- Chinese Chemical Society. (n.d.). Synthesis of Azaindoles.
- Infoscience. (n.d.). Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies.
- ResearchGate. (2016).
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Reddit. (2023). my nitro refuses to be reduced.
- ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?.
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- Benchchem. (n.d.).
- ACS Publications. (n.d.). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- PMC. (2022). Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters.
- J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride.
- ACS Publications. (n.d.). Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Plant Physiology. (1986).
- PMC. (2023).
- PMC. (n.d.). Azaindole Therapeutic Agents.
- Organic Chemistry Frontiers (RSC Publishing). (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
- ChemicalBook. (n.d.). 3-Amino-5-bromo-6-methyl-7-azaindole CAS#.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Aminoindoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of 3-Amino-5-azaindole Dihydrochloride
Welcome to the technical support center for the purification of 3-Amino-5-azaindole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
3-Amino-5-azaindole is a valuable building block in pharmaceutical research, particularly for the synthesis of kinase inhibitors.[1] As with many aminoindoles, the free base can be unstable and susceptible to oxidation and dimerization, often indicated by a color change.[2] For this reason, it is typically isolated and handled as its more stable dihydrochloride salt. However, the polar nature of this salt presents its own set of purification challenges. This guide provides practical, field-proven advice to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with crude this compound?
A1: Impurities can originate from various sources during synthesis.[3] Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the azaindole core.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to partially substituted or isomerized azaindole derivatives.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium from coupling reactions), and their byproducts.[4]
-
Degradation Products: The free 3-aminoindole is sensitive to air and light, which can lead to oxidative dimerization or other forms of decomposition.[2] It is crucial to handle the free base quickly and under an inert atmosphere before converting it to the hydrochloride salt.
Q2: My this compound is discolored (e.g., brown or purple). What does this indicate and can it be purified?
A2: Discoloration, particularly a brown, deep blue, or purple hue, often suggests the presence of oxidized impurities.[2] This can occur if the free base was exposed to air for an extended period before salt formation. While discoloration indicates impurity, the material can often be purified. Techniques like recrystallization with activated charcoal or column chromatography are typically effective at removing these colored impurities.
Q3: What are the best storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place.[5] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 0-8°C is recommended to prevent degradation from moisture and atmospheric oxygen.[6]
Q4: Can I run column chromatography directly on the dihydrochloride salt?
A4: Direct chromatography of highly polar hydrochloride salts on standard silica gel can be challenging. The salt may have very low mobility in common non-polar solvent systems and can streak badly. There are a few approaches to address this:
-
Polar/Modified Mobile Phases: Using a more polar mobile phase, such as dichloromethane/methanol with a small amount of ammonium hydroxide to act as a competitive base and improve peak shape.
-
Neutralization: The dihydrochloride salt can be neutralized to the free base just before loading onto the column. This makes the compound less polar and more amenable to chromatography with standard solvent systems like ethyl acetate/hexanes. However, the free base is less stable, so this should be done quickly.[2]
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography is often a good alternative. A mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is a common starting point.[5]
Purification Workflow Diagram
The following diagram outlines a general workflow for the purification of this compound, starting from a crude reaction mixture.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and try cooling again.[7] If crystals still do not form, you may need to remove all solvent and restart with a different solvent system. |
| The solution is supersaturated and requires nucleation. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5] Add a "seed crystal" (a tiny amount of the pure compound) to initiate crystallization.[6] | |
| The compound "oils out" instead of forming crystals. | The compound's solubility is too high in the chosen solvent, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point, leading to oiling out. | Reheat the solution to dissolve the oil. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[6] Consider adding a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[5] |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.[8] | |
| Crystals are still colored or appear impure. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5] |
Experimental Protocol: Recrystallization of 3-Amino-5-azaindole Free Base
Note: This is a general protocol based on the properties of similar aminoindoles. Solvent choice may need to be optimized.
-
Solvent Selection: Based on solubility data for the related 7-azaindole, a good starting point for recrystallization could be a mixed solvent system. A polar solvent like ethanol or isopropanol, in which the compound is likely soluble when hot, paired with a less polar anti-solvent like ethyl acetate or heptane, could be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol or isopropanol to the crude 3-Amino-5-azaindole free base to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent to precipitate the dihydrochloride salt, which can then be collected by filtration.[2]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the top of the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For normal phase silica gel chromatography, this could mean increasing the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound streaks down the column. | The compound is too polar for the stationary phase or is interacting strongly with the silica. | Add a small amount of a modifier to the mobile phase. For an amine, adding 0.5-1% triethylamine or ammonium hydroxide can help to improve peak shape by competing with the amine for active sites on the silica gel. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column. | |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation between your product and the impurities. |
| Cracks or bubbles in the column bed. | Improper packing of the column. | Ensure the column is packed uniformly without any air bubbles. Running a solvent through the column before loading the sample can help to settle the packing material. |
Experimental Protocol: Flash Column Chromatography of 3-Amino-5-azaindole Free Base
Note: This protocol assumes the dihydrochloride salt has been converted to the free base prior to chromatography.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good starting point for aminoindoles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be necessary.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude 3-Amino-5-azaindole free base in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the determined mobile phase, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Amino-5-azaindole free base.
-
Salt Formation: Convert the purified free base to the dihydrochloride salt as described in the recrystallization protocol.
Solvent Solubility Data (for the related 7-Azaindole)
The following table, adapted from solubility data for the structurally similar 7-azaindole, can be used as a guide for selecting solvents for recrystallization and chromatography. Solubility is expected to be different for the 3-amino substituted and dihydrochloride salt form, but the relative trends can be informative.
| Solvent | Solubility of 7-Azaindole (at ~25°C) | Potential Application |
| Tetrahydrofuran (THF) | High | Good for dissolving the compound for chromatography. |
| Acetone | High | Potentially a good solvent for recrystallization if a suitable anti-solvent is found. |
| Methanol | Moderate-High | A possible polar component in a recrystallization solvent system. |
| Isopropanol | Moderate | A possible polar component in a recrystallization solvent system. |
| Ethyl Acetate (EA) | Moderate | A common mobile phase component for chromatography; could also be used as a recrystallization solvent. |
| Ethanol | Moderate | A possible polar component in a recrystallization solvent system. |
| Acetonitrile | Low-Moderate | Could be used as a solvent in reverse-phase chromatography. |
| n-Hexane | Low | A common non-polar component (or anti-solvent) for both chromatography and recrystallization. |
Data adapted from Zhang et al. (2020).
References
-
Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
-
Recrystallization - Part 2. (n.d.). University of California, Irvine. [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Davis. [Link]
-
Column chromatography. (n.d.). Columbia University. [Link]
-
3-Amino-7-azaindole dihydrochloride. (n.d.). J&K Scientific LLC. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Al-Tel, T. H. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. (2016). MDPI. [Link]
-
Amino Silica Gel. (2022). Sorbent Technologies, Inc.. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. [Link]
-
Purification by Recrystallization. (n.d.). CUNY. [Link]
-
Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
-
How Does Silica Gel Chromatography Work? (2025). Chemistry For Everyone - YouTube. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. [Link]
-
Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. (2004). PMC - NIH. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). ACS Publications. [Link]
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. (2006). NIH. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (2007).
-
HPLC Methods for analysis of 5-Aminoindole. (n.d.). HELIX Chromatography. [Link]
-
Zhang, Y., et al. (2020). Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (2019). ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Overcoming solubility issues with 3-Amino-5-azaindole dihydrochloride
Welcome to the technical support guide for 3-Amino-5-azaindole dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and success of your experiments.
Understanding the Molecule: Why Solubility Can Be a Challenge
3-Amino-5-azaindole is a heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry. The presence of the basic amine and the nitrogen atom in the pyridine ring of the azaindole core means that the molecule's overall charge state, and therefore its solubility, is highly dependent on the pH of the solution.
As a dihydrochloride salt, the compound is supplied in a protonated, more water-soluble form. However, a solid understanding of its underlying physicochemical properties is crucial for maintaining its solubility in various experimental contexts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in water. What am I doing wrong?
While the dihydrochloride salt form is intended to enhance aqueous solubility, issues can still arise. Here are some potential causes and solutions:
-
Insufficient Solvent: Ensure you are using a sufficient volume of water. While specific solubility data is not widely published, it's always best to start with a higher solvent volume than you think you might need and then concentrate if necessary.
-
pH of the Water: The pH of deionized water can vary. If the pH is not sufficiently acidic, the free base form of the molecule may begin to precipitate. Consider using a slightly acidic buffer (e.g., pH 4-6) to maintain the protonated, soluble state of the compound.
-
Common Ion Effect: If your aqueous solution already contains chloride ions, this can suppress the dissolution of the hydrochloride salt. While typically a minor effect in dilute solutions, it's a factor to be aware of, especially at higher concentrations.
Q2: My compound precipitates out of solution when I add it to my neutral pH cell culture media or buffer. How can I prevent this?
This is a common issue stemming from the pH-dependent solubility of the compound.
-
The Role of pKa: The parent 5-azaindole has a calculated pKa of 8.42. The 3-amino group will also have its own pKa. When the pH of the solution approaches the pKa of the amine groups, they will begin to deprotonate, leading to the less soluble free base form.
-
Solution Preparation Strategy: Instead of adding the solid directly to your neutral buffer, first prepare a concentrated stock solution in an appropriate solvent (see Q3) and then dilute it into your final buffer. This gradual dilution can often prevent immediate precipitation.
-
pH Adjustment of Final Solution: If precipitation still occurs, you may need to slightly lower the pH of your final experimental solution, if your experimental conditions permit.
Q3: What is the best solvent for making a concentrated stock solution?
The choice of solvent for your stock solution is critical.
-
Aqueous Acidic Buffer: For many applications, a concentrated stock solution can be prepared in a slightly acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4-5). This will help to keep the compound in its protonated, soluble form.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions of organic molecules.[1] However, be mindful of the final concentration of DMSO in your experiment, as it can have cytotoxic effects. Ethanol can also be used, but the solubility may be lower than in DMSO.
-
Co-solvents: In some cases, a mixture of an organic solvent and an acidic aqueous buffer can be effective.
Q4: Can I heat the solution to aid dissolution?
Gentle warming (e.g., to 37°C) can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor for any changes in the color or clarity of the solution that might indicate decomposition.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 206.07 g/mol ). For 1 mL of a 10 mM stock solution, you will need 2.06 mg.
-
Add the solid to a microcentrifuge tube.
-
Add 90% of the final desired volume of a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 5.0).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Add the remaining buffer to reach the final volume and vortex again to ensure homogeneity.
-
Store the stock solution at -20°C.
Protocol 2: General Troubleshooting Workflow for Solubility Issues
This workflow provides a systematic approach to addressing precipitation problems.
Caption: A stepwise guide to troubleshooting precipitation of this compound.
Understanding pH-Dependent Solubility
The solubility of a basic compound like 3-Amino-5-azaindole is governed by the Henderson-Hasselbalch equation. As the pH of the solution increases, the equilibrium shifts towards the unprotonated (free base) form, which is generally less soluble in aqueous media.
Caption: The effect of pH on the protonation state and solubility of a basic compound.
Solubility Data for Structurally Similar Compounds
| Compound Type | Aqueous Solubility (pH 6.5) |
| Parent Indole | 16 µg/mL |
| 5-Azaindole Analog | 419 µg/mL |
This greater than 25-fold increase in solubility highlights the positive impact of the azaindole core on this key physicochemical property.[2]
References
-
Chem-Impex International, Inc. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
- Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules.
- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
University of California, Davis. (n.d.). Preparing Solutions and Making Dilutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing an amine hydrochloride suspension.
-
INDOFINE Chemical Company, Inc. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015, January). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]
Sources
3-Amino-5-azaindole dihydrochloride stability and degradation problems
This guide is intended for researchers, scientists, and drug development professionals working with 3-Amino-5-azaindole dihydrochloride. Here, we provide in-depth technical guidance on its stability and potential degradation issues, offering troubleshooting advice and frequently asked questions to support your experimental success.
Introduction to this compound
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules. The azaindole scaffold is a bioisostere of indole, and the introduction of a nitrogen atom can modulate physicochemical properties and biological activity. While the dihydrochloride salt form enhances the stability of the otherwise reactive 3-aminoindole moiety, careful handling and an understanding of its potential degradation pathways are paramount for obtaining reliable and reproducible experimental results. Unprotected 3-aminoindoles are known to be sensitive to light and air, often leading to oxidative dimerization or decomposition[1].
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and handling of this compound.
Q1: Why is 3-Amino-5-azaindole supplied as a dihydrochloride salt?
The free base of 3-aminoindole is highly susceptible to oxidation and degradation, making it difficult to handle and store. The formation of a dihydrochloride salt significantly improves the compound's stability, shelf-life, and handling characteristics by protonating the basic nitrogen centers, thereby reducing their reactivity.
Q2: What are the primary factors that can cause the degradation of this compound?
Several environmental factors can contribute to the degradation of this compound[1]:
-
Exposure to Air (Oxygen): The 3-aminoindole core is prone to oxidation, which can be accelerated by the presence of oxygen.
-
Light: Photodegradation can occur, especially under UV light, leading to the formation of colored impurities.
-
Elevated Temperatures: High temperatures can accelerate the rate of chemical degradation[2].
-
pH: The stability of the compound in solution is pH-dependent. Extreme pH values (highly acidic or basic) can promote hydrolysis or other degradation reactions.
-
Moisture: The presence of excess moisture can lead to hydrolysis and other degradation pathways[1].
Q3: How should I properly store this compound?
To ensure the long-term stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container.
-
Keep it in a cool, dry, and dark place. Storage at 2-8°C is often recommended.
-
For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q4: I've observed a color change in my solid sample of this compound. Is it still usable?
A color change, typically to a brownish or purplish hue, is often an indication of degradation, likely due to oxidation or exposure to light. While a slight color change may not significantly impact the outcome of some experiments, it is crucial for applications requiring high purity, such as in late-stage drug development or for quantitative assays. It is recommended to use a fresh, pure sample for such critical applications. An analytical technique like HPLC should be used to assess the purity of the discolored material before use.
Q5: What solvents are recommended for dissolving this compound?
The choice of solvent will depend on the specific application. For analytical purposes, polar aprotic solvents like DMSO or DMF are often suitable. For aqueous solutions, the pH of the buffer is a critical consideration for stability. Acidic to neutral pH conditions are generally preferred to minimize degradation. It is advisable to prepare solutions fresh and protect them from light.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A decision tree to troubleshoot stability problems with this compound.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in the public domain, we can infer potential degradation pathways based on the known chemistry of indoles and related heterocyclic compounds. Forced degradation studies are essential to definitively identify the degradation products for a specific drug candidate[3][4].
Common degradation mechanisms for indole-containing molecules include:
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This can lead to the formation of various oxidized species, including hydroxylated derivatives, and ultimately ring-opened products. The initial step in the degradation of some indoles is hydroxylation at the 2- and 3-positions, which can lead to the formation of oxindole and isatin intermediates before ring cleavage[5][6].
-
Dimerization: Under oxidative conditions, 3-aminoindoles can undergo dimerization, leading to the formation of colored, high-molecular-weight impurities.
-
Hydrolysis: Although the indole ring itself is generally stable to hydrolysis, other functional groups in a molecule containing this scaffold could be susceptible, particularly at extreme pH values.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, often involving radical mechanisms.
Diagram: Potential Degradation Mechanisms
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[4]. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH as required)
-
Calibrated pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60°C).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating. Neutralize the solution with an appropriate acid before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Expose the solid compound to a dry heat in an oven (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a validated stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to aid in structure elucidation.
Diagram: Forced Degradation Study Workflow
Caption: A workflow for conducting a forced degradation study.
Summary of Stability and Degradation
The following table summarizes the expected stability of this compound under various conditions, based on the general properties of related compounds.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Solid State (Protected from light and moisture) | Generally stable | Minimal degradation |
| Aqueous Solution (Neutral pH, protected from light) | Moderately stable | Slow oxidation products |
| Acidic Solution (e.g., pH 1-3) | Relatively stable | Potential for slow hydrolysis at elevated temperatures |
| Basic Solution (e.g., pH 9-12) | Likely unstable | Rapid degradation, potential for dimerization and ring-opening |
| Oxidative Conditions (e.g., H₂O₂) | Unstable | Hydroxylated derivatives, dimers, ring-opened products |
| Thermal Stress (Elevated temperature) | Degradation rate increases with temperature | Various degradation products, depending on solid or solution state |
| Photostability (Exposure to light) | Unstable, especially in solution | Colored degradation products, dimers |
References
-
U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]
-
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]
-
Choudhary, A. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]
-
Sharma, M., et al. (2023). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis, 227, 115298. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-7. [Link]
-
Health Canada. (2020, August 24). Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069). Canada.ca. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Journal of Nanomedicine & Nanotechnology, 12(6). [Link]
-
Karagianni, M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2321. [Link]
-
International Association of Public Health Logisticians. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities. IAPHL. [Link]
-
Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. DergiPark. [Link]
-
U.S. Food and Drug Administration. (2025, June 24). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]
-
Zhang, M., et al. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32. [Link]
-
Yilmaz, H. (2021). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. Semantic Scholar. [Link]
-
International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]
-
Shokouhi, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2498. [Link]
-
Naito, M. (2022). Inducing Protein Degradation to Overcome Resistance to Kinase Inhibitors. Biochemistry, 61(13), 1295-1296. [Link]
-
Intertek. (n.d.). ICH Stability Testing. [Link]
-
Szultka-Mlynska, M., & Buszewski, B. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(11), 3331. [Link]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimizing Reaction Parameters for 3-Amino-5-azaindole dihydrochloride
Welcome to the technical support center for 3-Amino-5-azaindole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. As a dihydrochloride salt, this compound offers improved stability and handling properties compared to the freebase, making it an attractive starting material for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2]
This resource provides a structured approach to optimizing key reaction parameters, addressing potential challenges, and ensuring the integrity of your experimental outcomes.
Table of Contents
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Compound Handling and Stability
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Protecting Group Strategies
-
Key Synthetic Transformations
-
N-Acylation Reactions
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
-
-
Troubleshooting and FAQs
-
References
Compound Handling and Stability
This compound is typically an off-white to brown crystalline powder.[1] Proper handling and storage are crucial to maintain its integrity.
Frequently Asked Questions (FAQs):
-
Q: What are the recommended storage conditions?
-
A: It is recommended to store the compound at 0-8 °C under a dry, inert atmosphere.[1] Aminoindoles, in their freebase form, can be sensitive to light and air, leading to oxidative dimerization or degradation.[3] The dihydrochloride salt form enhances stability, but precautions should still be taken.
-
-
Q: How do I handle the dihydrochloride salt in a reaction?
-
A: The dihydrochloride salt is generally not nucleophilic enough to participate in reactions directly. It is often necessary to liberate the free amine by adding a suitable base. The choice of base is critical and depends on the specific reaction conditions. For many reactions, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is sufficient to neutralize the HCl and generate the free 3-amino-5-azaindole in situ. It's important to use at least two equivalents of the base to neutralize both molecules of HCl.
-
-
Q: What is the solubility of this compound?
-
A: As a salt, it is expected to have good solubility in polar protic solvents like water and alcohols, and limited solubility in many common aprotic organic solvents. For reactions in aprotic solvents like THF or dioxane, the addition of a base not only liberates the free amine but also aids in solubilizing the starting material. The use of DMF containing a mild acid and an excess of a tertiary base like pyridine can be an effective solvent system for amino acids and their derivatives, and a similar approach could be beneficial here.[4]
-
-
Q: Is the compound hygroscopic?
Protecting Group Strategies
The 3-amino group of the azaindole is highly nucleophilic and can interfere with subsequent reactions. Therefore, protection of this group is often a necessary step in a multi-step synthesis.
Caption: Workflow for protecting the 3-amino group.
Common Protecting Groups:
| Protecting Group | Abbreviation | Key Stability Features | Common Deprotection Method |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Stable to acid, base | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid, hydrogenolysis | Base (e.g., piperidine) |
FAQs:
-
Q: Which protecting group should I choose?
-
A: The choice of protecting group depends on the planned synthetic route. Consider the stability of the protecting group to the conditions of subsequent reactions and the orthogonality of its removal. For example, if your synthesis involves a base-catalyzed reaction, a Boc group would be a suitable choice. If you plan a reaction that is sensitive to acidic conditions, a Cbz or Fmoc group might be more appropriate.
-
-
Q: What are the typical conditions for introducing a Boc group?
-
A: After generating the free base, the Boc group can be introduced using di-tert-butyl dicarbonate (Boc)₂O in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is often complete within a few hours.
-
Key Synthetic Transformations
N-Acylation Reactions
The acylation of the 3-amino group is a common transformation to introduce various functional groups.
Protocol: General Procedure for N-Acylation
-
Suspend this compound (1.0 equiv) in an aprotic solvent such as DCM or THF.
-
Add a suitable base, such as triethylamine (2.2 equiv), and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure complete neutralization of the dihydrochloride. Use a slight excess of the acylating agent. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). |
| Product is water-soluble. | Minimize the aqueous workup. Extract with a more polar solvent like DCM. | |
| Side Reactions | Di-acylation (on the pyrrole nitrogen). | This is less likely for the 3-amino group acylation but can occur under harsh conditions. Use milder conditions and avoid a large excess of the acylating agent. |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. To perform a Suzuki coupling on the 5-azaindole core, a halogenated precursor is typically required (e.g., 3-amino-X-bromo-5-azaindole).
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Optimization of Parameters:
| Parameter | Common Choices | Considerations |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial and often substrate-dependent. For electron-rich amino-heterocycles, bulky electron-rich phosphine ligands like XPhos or SPhos can be effective.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a role in the transmetalation step. K₃PO₄ is often a good choice for challenging couplings. |
| Solvent | Dioxane/water, Toluene/water, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
FAQs:
-
Q: My Suzuki reaction is not working. What should I try?
-
A: The free amino group can sometimes interfere with the palladium catalyst. Protecting the amino group may improve the reaction outcome. Also, consider screening different palladium catalysts, ligands, bases, and solvents. The use of pre-catalysts can also be beneficial for challenging substrates.[9][10]
-
-
Q: I am observing significant debromination of my starting material. How can I minimize this?
-
A: Debromination is a common side reaction. This can sometimes be suppressed by using a milder base, a different solvent system, or by ensuring that the reaction is performed under strictly anaerobic conditions.
-
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds, for example, by coupling an amine with a halogenated 5-azaindole.
Optimization of Parameters:
| Parameter | Common Choices | Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | A palladium precursor is used in combination with a ligand. |
| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is critical for the efficiency of the reaction. Bulky, electron-rich ligands are often preferred.[11][12] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. NaOt-Bu is a common choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are used. |
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst inhibition. | The free amino group on the azaindole can coordinate to the palladium catalyst, inhibiting its activity. Protecting the amino group is highly recommended. |
| Inactive catalyst. | Ensure that the palladium catalyst is active and that the reaction is performed under strictly anaerobic conditions. | |
| Side Reactions | Hydrodehalogenation. | This can be a competing pathway. Optimizing the ligand, base, and temperature can help to minimize this side reaction. |
Troubleshooting and FAQs
-
Q: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?
-
A: 3-Aminoindoles are electron-rich and can be prone to oxidation, leading to the formation of colored byproducts.[3] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are degassed. If the free base is generated, it is best to use it immediately in the next step.
-
-
Q: How can I effectively purify my 3-amino-5-azaindole derivatives?
-
A: These compounds can be quite polar, which can make purification by column chromatography challenging. Here are some tips:
-
Use a polar solvent system for elution, such as DCM/methanol or ethyl acetate/methanol.
-
Adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent can help to reduce tailing on silica gel.
-
Reverse-phase chromatography can be an effective alternative for highly polar compounds.
-
If the product is a solid, recrystallization may be a viable purification method.
-
-
-
Q: Can I perform reactions on the pyridine ring of the 5-azaindole?
-
A: Yes, the pyridine ring can be functionalized, but the reactivity will be influenced by the position of the nitrogen atom and the existing substituents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution can be possible, especially if a good leaving group is present on the pyridine ring.
-
References
-
Morariu, R.-A., Finocchio, G., Maryasin, B., & Krivobokova, T. (2023). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2021). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved January 17, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
- Sanna, M., et al. (2021).
- Schön, R., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2586-2593.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267-4279.
-
Sanna, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Retrieved January 17, 2026, from [Link]
- Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(2), 349-357.
- Tang, M., et al. (2019). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 19(4), 2045-2056.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
-
ResearchGate. (2012). L-Proline Catalyzed Multicomponent Synthesis of 3-Amino Alkylated Indoles via a Mannich-Type Reaction under Solvent-Free Conditions. Retrieved January 17, 2026, from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 17, 2026, from [Link]
- Gribble, G. W. (2006). Convenient Synthesis of Masked Aminoindoles by Indium Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles. Heterocycles, 70, 51–56.
- Gryko, D., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698.
- Peng, C., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4235-4248.
-
PMC. (2019). Biocatalytic Friedel-Crafts Reactions. Retrieved January 17, 2026, from [Link]
- Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809-13817.
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 17, 2026, from [Link]
- Cohen, J. D., & Baldi, B. G. (1983). Isolation of Indole-3-Acetyl Amino Acids Using Polyvinylpolypyrrolidone Chromatography. Plant Physiology, 72(3), 851-855.
-
Atmospheric and Oceanic Science Letters. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Retrieved January 17, 2026, from [Link]
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved January 17, 2026, from [Link]
- Chignell, C. F., et al. (1994). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 94(6), 1671-1701.
- Patrick, M. S., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(11), 3025-3037.
- Ma, Q., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology, 53(11), 6225-6234.
-
ResearchGate. (2017). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved January 17, 2026, from [Link]
-
PMC. (2016). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved January 17, 2026, from [Link]
- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
- Sanna, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(23), 7335.
- Mernyák, E., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11677-11689.
-
ResearchGate. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Retrieved January 17, 2026, from [Link]
-
INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved January 17, 2026, from [Link]
-
Acta Naturae. (2011). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Retrieved January 17, 2026, from [Link]
-
PMC. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved January 17, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ACP - The effect of atmospherically relevant aminium salts on water uptake [acp.copernicus.org]
- 7. db.cngb.org [db.cngb.org]
- 8. Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Common side reactions with 3-Amino-5-azaindole dihydrochloride
Welcome to the technical support center for 3-Amino-5-azaindole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize the formation of impurities, and ensure the integrity of your experimental outcomes.
Introduction: Understanding the Reactivity of 3-Amino-5-azaindole
3-Amino-5-azaindole is a heterocyclic compound incorporating both a pyrrole and a pyridine ring. This unique structure imparts a distinct reactivity profile. The indole portion is electron-rich and susceptible to electrophilic attack, particularly at the 3-position when unsubstituted. The amino group at this position further enhances the nucleophilicity of the indole ring. Conversely, the pyridine ring is electron-deficient, and its nitrogen atom can act as a base or a coordinating ligand in metal-catalyzed reactions. The dihydrochloride salt form enhances solubility in polar solvents but requires neutralization for many reactions.
This guide will address potential issues arising from this dual reactivity, offering troubleshooting strategies and detailed protocols to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning dark. What is happening and how can I prevent it?
A1: The discoloration of 3-aminoindole solutions is a common issue, often indicative of oxidation.[1] 3-Aminoindoles are known to be sensitive to air and light, which can lead to the formation of colored oligomeric or polymeric byproducts.[1] The electron-rich nature of the 3-aminoindole core makes it susceptible to oxidative dimerization.
-
Troubleshooting:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when in solution.
-
Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Q2: I am seeing a significant amount of starting material remaining in my reaction, even after prolonged reaction times. What could be the cause?
A2: Incomplete conversion can stem from several factors related to the nature of this compound:
-
Inadequate Neutralization: The dihydrochloride salt is acidic. Many reactions, particularly those involving nucleophilic attack by the amino group, require the free base form. Insufficient base will result in a significant portion of the starting material remaining as the unreactive protonated form.
-
Catalyst Inhibition: In metal-catalyzed reactions (e.g., palladium-catalyzed cross-couplings), the pyridine nitrogen of the azaindole can coordinate to the metal center. This coordination can inhibit the catalytic cycle, leading to low conversion.[2][3]
-
Troubleshooting:
-
Stoichiometry of Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) are used to neutralize the dihydrochloride salt. An additional equivalent of base may be required for the reaction itself.
-
Ligand Selection for Cross-Coupling: For palladium-catalyzed reactions, the choice of ligand is critical to mitigate catalyst inhibition. Bulky, electron-rich phosphine ligands can often improve reaction efficiency.[2]
-
Q3: I am performing a Pictet-Spengler reaction and observing multiple products. What are the likely side reactions?
A3: The Pictet-Spengler reaction, a key method for synthesizing β-carboline structures, can be prone to side reactions when using 3-aminoindole derivatives.[4][5]
-
Potential Side Reactions:
-
Formation of Iminium Ion Intermediates: The initial condensation between the 3-amino group and an aldehyde forms an iminium ion. This reactive intermediate can participate in undesired pathways if not efficiently trapped by the intramolecular cyclization.
-
Competing Cyclization Pathways: Depending on the substitution pattern of the azaindole ring, there might be alternative, albeit less favorable, sites for intramolecular electrophilic attack.
-
Over-oxidation: The resulting tetrahydro-β-carboline product can sometimes be susceptible to oxidation to the aromatic β-carboline, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
-
Troubleshooting:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A Brønsted or Lewis acid is typically required to promote the formation of the reactive iminium ion. However, overly harsh acidic conditions can lead to degradation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side product formation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct accumulation.
-
Troubleshooting Guide: Common Side Reactions and Solutions
| Observed Issue | Potential Cause | Proposed Solution |
| Formation of a dark, insoluble precipitate | Oxidative polymerization of the 3-aminoindole.[1] | Work under an inert atmosphere, use degassed solvents, and protect the reaction from light. |
| Low yield in a Suzuki-Miyaura coupling | Inhibition of the palladium catalyst by the pyridine nitrogen.[2][3] | Use a specialized ligand system (e.g., bulky biarylphosphine ligands) and carefully optimize the base and solvent. |
| Multiple spots on TLC in a Pictet-Spengler reaction | Formation of side products due to competing reaction pathways or over-oxidation.[6][7] | Optimize the acid catalyst and its concentration. Control the reaction temperature and monitor the reaction closely to determine the optimal endpoint. |
| Recovery of the hydrochloride salt of the starting material | Incomplete neutralization of the dihydrochloride. | Use at least two equivalents of a suitable base to ensure the formation of the free base. |
| Formation of homocoupling products in cross-coupling reactions | Competing reaction of the 2-amino-halopyridine as a nucleophile.[2] | Careful selection of the catalyst, ligand, and reaction conditions is crucial to favor the desired cross-coupling pathway. |
Experimental Protocol: Pictet-Spengler Reaction with 3-Amino-5-azaindole
This protocol provides a general guideline for the Pictet-Spengler reaction. Optimization of specific parameters may be necessary for different aldehyde substrates.
Objective: Synthesis of a tetrahydro-β-carboline derivative.
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Triethylamine (2.2 equivalents)
-
Trifluoroacetic acid (TFA) (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) and stir the mixture for 15 minutes at 0 °C. The suspension should become a clear solution as the free base is formed.
-
Add the aldehyde (1.1 equivalents) to the reaction mixture.
-
In a separate vial, prepare a solution of TFA (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualization of a Key Reaction Pathway
Below is a diagram illustrating the general workflow of the Pictet-Spengler reaction, highlighting the critical steps where side reactions can occur.
Caption: Workflow of the Pictet-Spengler reaction and potential side reactions.
References
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American Journal of Health-System Pharmacy, 59(14), 1345-1348. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH, 59(14), 1345-1348. [Link]
-
McAteer, K., & Jones, M. (2005). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
ResearchGate. (n.d.). The unexpected formation of 3-aminoindoles. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Society of Pakistan, 43(4). [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
The University of Manchester. (n.d.). Cis-Selectivity in the Pictet-Spengler Reaction and Studies Towards the Synthesis of Indole Alkaloids. The University of Manchester. [Link]
-
National Institutes of Health. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. NIH. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. NIH. [Link]
-
Grokipedia. (n.d.). Pictet–Spengler reaction. Grokipedia. [Link]
-
Ivonin, S. P., Voloshchuk, V. V., Rusanov, E. B., Suikov, S., Ryabukhin, S. V., & Volochnyuk, D. M. (2024). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 22(10), 2055-2065. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of nucleosides 3-5. ResearchGate. [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
National Institutes of Health. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. NIH. [Link]
-
York Research Database. (n.d.). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. York Research Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-5-azaindole Dihydrochloride Analytical Methods
Welcome to the technical support center for the analytical troubleshooting of 3-Amino-5-azaindole dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. As a polar, basic, and structurally unique molecule, this compound presents specific challenges in analytical method development. This document provides in-depth, experience-based solutions to common problems encountered during its analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Foundational Knowledge: Understanding the Analyte
This compound is a heterocyclic amine, a derivative of azaindole, which serves as a crucial building block in the synthesis of various bioactive molecules, particularly kinase inhibitors for pharmaceutical development.[1][2] Its key physicochemical properties—high polarity, basicity due to the amino group and the pyridine ring nitrogen, and its delivery as a dihydrochloride salt—are the primary drivers of analytical challenges. These properties can lead to issues such as poor peak shape, low retention in reversed-phase chromatography, and complex ionization behavior in mass spectrometry.
General Sample Preparation & Handling: FAQs
Q1: My this compound sample shows poor solubility in the mobile phase. What should I do?
A1: This is a common issue, especially when using highly organic mobile phases. The dihydrochloride salt form makes the compound highly soluble in aqueous solutions but can cause it to crash out in high concentrations of acetonitrile or methanol.
-
Causality: The principle of "like dissolves like" is at play. The polar salt is most stable in a polar, aqueous environment. Introducing a high percentage of a less polar organic solvent reduces the dielectric constant of the diluent, decreasing its ability to solvate the ionic compound and leading to precipitation.
-
Solution Protocol:
-
Dissolve in Aqueous First: Always dissolve the sample in the aqueous component of your mobile phase first (e.g., water with 0.1% formic acid or ammonium formate buffer). Ensure it is fully dissolved before adding any organic solvent.
-
Use Mobile Phase as Diluent: The best practice is to dissolve and inject the sample in the initial mobile phase composition of your gradient run. This ensures compatibility and prevents peak distortion at the point of injection.[3]
-
Consider a Weaker Injection Solvent: If dissolving in the initial mobile phase is not feasible, use a solvent that is weaker (more aqueous) than the mobile phase. Avoid dissolving the sample in 100% organic solvent.
-
Sonication: Gentle sonication can aid dissolution, but be cautious of potential sample degradation with prolonged exposure or heat.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC analysis of polar basic compounds like 3-Amino-5-azaindole is frequently complicated by secondary interactions with the stationary phase, leading to poor chromatography.
Q2: I'm seeing significant peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?
A2: Peak tailing is the most common problem for this class of compounds. It is primarily caused by strong, unwanted interactions between the basic amine/azaindole nitrogens and residual acidic silanol groups on the silica-based stationary phase.[4]
-
Causality: Free silanol groups (Si-OH) on the surface of C18 columns are acidic and can ionically interact with the protonated basic sites on your analyte. This secondary interaction mechanism has slower kinetics than the primary reversed-phase partitioning, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting peak tailing.
-
Solutions (In Order of Application):
-
Mobile Phase pH Adjustment:
-
Low pH (2.5-3.0): Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. At this low pH, the analyte's basic groups are fully protonated (positively charged), and more importantly, the acidic silanol groups are also protonated (neutral).[3][4] This minimizes the strong ionic secondary interactions. Formic acid is preferred for MS compatibility.
-
High pH (8-10): Use only with a pH-stable column. At high pH, the analyte is in its neutral form, reducing interactions with any deprotonated silanols. This is often less effective for highly basic compounds and requires specialized, durable columns.
-
-
Add a Competing Base:
-
Incorporate a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) into your mobile phase.[3] The TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte. Note: TEA is not MS-friendly due to ion suppression.
-
-
Switch to a Base-Deactivated Column:
-
Modern columns often feature "end-capping" where bulky chemical groups are bonded to the silica surface to physically block access to residual silanols.[4] Columns specifically marketed as "base-deactivated" or suitable for basic compounds (e.g., SIELC Newcrom R1, which has low silanol activity) are highly recommended.[5]
-
-
Reduce Sample Load:
-
Injecting too much sample can overload the active sites on the column, exacerbating tailing.[4] Try reducing the injection volume or diluting the sample.
-
-
Q3: My compound has very little or no retention on a C18 column, eluting near the void volume. How can I increase retention?
A3: This is expected for a small, polar molecule like 3-Amino-5-azaindole. Its high affinity for the aqueous mobile phase limits its interaction with the hydrophobic C18 stationary phase.[6]
-
Solutions:
-
Highly Aqueous Mobile Phase: Start with a very low organic percentage (e.g., 0-5% Acetonitrile/Methanol) and use a long, shallow gradient. Crucially, ensure your C18 column is "aqueous stable" (often designated AQ or similar). Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to drastic loss of retention.
-
Use a Different Stationary Phase:
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the phase to remain wetted in 100% aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to enhance retention of polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase (like bare silica or diol) and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase.
-
-
| Parameter | Standard Reversed-Phase (C18) | HILIC |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Diol, Amide) |
| Mobile Phase | High Aqueous / Low Organic | Low Aqueous / High Organic |
| Elution Solvent | Increasing Organic Content | Increasing Aqueous Content |
| Best For | Non-polar to moderately polar compounds | Highly polar, water-soluble compounds[6] |
| Caption: Comparison of Reversed-Phase and HILIC chromatography modes. |
Mass Spectrometry (MS) Troubleshooting
Q4: I am seeing a weak or inconsistent signal for my compound in ESI-MS. What could be the problem?
A4: Signal intensity in Electrospray Ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions. For 3-Amino-5-azaindole, this is generally efficient in positive ion mode due to its basic nitrogens, but several factors can cause suppression.
-
Causality: Ion suppression occurs when other components in the sample or mobile phase compete with the analyte for ionization, reducing its signal. In-source fragmentation can also divert energy and reduce the intensity of the primary parent ion.
-
Troubleshooting Diagram:
Caption: Troubleshooting workflow for weak ESI-MS signals.
-
Solutions:
-
Use MS-Friendly Mobile Phase Modifiers: Ensure you are using volatile acids and buffers.
-
Good: 0.1% Formic Acid, Ammonium Formate, Ammonium Acetate. These readily evaporate in the ESI source.
-
Bad: TFA, Phosphoric Acid, TEA, Phosphate Buffers (e.g., PBS). These are non-volatile and will coat the MS source, severely suppressing the signal and causing contamination.[3]
-
-
Check for Adducts: The signal may not be weak but rather distributed among different ionic species. Look for the protonated molecule [M+H]⁺, but also check for sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, which are common contaminants.[7] If adducts are dominant, it may indicate glassware or reagent contamination.
-
Optimize Source Parameters: Systematically tune the ESI source parameters, including capillary voltage, gas temperature, gas flow, and fragmentor voltage, to maximize the signal for your specific compound's m/z.
-
Sample Clean-up: If analyzing from a complex matrix (e.g., plasma), significant ion suppression can occur.[8] Employ a sample clean-up procedure like solid-phase extraction (SPE) to remove interfering components before injection.
-
Key Experimental Protocols
Protocol 1: Recommended HPLC-UV Starting Method
This protocol provides a robust starting point for method development.
-
Column: Use a modern, end-capped, base-deactivated C18 column (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18). Dimensions: 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B (linear gradient)
-
15-17 min: 50% to 95% B (column wash)
-
17-18 min: 95% to 5% B (return to initial)
-
18-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at the absorbance maximum of the azaindole chromophore (typically ~280-300 nm, verify with a UV scan).[7]
-
Sample Diluent: Mobile Phase A (Water with 0.1% Formic Acid).
References
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Witty, M. J., et al. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- National Center for Biotechnology Information. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PubMed Central.
- Washington State University. HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- SelectScience.
- Negrerie, M., et al. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
- Chem-Impex. 3-Amino-7-azaindole dihydrochloride.
- J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride | 100960-08-5.
- SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of 3-Amino-5-azaindole dihydrochloride coupling reactions
Welcome to the technical support center dedicated to enhancing the efficiency and success rate of coupling reactions with 3-Amino-5-azaindole dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes with confidence.
The 5-azaindole scaffold is a privileged structure in medicinal chemistry, but its functionalization via cross-coupling presents unique challenges. The presence of multiple nitrogen atoms—the pyridine nitrogen, the indole nitrogen (N1), and the exocyclic amino group (3-amino)—creates complexities in reactivity, regioselectivity, and catalyst stability. Furthermore, the common dihydrochloride salt form of the starting material requires careful consideration of reaction stoichiometry. This guide provides field-proven insights and solutions to navigate these challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during coupling reactions. Each entry details the issue, explores the probable root causes, and provides actionable solutions grounded in mechanistic principles.
Problem 1: Low or No Product Yield
This is the most frequent issue. Before undertaking extensive optimization, it's crucial to diagnose the fundamental cause of reaction failure.
Possible Causes & Solutions:
-
Incomplete Neutralization of the Dihydrochloride Salt: this compound requires a minimum of two equivalents of base solely for neutralization before any base is available to participate in the catalytic cycle.
-
Solution: Ensure you are using at least 3-4 equivalents of a suitable base. For example, if using K₂CO₃ or Cs₂CO₃, use 3 equivalents to ensure sufficient basicity for both neutralization and catalysis. For stronger bases like NaOtBu, 2.5-3 equivalents are often sufficient.[1]
-
-
Catalyst Inhibition or Deactivation: The pyridine nitrogen in the azaindole core can coordinate to the palladium center, inhibiting catalytic activity.[2] High temperatures can also lead to the formation of inactive palladium black.[3]
-
Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired reductive elimination step and sterically disfavor the formation of off-cycle inhibitory complexes.[3] If palladium black is observed, consider lowering the reaction temperature or using a more stable precatalyst.
-
-
Poor Solvent Quality: Oxygen or water in the reaction solvent can oxidize the active Pd(0) catalyst and/or hydrolyze phosphine ligands.
-
Solution: Use anhydrous, degassed solvents. A common and effective method is to bubble argon or nitrogen through the solvent for 20-30 minutes prior to use.[4]
-
-
Suboptimal Catalyst System: Not all palladium sources and ligands are created equal for challenging heteroaromatic substrates.
Problem 2: Uncontrolled Regioselectivity (Mixture of N1 and 3-Amino Arylation)
3-Amino-5-azaindole possesses two distinct nucleophilic sites: the indole N1-H and the 3-amino group. The indole N1-H is often more acidic and can compete in C-N coupling reactions, leading to a mixture of isomers that are difficult to separate.
Root Cause:
Under typical Buchwald-Hartwig conditions, the deprotonation of the indole N1 can be competitive with, or even faster than, the deprotonation of the 3-amino group, leading to undesired N1-arylation.
Definitive Solution: A Protection/Deprotection Strategy
To guarantee selective arylation at the 3-amino position, the indole nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is robust to many coupling conditions and can be easily removed.[1]
Caption: A three-phase strategy ensures selective 3-amino functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Amino-5-azaindole provided as a dihydrochloride salt? The freebase form of 3-Amino-5-azaindole is a highly electron-rich and nucleophilic compound, making it prone to oxidative decomposition and difficult to store long-term. The dihydrochloride salt is significantly more stable, ensuring higher purity and a longer shelf life. The trade-off is the need for additional base during the reaction to liberate the freebase in situ.
Q2: How do I choose the optimal base for my coupling reaction? Base selection is critical and depends on the reactivity of your coupling partners and the functional groups present.[6][7]
-
Sodium tert-butoxide (NaOtBu): A very strong, effective base for activating the amine and facilitating the catalytic cycle. However, its high basicity can be incompatible with base-sensitive functional groups like esters.
-
Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): These are considered strong yet milder inorganic bases. They are often an excellent choice for complex substrates with sensitive functionalities. They may require slightly higher temperatures or more active catalyst systems to achieve comparable rates to NaOtBu.[2][4]
-
Potassium Carbonate (K₂CO₃): A weaker base, generally reserved for more reactive coupling partners (e.g., aryl iodides or triflates).[8][9]
Q3: What is the mechanism of the Buchwald-Hartwig amination, and how does it guide my choices? The Buchwald-Hartwig amination is the cornerstone reaction for this transformation.[10][11] Understanding its catalytic cycle is key to troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
3-Amino-5-azaindole dihydrochloride handling and storage best practices
Technical Support Center: 3-Amino-5-azaindole Dihydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides essential information, best practices, and troubleshooting advice for the proper handling and storage of this compound to ensure experimental success and maintain reagent integrity. As a key building block in medicinal chemistry, particularly for kinase inhibitors, proper management of this reagent is critical.[1]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for related azaindole compounds, this compound should be handled as a hazardous substance. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[3][4] All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[5]
Q2: How should I store the solid compound upon receipt?
The compound should be stored under controlled conditions to maximize its shelf life. The key is to protect it from moisture, light, and air.
-
Causality: As an amine dihydrochloride, the compound is likely hygroscopic (readily absorbs moisture from the air). Moisture can lead to hydrolysis or clumping, making accurate weighing difficult. Furthermore, many complex organic molecules, especially those with aromatic ring systems like azaindole, are sensitive to light and air, which can catalyze degradation.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[4][6] | Cool temperatures slow the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis.[5] |
| Light | Keep in an amber or opaque vial. | Protects the compound from light-induced degradation. |
| Container | Keep the container tightly sealed.[7] | Prevents ingress of atmospheric moisture and oxygen. |
Q3: The solid has turned from off-white to brown. Can I still use it?
A color change is a primary indicator of degradation. While the compound is sometimes supplied as a light brown powder, a noticeable darkening over time suggests the formation of impurities.[6]
-
Expert Insight: The use of discolored material is not recommended as it can lead to inconsistent and unreliable experimental results. The impurities formed may interfere with your reaction, leading to lower yields, unexpected side products, or inaccurate biological assay results. It is best to use a fresh, unopened vial of the compound.
Q4: What are the best solvents for this compound?
While specific solubility data is limited, amine hydrochlorides are generally more soluble in polar solvents. Based on related compounds and general principles, solubility can be expected in:
-
Polar Protic Solvents: Water, Methanol.
-
Polar Aprotic Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).[8]
-
Causality: The dihydrochloride salt structure significantly increases polarity compared to the free base, favoring solubility in polar solvents. For biological assays, DMSO is a common choice. For organic reactions, DMF or another suitable polar aprotic solvent may be required. Always perform a small-scale solubility test before preparing a large stock solution.[9]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound.
Problem 1: Poor or Incomplete Solubility
-
Probable Cause 1: Incorrect Solvent Choice. The compound's polarity may not be well-matched with the chosen solvent.
-
Solution: Test solubility in a range of solvents. If using a non-polar solvent for a reaction, this compound is unlikely to dissolve. Consider changing your synthetic route to use the free-base form of the amine if necessary, though this may impact stability.
-
-
Probable Cause 2: Insufficient Solvation Time/Energy. The compound may be slow to dissolve.
-
Solution: Gently warm the solution (e.g., to 30-40°C) and use sonication or vortexing to aid dissolution. However, be cautious with heating, as it can accelerate degradation, especially in solution.
-
-
Probable Cause 3: Solution is Saturated. You may be trying to dissolve too much compound in a given volume of solvent.
-
Solution: Try adding more solvent to decrease the concentration. Determine the approximate solubility limit with a small-scale test before preparing your final solution.
-
Problem 2: Stock Solution Changes Color or Forms Precipitate Over Time
-
Probable Cause 1: Compound Degradation. The compound is unstable in the chosen solvent under your storage conditions. Light, air (oxygen), or reaction with the solvent can cause degradation.
-
Solution: Prepare fresh solutions for each experiment. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots. Headspace in the vial should be flushed with an inert gas (argon or nitrogen) before sealing. Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.
-
-
Probable Cause 2: Solvent Absorption of Water. If using a hygroscopic solvent like DMSO, it can absorb atmospheric moisture over time, which may decrease the solubility of the compound or cause hydrolysis.
-
Solution: Use anhydrous solvents for preparing stock solutions. Store the stock solution with a molecular sieve or under an inert atmosphere to keep it dry.
-
Problem 3: Inconsistent or Low Yields in Chemical Reactions
-
Probable Cause 1: Degraded Starting Material. The most common cause of inconsistent results is the degradation of the starting material.
-
Solution: Use a fresh vial of this compound. Before use, visually inspect the solid for any signs of discoloration or clumping. Follow the workflow below to ensure material integrity.
-
-
Probable Cause 2: Reaction Incompatibility. The dihydrochloride salt can interfere with certain reaction conditions. For example, in base-sensitive reactions, the acidic nature of the hydrochloride salt can neutralize the base.
-
Solution: Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to liberate the free amine in situ. This should be done cautiously as the free amine may be less stable.
-
Part 3: Diagrams & Workflows
Workflow for Compound Handling and Stock Solution Preparation
The following diagram outlines the critical decision points from receiving the compound to its use in an experiment.
Caption: Decision tree for troubleshooting failed experiments.
Part 4: Experimental Protocol
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of this compound (MW: 206.07 g/mol , based on the 7-azaindole isomer) in anhydrous DMSO. [6] Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Microbalance
-
Spatula
-
Pipettors and appropriate tips
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a chemical fume hood, carefully weigh out 2.06 mg of the compound and transfer it to a clean, dry amber glass vial.
-
Calculation: (10 mmol/L) * (0.010 L) * (206.07 g/mol ) = 0.020607 g = 20.61 mg for a 100 mM solution. For 10 mM, it is 2.06 mg.
-
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Visual Inspection (Self-Validation): Once dissolution appears complete, hold the vial up to a light source. The solution should be clear and free of particulates. A pale yellow color is acceptable, but a dark brown or orange color may indicate degradation.
-
Storage: If not for immediate use, flush the vial's headspace with an inert gas (argon or nitrogen), seal tightly, and store at -20°C. For frequent use, it is highly recommended to create smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
References
-
Angene Chemical. (2025). Safety Data Sheet: 1-Aminoindole. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 7-Azaindole. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride. Retrieved from [Link]
-
INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. Retrieved from [Link]
-
Chemical Safety. (n.d.). Chemical Label: 3-Amino-6-azaindole dihydrochloride. Retrieved from [Link]
-
UCL Discovery. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]
- Sykes, M. L., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry.
-
MDPI. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]
-
ResearchGate. (2021). Which di/tripeptides are soluble in DMSO/DMF?. Retrieved from [Link]
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
ResearchGate. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. Retrieved from [Link]
-
ResearchGate. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-7-azaindole hydrochloride. Retrieved from [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-5-azaindole Dihydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-5-azaindole Dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and mitigate impurities encountered during this multi-step synthesis. Our guidance is rooted in established chemical principles and practical, field-proven strategies to ensure the highest purity and yield of your target compound.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to 3-Amino-5-azaindole involves a two-step process: the regioselective nitration of the 5-azaindole core, followed by the reduction of the resulting nitro-intermediate. The final step is the formation of the dihydrochloride salt. Each of these stages presents unique challenges and potential for impurity formation. This guide will break down each step, offering troubleshooting advice and answers to frequently asked questions.
A Visual Representation of the Synthetic Workflow
Caption: A high-level overview of the synthesis of this compound.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section is structured to follow the synthetic sequence, addressing specific problems you may encounter at each stage.
Step 1: Nitration of 5-Azaindole
The introduction of a nitro group at the C3 position of the 5-azaindole ring is a critical step that dictates the success of the subsequent reduction.
Q1: My nitration reaction is producing a mixture of regioisomers. How can I improve the selectivity for the 3-nitro product?
A1: Regiocontrol in the nitration of azaindoles can be challenging due to the competing directing effects of the two nitrogen atoms. The pyrrole nitrogen activates the ring towards electrophilic substitution, primarily at C3, while the pyridine nitrogen deactivates the pyridine ring.
-
Underlying Cause: Harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid at elevated temperatures) can lead to a loss of selectivity and the formation of other nitro-substituted isomers.
-
Mitigation Strategies:
-
Milder Nitrating Agents: Consider using milder nitrating agents such as trifluoroacetyl nitrate (CF₃COONO₂), which can be generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride. This method often provides higher regioselectivity under non-acidic and non-metallic conditions.[1]
-
Temperature Control: Maintain strict temperature control, typically between 0 °C and room temperature, to minimize the formation of undesired isomers.[2]
-
Protecting Groups: While more synthetically intensive, the use of a protecting group on the pyrrole nitrogen can modulate the electronics of the ring system and influence the regioselectivity of the nitration.
-
Q2: I am observing significant degradation of my starting material during nitration. What is causing this and how can I prevent it?
A2: Azaindoles, like indoles, can be sensitive to strongly acidic and oxidizing conditions, leading to decomposition and the formation of polymeric byproducts.
-
Underlying Cause: The combination of concentrated sulfuric acid and nitric acid creates a highly aggressive environment that can lead to charring and the formation of complex, often insoluble, impurities.
-
Mitigation Strategies:
-
Slow Addition: Add the nitrating agent slowly to a solution of the 5-azaindole in the acid at a low temperature to control the exotherm of the reaction.
-
Solvent Choice: While classic conditions use concentrated sulfuric acid as the solvent, exploring alternative solvent systems that can moderate the reactivity of the nitrating agent may be beneficial.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to the harsh conditions.
-
Step 2: Reduction of 3-Nitro-5-azaindole
The reduction of the nitro group to the primary amine is a common source of impurities if not carefully controlled. The method of choice is typically catalytic hydrogenation.
Q3: My reduction of 3-Nitro-5-azaindole is incomplete, and I am isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
A3: Incomplete reduction is a frequent issue in catalytic hydrogenation, often stemming from catalyst deactivation or insufficient hydrogen supply.
-
Underlying Cause: The catalyst (e.g., Palladium on carbon) can become poisoned by impurities in the starting material or solvent. The nitrogen on the pyridine ring can also coordinate to the metal center of the catalyst, inhibiting its activity.[3]
-
Mitigation Strategies:
-
Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Hydrogen Pressure: Increase the hydrogen pressure. Reactions that are sluggish at atmospheric pressure can often be driven to completion at higher pressures (e.g., 50-100 psi).
-
Acidic Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can protonate the pyridine nitrogen. This prevents it from binding to and poisoning the catalyst, thereby increasing the reaction rate.[4]
-
Alternative Hydrogen Source: If a hydrogenator is not available, transfer hydrogenation using a source like hydrazine hydrate or ammonium formate with Pd/C can be very effective.[4]
-
Q4: I am observing byproducts that are not the starting material or the desired amine. What are these and how can I avoid them?
A4: The reduction of a nitro group proceeds through several intermediates, namely nitroso and hydroxylamine species. These can be stable enough to be isolated as impurities if the reduction is not complete. Additionally, side reactions can occur under certain conditions.
-
Underlying Cause & Potential Impurities:
-
Partially Reduced Intermediates: The presence of 3-nitroso-5-azaindole and 3-hydroxylamino-5-azaindole indicates incomplete reduction. These intermediates can also participate in condensation reactions to form azo or azoxy dimers.
-
Pyridine Ring Reduction: Under harsh conditions (high temperature, high pressure, and highly active catalysts like Rhodium or Ruthenium), the pyridine ring can be hydrogenated to a piperidine ring.[3][5]
-
Dehalogenation: If any halogenated precursors were used in the synthesis of the 5-azaindole core, residual halogens could be removed during the hydrogenation step, leading to dehalogenated impurities.[6]
-
-
Mitigation Strategies:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is generally selective for the reduction of nitro groups without affecting the pyridine ring under mild to moderate conditions.[7]
-
Reaction Conditions: Use the mildest conditions that afford complete conversion (lower temperature and pressure).
-
Alternative Reducing Agents: For substrates prone to ring reduction, chemical reducing agents like iron powder in acetic acid, tin(II) chloride, or sodium dithionite can be more selective for the nitro group.[7]
-
A Visual Guide to Potential Reduction Byproducts
Caption: Potential impurity pathways during the reduction of 3-Nitro-5-azaindole.
Step 3: Dihydrochloride Salt Formation
The conversion of the free base to the dihydrochloride salt is generally a straightforward process but requires care to avoid introducing impurities.
Q5: The color of my final dihydrochloride salt is off-white or tan, not the expected white crystalline solid. What could be the cause?
A5: Discoloration often indicates the presence of trace impurities that may have been carried through the synthesis or formed during the final salt formation and isolation steps. 3-Aminoindoles and their aza-analogs can be sensitive to air and light, leading to oxidative degradation.[8]
-
Underlying Cause:
-
Oxidation: The electron-rich amino-azaindole core can be susceptible to air oxidation, which can be accelerated by light and trace metals, leading to colored degradation products.
-
Carryover of Impurities: Small amounts of colored impurities from the reduction step, such as azo compounds, can be carried into the final product.
-
-
Mitigation Strategies:
-
Purification of the Free Base: Before salt formation, consider purifying the 3-Amino-5-azaindole free base by column chromatography or recrystallization to remove any residual impurities from the reduction step.
-
Inert Atmosphere: Conduct the salt formation and subsequent filtration and drying under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of High-Purity HCl: Ensure the hydrochloric acid used (e.g., HCl in isopropanol or dioxane) is free of metal contaminants.
-
Recrystallization: Recrystallize the final dihydrochloride salt from a suitable solvent system (e.g., ethanol/ether) to improve its purity and color.
-
III. Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to monitor the progress of the reaction and the purity of the final product?
A: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium formate or TFA) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the product and any impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved.
Q: My final product shows a low yield after the dihydrochloride salt formation and isolation. Where could I be losing material?
A: Loss of yield during salt formation and isolation can occur at several points:
-
Incomplete Precipitation: The dihydrochloride salt may have some solubility in the chosen solvent. Cooling the mixture and adding an anti-solvent (e.g., ether or heptane) can help to maximize precipitation.
-
Filtration Losses: Very fine crystalline material can pass through the filter paper. Using a finer porosity filter or allowing the crystals to grow larger before filtration can help.
-
Adherence to Glassware: The product can stick to the walls of the reaction vessel and filtration apparatus. Ensure all glassware is thoroughly rinsed with the filtration solvent.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several steps require specific safety measures:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be exothermic, so careful temperature control is crucial.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and checked for leaks. Use a blast shield, and do not have any ignition sources nearby. Palladium on carbon can be pyrophoric when dry and exposed to air, especially after use. Quench the catalyst carefully with water or an appropriate solvent before filtering.
-
Hydrochloric Acid: Concentrated or gaseous HCl is corrosive and has a pungent odor. Handle it in a fume hood.
IV. Experimental Protocols
Protocol 1: General Procedure for the Reduction of 3-Nitro-5-azaindole via Catalytic Hydrogenation
-
Setup: In a suitable hydrogenation vessel, suspend 3-Nitro-5-azaindole (1.0 eq) and 10% Palladium on carbon (5-10 mol%) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer detectable.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-5-azaindole free base. This can be purified further if necessary.
Protocol 2: General Procedure for Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude or purified 3-Amino-5-azaindole free base in a suitable anhydrous solvent, such as isopropanol or methanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether, 2.2 eq) to the solution.
-
Precipitation: The dihydrochloride salt should precipitate out of the solution. Stir the resulting slurry for a period of time (e.g., 1-2 hours) at room temperature, and then cool it in an ice bath to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold solvent and then with an anti-solvent like diethyl ether to aid in drying.
-
Drying: Dry the white to off-white solid under vacuum to obtain the final this compound.
V. Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Salt Formation |
| Typical Reagents | HNO₃/H₂SO₄ | Pd/C, H₂ | HCl in IPA/Ether |
| Typical Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Common Impurities | Regioisomers, Degradation Products | Starting Material, Nitroso/Hydroxylamine intermediates, Azo/Azoxy dimers, Ring-reduced products | Oxidized byproducts |
| Purity Target (Pre-step) | >95% | >98% | >99.5% |
VI. References
-
Bhat, P. V., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282–1285. [Link]
-
Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27435-27439. [Link]
-
Fukatsu, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Fukatsu, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ChemRxiv. [Link]
-
Patel, A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(4), 747-752. [Link]
-
Shevchuk, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3568. [Link]
-
Fukatsu, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ResearchGate. [Link]
-
Shevchuk, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]
-
Armit, J. W., & Robinson, R. (1925). Part V. The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines. Journal of the Chemical Society, Transactions, 127, 1604-1618. [Link]
-
Kruppa, M., & Müller, T. J. (2023). Synthesis of Variolins, Meridianins, and Meriolins. Encyclopedia.pub. [Link]
-
Alcaide, B., et al. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 57-65. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. [Link]
-
Patrick, M., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 5(10), 1756-1767. [Link]
-
Reddy, G. R., et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Le T, et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11046-11054. [Link]
-
Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
-
Loska, R., & Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 164-168. [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitropyridine. [Link]
-
Google Patents. (n.d.). Indole, azaindole and related heterocyclic n-substituted piperazine derivatives.
-
Fathalla, M. F. (2012). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. J. Braz. Chem. Soc., 23(1), 136-142. [Link]
-
Wang, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(11), 1435. [Link]
-
Google Patents. (n.d.). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Google Patents. (n.d.). A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF AZA-5 INDOLE AND COMPOUND OBTAINED BY THIS PROCESS.
-
Reddy, M. M., et al. (2013). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 11(38), 6543-6551. [Link]
-
Pescarmona, P. P. (2017). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]
Sources
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-NITRO-6-AZAINDOLE | 67058-77-9 [chemicalbook.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
Validation & Comparative
A Tale of Two Isomers: A Senior Application Scientist's Guide to 3-Amino-5-azaindole and 3-Amino-7-azaindole dihydrochloride in Drug Discovery
In the landscape of medicinal chemistry, the azaindole scaffold stands as a privileged structure, a testament to its remarkable utility in the design of potent and selective kinase inhibitors and other therapeutic agents.[1][2] As bioisosteres of the endogenous purine and indole systems, azaindoles offer a strategic advantage, allowing for the fine-tuning of physicochemical properties and the exploration of novel intellectual property space.[2] This guide delves into a comparative analysis of two pivotal building blocks in this class: 3-Amino-5-azaindole dihydrochloride and 3-Amino-7-azaindole dihydrochloride . Our focus will be on providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to make informed decisions in their synthetic and drug discovery endeavors.
The Structural Nuance: A Tale of a Nitrogen Atom
The fundamental difference between 5-azaindole and 7-azaindole lies in the position of the nitrogen atom within the pyridine ring of the bicyclic system. This seemingly subtle distinction has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately, its biological activity.[3] The 7-azaindole isomer, in particular, has garnered significant attention and is more frequently encountered in clinically approved drugs and late-stage candidates.[1]
Physicochemical Properties: A Comparative Overview
The dihydrochloride salt form of these amines enhances their solubility and stability, making them amenable to a variety of reaction conditions and high-throughput screening formats.[4] While specific experimental data for this compound is less prevalent in the literature, we can extrapolate general trends observed for the azaindole class.
| Property | This compound | 3-Amino-7-azaindole dihydrochloride | Key Considerations for Researchers |
| Molecular Formula | C₇H₇N₃ · 2HCl | C₇H₇N₃ · 2HCl | The identical molecular formula underscores the isomeric relationship. |
| Molecular Weight | 206.07 g/mol | 206.07 g/mol | Identical molecular weight is important for stoichiometric calculations in synthesis. |
| Appearance | Off-white to brown crystalline powder (typical) | Off-white to brown crystalline powder[4] | Color may vary between batches but should be crystalline. |
| Solubility | Generally enhanced solubility over the free base.[2] | Excellent solubility, advantageous for HTS.[4] | The dihydrochloride salt form significantly improves aqueous solubility. |
| Stability | Generally stable under standard conditions. | Stable, suitable for various synthetic methodologies.[4] | Store at 0-8 °C for long-term stability.[4] |
| Purity | ≥ 95% (typical commercial grade) | ≥ 95% (typical commercial grade)[4] | High purity is crucial for reproducible experimental results. |
Performance in Drug Discovery: A Focus on Kinase Inhibition
Both 3-amino-5-azaindole and 3-amino-7-azaindole serve as crucial intermediates in the synthesis of kinase inhibitors. The 3-amino group provides a key vector for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
The 7-Azaindole Advantage
A recurring theme in the literature is the superior performance of 7-azaindole derivatives in kinase inhibition.[2] This is often attributed to the ability of the N7 nitrogen to act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP with the kinase.[2]
Case Study: A Comparative Look at Azaindole Isomers in an HIV-1 Inhibitor Program
In a study aimed at discovering novel HIV-1 inhibitors, a systematic replacement of the indole core with the four azaindole isomers was performed. The results were telling:
-
7-Azaindole Derivative: Showed better efficacy than the parent indole compound.[2]
-
5-Azaindole Derivative: Exhibited reduced efficacy compared to the parent indole.[2]
-
All Azaindole Isomers: Displayed significantly enhanced aqueous solubility (over 25-fold) and improved metabolic stability in human liver microsomes.[2]
This study provides compelling evidence for the strategic advantage of employing the 7-azaindole scaffold to enhance both biological activity and drug-like properties.
Experimental Data: A Glimpse into Kinase Inhibitory Potency
While a direct head-to-head comparison of identical derivatives of 3-amino-5-azaindole and 3-amino-7-azaindole is scarce, we can examine the inhibitory activities of different derivatives to understand their potential.
| Derivative Class | Kinase Target | IC₅₀ (nM) | Reference |
| 5-Azaindolyl-indolyl maleimide | Chk1 | 14 | [1] |
| C-3 Aryl-7-azaindole | JAK2 | 260 | [1] |
| 3,5-disubstituted-7-azaindole | CDK2/CDK9 | - | [3] |
| 7-Azaindole Isoindolinone | PI3Kγ | 4 | [5] |
These data points, while not a direct comparison, highlight the successful application of both scaffolds in generating potent kinase inhibitors. The nanomolar potency achieved with 7-azaindole derivatives against targets like PI3Kγ underscores the potential of this scaffold.
Experimental Protocols: Harnessing the Power of Azaindoles in Synthesis
The 3-amino-azaindole core is a versatile platform for a variety of chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent.
General Workflow for Azaindole Functionalization
The following diagram illustrates a general workflow for the functionalization of a protected azaindole core, which is a common strategy before deprotection to reveal the 3-amino group for further reactions.
Caption: General workflow for azaindole functionalization.
Experimental Protocol: Suzuki Coupling of a 3-Iodo-azaindole Derivative
The Suzuki coupling is a powerful method for introducing aryl or heteroaryl moieties at the C3 position of the azaindole core. The following is a representative protocol.
Objective: To synthesize a 3-aryl-7-azaindole derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
1-Protected-3-iodo-7-azaindole (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
SPhos (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a reaction vessel, add the 1-protected-3-iodo-7-azaindole, aryl boronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed toluene/ethanol solvent mixture.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-azaindole derivative.
-
The protecting group can then be removed under appropriate conditions to yield the 3-amino-7-azaindole derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ and SPhos is a common and effective combination for Suzuki couplings, known for its high catalytic activity and broad substrate scope.
-
Base: Cesium carbonate is a strong enough base to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The toluene/ethanol mixture provides good solubility for both the organic and inorganic reagents and is suitable for the reaction temperature.
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: Simplified Suzuki-Miyaura coupling cycle.
Conclusion and Future Outlook
Both 3-Amino-5-azaindole and 3-Amino-7-azaindole dihydrochloride are valuable building blocks in the medicinal chemist's toolbox. The available evidence suggests that the 7-azaindole isomer often provides a superior scaffold for developing potent kinase inhibitors, likely due to its favorable hydrogen bonding capabilities. However, the enhanced solubility and metabolic stability of all azaindole isomers compared to their indole counterparts make them attractive for drug discovery programs.
The choice between these two isomers will ultimately depend on the specific target and the desired structure-activity relationship. For programs where hinge-binding interactions are crucial, the 7-azaindole scaffold presents a compelling starting point. For broader exploration and scaffold hopping, the 5-azaindole isomer remains a viable option. As more comparative data becomes available, the nuanced differences between these two powerful building blocks will be further illuminated, paving the way for the next generation of innovative therapeutics.
References
-
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. Available from: [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7945. Available from: [Link]
-
Wang, X., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
-
Christ, W. J., et al. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(8), 2227-2252. Available from: [Link]
-
Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4992. Available from: [Link]
-
Atkinson, S. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11343-11352. Available from: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
-
Knight, J., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1165-1171. Available from: [Link]
-
Abdel-Maksoud, M. S. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. Available from: [Link]
-
El-Damasy, D. A., et al. (2022). New Multi-Targeted Antiproliferative Agents: Design and Synthesis of IC261-Based Oxindoles as Potential Tubulin, CK1 and EGFR Inhibitors. Molecules, 27(19), 6523. Available from: [Link]
-
Fernandes, C., & de Castro, B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 455. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45789998, 3-Amino-7-azaindole hydrochloride. Available from: [Link]
-
Merour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Kiliç, A., et al. (2020). 3, 3,5 and 2,6 Expanded Aza-BODIPYs Via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Synthesis and Photophysical Properties. Molecules, 25(22), 5296. Available from: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Amino-5-azaindole Dihydrochloride Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 3-amino-5-azaindole scaffold represents a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. The strategic placement of nitrogen atoms in the bicyclic ring system facilitates crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it a fertile ground for the development of novel therapeutics. This guide provides an in-depth, objective comparison of the biological activity of 3-amino-5-azaindole dihydrochloride derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The 3-Amino-5-azaindole Scaffold: A Cornerstone for Kinase Inhibition
The 3-amino-5-azaindole core is a bioisostere of indole and purine systems, offering unique physicochemical properties that can be fine-tuned to optimize drug-like characteristics such as solubility and cell permeability. The 3-amino group often serves as a key interaction point with the hinge region of the kinase, a critical determinant of inhibitor binding. The 5-azaindole nitrogen can also participate in hydrogen bonding, further anchoring the molecule in the active site. This guide will delve into how substitutions on this core scaffold influence inhibitory potency and selectivity against a panel of therapeutically relevant kinases.
Comparative Analysis of Kinase Inhibitory Activity
The biological activity of 3-amino-5-azaindole derivatives is highly dependent on the nature and position of their substituents. To illustrate this, we have compiled experimental data from published literature, focusing on key kinase targets implicated in cancer and inflammatory diseases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of N-substituted 3-iodo-5-azaindole derivatives, which serve as close structural analogs and provide valuable insights into the structure-activity relationship (SAR) of the 5-azaindole scaffold.
| Compound ID | R Group | Cdc7 IC50 (μM) | CDK2 IC50 (μM) | Reference |
| 1a | H | 0.98 | 3.7 | [1] |
| 1b | 4-Fluorophenyl | 0.10 | 0.31 | [1] |
| 1c | 3-Chlorophenyl | 0.16 | >83 | [1] |
| 1d | 3-Pyridinyl | 0.16 | 1.1 | [1] |
This data is for N-substituted 3-iodo-5-azaindole derivatives as reported by Bryan, M.C., et al. (2013). While not exact 3-amino derivatives, this data provides a valuable starting point for understanding the SAR of the 5-azaindole core.
Key Insights from the Data:
-
Impact of N-Substitution: The unsubstituted derivative 1a shows moderate activity against Cdc7 and weaker activity against CDK2. The introduction of aryl and heteroaryl groups at the nitrogen atom significantly enhances potency and can modulate selectivity.
-
Aryl Substitution: The presence of a 4-fluorophenyl group (1b ) leads to a notable increase in potency against both Cdc7 and CDK2, suggesting favorable interactions within the ATP-binding pocket.
-
Selectivity Profile: The 3-chlorophenyl substituted derivative (1c ) demonstrates high selectivity for Cdc7 over CDK2, highlighting how subtle changes in substitution can drastically alter the selectivity profile.
-
Heteroaromatic Substitution: The 3-pyridinyl group (1d ) maintains potent Cdc7 inhibition while showing moderate activity against CDK2, indicating that heteroaromatic rings are well-tolerated and can be used to fine-tune activity.
Targeting the MAPK Signaling Pathway
Many kinase inhibitors, including those based on the azaindole scaffold, exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer. While direct evidence for 3-amino-5-azaindole derivatives on this pathway is still emerging, related indole compounds have been shown to modulate MAPK signaling.
Below is a diagram illustrating a simplified MAPK signaling cascade, a common target for kinase inhibitors.
Caption: Experimental workflow for in vitro kinase assay.
Materials:
-
Recombinant Kinase (e.g., p38α)
-
Kinase Substrate (e.g., Myelin Basic Protein)
-
This compound derivative
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the 3-amino-5-azaindole derivative in DMSO. Perform serial dilutions in kinase buffer to achieve the desired concentration range for the assay.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and kinase buffer.
-
Initiation of Reaction: Add the diluted compound to the wells, followed by the addition of ATP to initiate the kinase reaction. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™.
-
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-amino-5-azaindole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway, such as ERK in the MAPK pathway.
Materials:
-
Cell lysates from cells treated with the 3-amino-5-azaindole derivative
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
Conclusion and Future Directions
The 3-amino-5-azaindole scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these derivatives. Future research should focus on synthesizing and evaluating a broader range of 3-amino-5-azaindole analogs to build a more comprehensive structure-activity relationship database. Investigating their effects on a wider panel of kinases and exploring their mechanisms of action in relevant cellular and in vivo models will be crucial for advancing these promising compounds toward clinical applications.
References
-
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Bryan, M. C., Fotsch, C., Frohn, M., Reichelt, A., & Yao, G. (2013). N-substituted azaindoles as potent inhibitors of Cdc7 kinase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2056–2060. [Link]
-
Tong, Y., Stewart, K. D., Florjancic, A. S., Harlan, J. E., Merta, P. J., Przytulinska, M., Soni, N., Swinger, K. K., Zhu, H., & Johnson, E. F. (2013). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 4(3), 211–215. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-5-azaindole Analogs
The 3-amino-5-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. Its unique electronic properties and ability to form specific hydrogen bond interactions have made it a cornerstone for the design of potent enzyme inhibitors, particularly protein kinase inhibitors.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of various 3-amino-5-azaindole analogs, supported by experimental data and detailed methodologies to inform researchers and drug development professionals in their pursuit of novel therapeutic agents.
The 3-Amino-5-azaindole Scaffold: A Strategic Choice for Kinase Inhibition
The azaindole core is a bioisostere of the naturally occurring indole nucleus, with the introduction of a nitrogen atom into the benzene ring.[1] This modification enhances aqueous solubility and allows for more favorable physicochemical and pharmacokinetic properties.[1] Specifically, the 5-azaindole isomer has been shown to be particularly effective in targeting the ATP-binding site of protein kinases.[2] The nitrogen at position 5, along with the pyrrole nitrogen, can form a bidentate hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[1][3] The addition of an amino group at the 3-position provides a crucial vector for introducing further diversity and optimizing target engagement and selectivity.
Mechanism of Kinase Inhibition
The primary mechanism by which 3-amino-5-azaindole analogs exert their therapeutic effect is through the competitive inhibition of protein kinases at the ATP-binding site. This inhibition disrupts downstream signaling pathways that are often dysregulated in diseases such as cancer.
Figure 1: Competitive inhibition of kinase activity.
Comparative In Vitro Efficacy of 3-Amino-5-azaindole Analogs
The in vitro efficacy of 3-amino-5-azaindole analogs is typically assessed through their inhibitory concentration (IC50) against target kinases and their anti-proliferative activity in various cell lines. The following table summarizes the performance of several key analogs, compiled from multiple studies. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Analog/Derivative | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Key Findings | Reference |
| 3-Iodo-5-azaindole Derivative | Cdc7 | - | - | - | A key intermediate for synthesizing potent Cdc7 inhibitors. | [2] |
| N-arylated 5-azaindole | Cdc7 | <100 | - | - | Showed good selectivity for Cdc7 over CDK2. | [2] |
| 3,5-disubstituted-7-azaindole | CDK2/CDK9 | - | Triple-Negative Breast Cancer | - | Demonstrated anti-tumor activity in a mouse model. | [1][4] |
| 7-azaindole derivative (Compound 4a) | Erk5 | - | A549 (Lung Cancer) | 6.23 µg/mL | Exhibited good anti-proliferative activity. | [5] |
| 7-azaindole derivative (Compound 5j) | Erk5 | - | A549 (Lung Cancer) | 4.56 µg/mL | Showed potent anti-proliferative activity, comparable to the positive control. | [5] |
In Vivo Efficacy and Preclinical Development
The transition from in vitro activity to in vivo efficacy is a critical step in drug development. For 3-amino-5-azaindole analogs, this involves assessing their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their anti-tumor activity in animal models.
One notable example is a series of 3,5-disubstituted-7-azaindole analogs that have demonstrated anti-tumor activity in a triple-negative breast cancer mouse model.[1][4] These studies highlight the potential of the azaindole scaffold to yield compounds with favorable in vivo properties. The preclinical development pipeline for such compounds typically involves a rigorous evaluation of their absorption, distribution, metabolism, and excretion (ADME) profiles, alongside comprehensive toxicology studies to ensure a sufficient therapeutic window.[6]
Figure 2: Preclinical development workflow.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-amino-5-azaindole analogs is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed several key trends:
-
Substitution at the 3-Amino Group: Modifications at this position are crucial for modulating potency and selectivity. Bulky substituents can be used to probe specific pockets within the kinase active site.
-
Aryl Substituents: The introduction of various aryl or heteroaryl groups through Suzuki coupling has been a common strategy to enhance potency.[2]
-
Hinge-Binding Moiety: The integrity of the 5-azaindole core is essential for maintaining the bidentate hydrogen bond interaction with the kinase hinge region.[1][3]
Figure 3: Key structural elements for activity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol provides a general framework for determining the IC50 value of a 3-amino-5-azaindole analog against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
3-Amino-5-azaindole analog stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well filter plates
-
Phosphoric acid wash solution
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of the 3-amino-5-azaindole analog in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and analog solution.
-
Initiate the reaction by adding a mixture of [γ-33P]ATP and cold ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid wash solution to remove unincorporated ATP.
-
Add scintillant to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each analog concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the anti-proliferative effects of 3-amino-5-azaindole analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
3-Amino-5-azaindole analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 3-amino-5-azaindole analog and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Conclusion
3-Amino-5-azaindole analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to effectively inhibit protein kinases, coupled with their favorable physicochemical properties, makes them an attractive scaffold for further optimization. The comparative data and methodologies presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the discovery and development of next-generation targeted therapies. Continued exploration of the structure-activity relationships and in vivo performance of these analogs will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
-
New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. OUCI. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Discovery of New Azaindole Metallo-Deubiquitinase CSN5 Inhibitors. PubMed. [Link]
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]
-
Preclinical development | Medicinal Chemistry Class Notes. Fiveable. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
The Compass of Kinase Inhibition: A Comparative Guide to Cross-Reactivity Profiling of 3-Amino-5-azaindole Dihydrochloride Based Compounds
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the 3-amino-5-azaindole scaffold represents a privileged structure, a promising starting point for potent and selective therapeutics.[1][2] However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a formidable challenge: ensuring that a candidate molecule predominantly interacts with its intended target while minimizing off-target effects that could lead to toxicity or unforeseen biological consequences. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of 3-Amino-5-azaindole dihydrochloride based compounds, supported by experimental frameworks and data interpretation strategies.
The Imperative of Selectivity in Kinase Drug Discovery
The central dogma of targeted therapy is precision. A highly selective kinase inhibitor can offer a wider therapeutic window and a more predictable safety profile. Conversely, promiscuous compounds, while sometimes beneficial in a polypharmacological context, often carry the baggage of off-target liabilities. The azaindole core, with its ability to form key hydrogen bonds within the kinase hinge region, provides a robust anchor for inhibitor design.[2] However, the journey from a potent inhibitor to a selective drug candidate is paved with rigorous and comprehensive cross-reactivity profiling.
Devising a Cross-Reactivity Profiling Strategy
A multi-faceted approach is essential to build a comprehensive understanding of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
Tier 1: Broad Kinome Screening
The initial step involves screening the compound against a large, representative panel of kinases. This provides a bird's-eye view of the compound's activity across the kinome.
Experimental Protocol: In Vitro Kinase Panel Screening (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of kinases by measuring ATP consumption.
Materials:
-
3-Amino-5-azaindole based test compounds
-
A panel of recombinant human kinases
-
Corresponding kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Acoustic liquid handler (e.g., Echo Liquid Handler) for compound dispensing
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a dilution series in DMSO to achieve the desired final assay concentrations.
-
Assay Plate Preparation: Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions and DMSO (for vehicle control) into the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution for each kinase in the panel in kinase assay buffer.
-
Add the kinase/substrate solution to the assay plates containing the compounds.
-
Allow the compounds and kinases to incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for each respective kinase to provide a more accurate measure of inhibitor potency.[3]
-
Incubate the reaction at 30°C for 1 hour.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
dot
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Tier 2: Cellular Target Engagement
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are therefore a critical next step to confirm that the compound interacts with its intended target in a more physiologically relevant setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[4][5]
Materials:
-
Cell line of interest (e.g., a cancer cell line expressing the target kinase)
-
3-Amino-5-azaindole based test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
dot
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of 3-Amino-5-azaindole Based Compounds
To illustrate the application of these profiling methods, let's consider a hypothetical case study of three 3-amino-5-azaindole based compounds (AZD-1, AZD-2, and AZD-3) designed as inhibitors for Kinase X.
Table 1: Kinome Profiling Data (% Inhibition at 1 µM)
| Kinase Target | AZD-1 | AZD-2 | AZD-3 |
| Kinase X (On-Target) | 98 | 95 | 99 |
| Kinase A | 25 | 85 | 10 |
| Kinase B | 15 | 12 | 5 |
| Kinase C | 40 | 92 | 35 |
| Kinase D | 5 | 8 | 2 |
| Kinase E | 60 | 96 | 55 |
| ... (400+ other kinases) | <10 | ... | <10 |
Table 2: IC50 Values for Key On- and Off-Targets (nM)
| Kinase Target | AZD-1 | AZD-2 | AZD-3 |
| Kinase X (On-Target) | 10 | 15 | 5 |
| Kinase A | >1000 | 50 | >1000 |
| Kinase C | 800 | 30 | 950 |
| Kinase E | 500 | 25 | 600 |
Interpreting the Data: Quantifying Selectivity
Visual inspection of the data is a good starting point, but quantitative metrics are essential for objective comparison.
-
Selectivity Score (S-score): This metric calculates the fraction of kinases inhibited above a certain threshold. For example, S(80%) would be the number of kinases with >80% inhibition divided by the total number of kinases screened. A lower S-score indicates higher selectivity.[6]
-
AZD-1: Low S-score
-
AZD-2: High S-score (promiscuous)
-
AZD-3: Very low S-score (highly selective)
-
-
Gini Coefficient: Derived from the Lorenz curve, the Gini coefficient measures the inequality of inhibitor activity across the kinome. A value approaching 1 indicates high selectivity (activity is concentrated on a few kinases), while a value approaching 0 signifies promiscuity.[3][7]
Table 3: Selectivity Metrics for AZD Compounds
| Metric | AZD-1 | AZD-2 | AZD-3 |
| S(80% @ 1µM) | 0.01 | 0.08 | 0.0025 |
| Gini Coefficient | 0.85 | 0.45 | 0.95 |
Based on these metrics, AZD-3 emerges as the most selective compound, followed by AZD-1 . AZD-2 , despite being a potent inhibitor of Kinase X, exhibits significant off-target activity against Kinases A, C, and E, making it a less desirable candidate for further development without significant medicinal chemistry efforts to improve its selectivity.
The Significance of Structure-Activity Relationships (SAR)
The observed differences in selectivity among AZD-1, AZD-2, and AZD-3 would be attributable to their distinct chemical substitutions on the 3-amino-5-azaindole core. For instance, the promiscuity of AZD-2 might stem from a substituent that makes favorable interactions with a sub-pocket that is common to Kinases X, A, C, and E. In contrast, the high selectivity of AZD-3 could be due to a moiety that exploits a unique feature of the Kinase X active site. A thorough SAR analysis is crucial for rationally designing more selective inhibitors.[8][9]
Conclusion: A Roadmap to Selective Kinase Inhibitors
The development of selective kinase inhibitors is a challenging but essential endeavor in modern drug discovery. The 3-amino-5-azaindole scaffold offers a promising foundation, but its full potential can only be realized through a rigorous and systematic approach to cross-reactivity profiling. By combining broad kinome screening with cellular target engagement assays and employing quantitative selectivity metrics, researchers can make informed decisions to advance the most promising candidates, ultimately leading to safer and more effective targeted therapies.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. Available at: [Link]
-
In vitro kinase assay - Protocols.io. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC - NIH. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. Available at: [Link]
-
Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research - AACR Journals. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]
-
In vitro kinase assay - ResearchGate. Available at: [Link]
-
Gini coefficients as a single value metric to define chemical probe selectivity - PMC - NIH. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]
-
The use of novel selectivity metrics in kinase research - PMC - PubMed Central. Available at: [Link]
-
Structure-Activity Relationship of Azaindole-Based Glucokinase Activators - PubMed. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. Available at: [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - ACS Publications. Available at: [Link]
-
(PDF) StructureActivity Relationship of Azaindole-Based - Amanote Research. Available at: [Link]
-
Structure-Activity Relationship of Azaindole-Based Glucokinase Activators - ResearchGate. Available at: [Link]
-
Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells - PubMed. Available at: [Link]
-
Discovery of New Azaindole-Based PI3Kα Inhibitors: Apoptotic and Antiangiogenic Effect on Cancer Cells - PubMed. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Azaindole-Based Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) StructureActivity Relationship of Azaindole-Based [research.amanote.com]
Confirming the Binding Mode of 3-Amino-5-azaindole dihydrochloride to Target Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a molecule's binding mode to its target protein is a critical step in the journey from a chemical entity to a potential therapeutic. This guide provides an in-depth technical comparison of key experimental methodologies for confirming the binding mode of 3-Amino-5-azaindole dihydrochloride, a versatile scaffold with significant potential in medicinal chemistry. While direct and extensive public data on the specific binding partners of this compound is limited, its structural motif is a well-recognized "privileged structure," particularly in the realm of kinase inhibition.[1][2] This guide will, therefore, use the highly probable context of kinase binding to illustrate a robust, multi-faceted approach to binding mode confirmation.
The azaindole core, a bioisostere of the natural indole nucleus, offers unique physicochemical properties that can be fine-tuned to modulate target binding, solubility, and ADME-tox profiles.[1][3] The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's ability to form crucial hydrogen bonds within the ATP-binding site of kinases, mimicking the interaction of the adenine moiety of ATP.[3] This makes this compound a valuable starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.
This guide will dissect and compare three cornerstone biophysical techniques for validating the binding of a small molecule like this compound to a target protein: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and X-ray Crystallography. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.
A Triad of Techniques for Binding Mode Validation
A comprehensive understanding of a ligand's interaction with its target protein cannot be achieved through a single experimental technique. Instead, a combination of orthogonal methods provides a more complete and validated picture of the binding event. The workflow for confirming the binding mode of this compound to a putative target kinase would logically progress from initial binding confirmation and affinity measurement to a high-resolution structural elucidation of the interaction.
Caption: A typical workflow for validating the binding of a small molecule to its target protein.
Isothermal Titration Calorimetry (ITC): The Gold Standard for In-Solution Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This technique is considered the gold standard for characterizing binding affinity in solution, as it does not require labeling or immobilization of the interacting partners.
Causality Behind Experimental Choices: For a fragment-like molecule such as 3-Amino-5-azaindole, which may have a relatively weak binding affinity initially, ITC is invaluable for confirming a true binding event in solution, free from potential artifacts of surface-based methods. It provides not only the binding affinity (KD) but also the stoichiometry (n) of the interaction, which is crucial for understanding how many ligand molecules bind to a single protein molecule. The enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy offer deeper insights into the nature of the binding forces.
Detailed Experimental Protocol: ITC for this compound and a Target Kinase
-
Protein Preparation:
-
Express and purify the target kinase to >95% purity.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). The final dialysis step should be with a large volume of buffer to ensure a perfect match with the ligand buffer.
-
-
Ligand Preparation:
-
Dissolve this compound in the final, matched ITC buffer. It is critical that the buffer used to dissolve the ligand is identical to the buffer the protein is in, including the DMSO concentration, to minimize heat of dilution effects.
-
-
Concentration Determination:
-
Accurately determine the concentrations of both the protein and the ligand. For the protein, use a reliable method such as UV-Vis spectroscopy with the calculated extinction coefficient or a Bradford/BCA assay with a relevant standard. For the small molecule, ensure accurate weighing and dissolution.
-
-
ITC Experiment Setup:
-
Typically, the protein is placed in the sample cell (e.g., 20-50 µM) and the ligand in the injection syringe (e.g., 200-500 µM, typically 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of larger injections (e.g., 2 µL) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).
-
Data Presentation: ITC
| Parameter | Description | Typical Value for a Fragment Hit |
| KD | Dissociation Constant | 1 µM - 1 mM |
| n | Stoichiometry | ~1 |
| ΔH | Enthalpy Change | Favorable (negative) or unfavorable (positive) |
| ΔS | Entropy Change | Favorable (positive) or unfavorable (negative) |
Surface Plasmon Resonance (SPR): Real-Time Kinetics and High-Throughput Screening
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It is highly sensitive and provides valuable kinetic information (association and dissociation rates).
Causality Behind Experimental Choices: SPR is an excellent method for primary screening of fragment libraries due to its high throughput and low sample consumption. For 3-Amino-5-azaindole, SPR can rapidly confirm binding and provide initial estimates of affinity. The kinetic data (ka and kd) it generates can be crucial for differentiating between compounds with similar affinities but different residence times on the target, a key parameter for in vivo efficacy.
Detailed Experimental Protocol: SPR for this compound and a Target Kinase
-
Protein Immobilization:
-
Immobilize the target kinase onto a sensor chip (e.g., CM5 chip) using a suitable coupling chemistry, most commonly amine coupling.
-
Aim for a low to medium immobilization density to minimize mass transport limitations.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Ligand Preparation:
-
Prepare a dilution series of this compound in the running buffer (e.g., HBS-EP+ with 5% DMSO). The concentration range should span at least one order of magnitude above and below the expected KD.
-
-
SPR Experiment Setup:
-
Equilibrate the system with running buffer.
-
Inject the different concentrations of the ligand over the protein and reference flow cells.
-
Include buffer-only injections (blanks) for double referencing.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference cell data and the blank injections from the active cell data.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Alternatively, for very fast interactions or if a steady-state is reached, the response at equilibrium can be plotted against the ligand concentration and fit to a steady-state affinity model.
-
Data Presentation: SPR
| Parameter | Description | Typical Value for a Fragment Hit |
| ka (M-1s-1) | Association Rate Constant | 103 - 105 |
| kd (s-1) | Dissociation Rate Constant | 10-1 - 10-3 |
| KD (M) | Equilibrium Dissociation Constant | 1 µM - 1 mM |
X-ray Crystallography: The Definitive View of the Binding Mode
X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein-ligand complex. This is the ultimate validation of the binding mode, revealing the precise orientation of the ligand in the binding pocket and the specific interactions it makes with the protein residues.
Causality Behind Experimental Choices: While ITC and SPR confirm if and how strongly a ligand binds, X-ray crystallography explains how it binds. For a novel scaffold like 3-Amino-5-azaindole, a crystal structure is invaluable for structure-based drug design. It can reveal key hydrogen bonds, hydrophobic interactions, and any conformational changes in the protein upon binding, guiding the rational design of more potent and selective analogs.
Detailed Experimental Protocol: Co-crystallization of a Target Kinase with this compound
-
Protein-Ligand Complex Formation:
-
Incubate the purified target kinase with a 5-10 fold molar excess of this compound. The ligand should be dissolved in a compatible solvent (e.g., DMSO) and added to the protein solution to a final DMSO concentration that does not destabilize the protein.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion.
-
Screen a wide range of commercially available crystallization screens to identify initial crystallization "hits."
-
-
Crystal Optimization:
-
Optimize the initial hit conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a previously determined structure of the apo-protein or a homologous protein as a search model.
-
Build the model of the protein-ligand complex into the electron density map and refine the structure.
-
Data Presentation: X-ray Crystallography
| Parameter | Description |
| Resolution (Å) | A measure of the level of detail in the crystal structure. |
| Rwork / Rfree | Indicators of the quality of the fit between the model and the diffraction data. |
| Ligand Occupancy | The proportion of protein molecules in the crystal that have a ligand bound. |
| Key Interactions | A description of the specific hydrogen bonds, hydrophobic interactions, and other contacts between the ligand and the protein. |
Comparative Summary of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | X-ray Crystallography |
| Principle | Measures heat change upon binding | Measures change in refractive index | X-ray diffraction from a crystal |
| Key Outputs | KD, n, ΔH, ΔS | ka, kd, KD | 3D atomic structure, binding mode |
| Throughput | Low to medium | High | Low |
| Sample Consumption | High | Low | Medium |
| Strengths | In-solution, label-free, direct thermodynamic data | Real-time kinetics, high sensitivity | Atomic-level detail of the interaction |
| Limitations | Requires large amounts of pure sample | Immobilization can affect protein activity, potential for artifacts | Requires diffraction-quality crystals, which can be challenging to obtain |
Conclusion
Confirming the binding mode of a novel chemical entity like this compound requires a rigorous and multi-pronged approach. While the azaindole scaffold strongly suggests an interaction with the hinge region of protein kinases, this hypothesis must be experimentally validated. By employing a strategic combination of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and X-ray Crystallography, researchers can build a comprehensive and trustworthy understanding of the ligand's binding characteristics. This detailed knowledge is not merely confirmatory; it is the essential foundation for the rational design and optimization of new and effective therapeutic agents.
References
- Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (URL not available)
-
3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Azaindole Therapeutic Agents. [Link]
-
3-Amino-7-azaindole dihydrochloride. [Link]
-
3-Amino-7-azaindole dihydrochloride. [Link]
-
(PDF) 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. [Link]
- Azaindole therapeutic agents. (URL not available)
-
The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
- New indole and 7-azaindole derivatives as protein kinase inhibitors. (URL not available)
-
Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. [Link]
-
Discovery of Novel, Orally Bioavailable β-Amino Acid Azaindole Inhibitors of Influenza PB2. [Link]
-
Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
3-Amino-7-azaindole hydrochloride. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
2-Aminoimidazoles in medicinal chemistry. [Link]
-
Synthesis, biological activity and electrostatic properties of 3-[2-(dimethylamino)ethyl]-5-[(3-amino-1,2,4-thiadiazol-5-yl)methyl]-1H-indole, a novel 5-HT1D receptor agonist. [Link]
-
Medicinal Chemistry III | Aminoglycosides | AKTU Digital Education. [Link]
-
5-Azaindole. [Link]
Sources
Navigating the Nuances of Azaindole Chemistry: A Guide to Reproducibility with 3-Amino-azaindole Derivatives
A Senior Application Scientist's Perspective on Ensuring Robust and Reliable Experimental Outcomes
The azaindole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its role as a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[1] As a bioisostere of the natural indole nucleus, the strategic placement of a nitrogen atom within the benzene ring can profoundly influence a molecule's physicochemical properties, target engagement, and metabolic fate.[1][2] Among the various substituted azaindoles, 3-amino-azaindole derivatives serve as critical building blocks for elaborating complex molecular architectures. However, the path from experimental design to reproducible results is fraught with potential pitfalls.
This guide provides an in-depth analysis of the factors governing experimental reproducibility when working with 3-amino-azaindole dihydrochloride, with a primary focus on the most commonly utilized isomer, 3-Amino-7-azaindole dihydrochloride.[3][4] We will explore the inherent properties of azaindole isomers, dissect the variables that can impact both synthetic transformations and biological assays, and provide validated protocols and comparative data to empower researchers to generate reliable and robust results.
Part 1: The Foundation of Reproducibility - Understanding Your Starting Material
The reproducibility of any experiment begins with a thorough characterization of the starting materials. For 3-Amino-7-azaindole dihydrochloride, several key factors can introduce variability.
1.1 Purity and Impurity Profile:
Commercial batches of 3-Amino-7-azaindole dihydrochloride typically have a purity of ≥95%.[5] While this is acceptable for many applications, it is crucial to understand the nature of the remaining 5%. Impurities can arise from the synthetic route used for its preparation and may include residual starting materials, intermediates, or by-products from side reactions. These impurities can have unintended consequences:
-
In Synthesis: Residual catalysts (e.g., palladium from coupling reactions) or nucleophilic/electrophilic impurities can interfere with subsequent reactions, leading to lower yields, unexpected side products, or complete reaction failure.
-
In Biological Assays: Unknown impurities can exhibit off-target biological activity, leading to false positives or negatives. For instance, an impurity that inhibits a kinase of interest would artificially inflate the apparent potency of the final compound.
Trustworthiness through Validation: Always obtain a Certificate of Analysis (CoA) for the specific lot of material being used. When results are unexpected, consider analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of the starting material.
1.2 Solubility and Stability:
3-Amino-7-azaindole dihydrochloride is generally noted for its good solubility and stability, which makes it suitable for high-throughput screening (HTS).[6] However, the dihydrochloride salt form implies a specific pH range for optimal solubility, typically in aqueous, slightly acidic, or polar aprotic solvents.
Causality in Experimental Choice: The dihydrochloride form enhances water solubility but also makes the compound acidic. When used in a reaction with acid-sensitive reagents, a pre-neutralization step or the use of a non-interfering base is critical. In biological assays, the final concentration of the acidic salt in the assay buffer should be low enough to not significantly alter the buffer's pH, which could affect enzyme activity.
1.3 Isomeric Identity:
The term "3-Amino-5-azaindole" in the topic can be ambiguous, as there are four possible azaindole isomers (4-, 5-, 6-, and 7-azaindole), defined by the position of the nitrogen in the six-membered ring.[7] These isomers possess distinct physicochemical properties that can dramatically alter biological activity.[2] The 7-azaindole isomer is the most frequently used in kinase inhibitor design due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine interaction of ATP.[8]
Authoritative Grounding: The distinct electronic properties of each isomer affect their pKa, hydrogen bonding capacity, and dipole moment, which are critical determinants of target binding.[1] It is imperative to confirm the specific isomer being used, as a mix-up can lead to a complete lack of reproducibility of a published result.
Part 2: A Comparative Analysis of Azaindole Isomers
The choice of the azaindole isomer is a critical design element in drug discovery. While they are structurally similar, their performance in biological systems can vary significantly.
Table 1: Physicochemical Property Comparison of Azaindole Isomers
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Indole (Reference) |
| LogP | Varies | Varies | Varies | Varies | ~2.1 |
| tPSA (Ų) | 38.8 | 38.8 | 38.8 | 38.8 | 27.9 |
| Aqueous Solubility (LogS) | Higher than indole | Higher than indole | Higher than indole | Higher than indole | -2.8 |
Note: LogP and LogS values are highly dependent on the specific substituents on the azaindole core. The general trend is that the introduction of the nitrogen atom increases polarity and aqueous solubility compared to the parent indole scaffold.[3][7]
Table 2: Comparative Biological Activity of Azaindole Isomers in Select Studies
| Target/Application | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole | Key Finding |
| HIV-1 NNRTI | Better efficacy | Reduced efficacy | Reduced efficacy | Better efficacy | 4- and 7-isomers showed improved activity over the parent indole.[2] |
| Cdc7 Kinase Inhibition | Lower activity | Potent activity | Lower activity | Lower activity | 5-azaindole derivatives were the most potent and selective.[2] |
| Cannabinoid Receptor 1 (CB1) Allosteric Modulators | Not reported | Not reported | Maintained binding | Lost binding ability | The 7-azaindole isomer was not tolerated for this specific target.[9] |
These examples underscore the importance of isomer selection. A scaffold that is optimal for one target may be detrimental for another. Therefore, when attempting to reproduce or build upon published work, verifying the exact isomer used is a critical first step.
Part 3: Experimental Protocols for Reproducible Results
To illustrate how to ensure reproducibility in practice, we provide detailed protocols for two common applications of 3-Amino-7-azaindole: a palladium-catalyzed cross-coupling reaction and a biochemical kinase inhibition assay.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of 3-Amino-7-azaindole with an aryl bromide. The reaction is sensitive to the choice of catalyst, base, and solvent, as well as the purity of the starting materials.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a reproducible Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add 3-Amino-7-azaindole dihydrochloride (1.0 equiv), the aryl boronic acid or ester (1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), a suitable ligand like XPhos (0.03 equiv, 3 mol%), and a base such as K₃PO₄ (3.0 equiv).
-
Causality: The choice of base is critical. K₃PO₄ is often effective for nitrogen-containing heterocycles as it is strong enough to facilitate transmetalation but generally not so harsh as to cause decomposition. The dihydrochloride starting material will consume two equivalents of base, so an excess is required.
-
-
Inert Atmosphere:
-
Seal the tube with a septum, and evacuate and backfill with argon three times. This is crucial to prevent oxidation of the palladium(0) catalyst.
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe. The small amount of water can aid in the dissolution of the base and facilitate the catalytic cycle.
-
Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can deactivate the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: A reproducible protocol should consistently yield the desired product with minimal side-product formation. Running a small-scale trial and obtaining clean NMR and MS data validates the chosen conditions. If reproducibility is an issue, consider screening different ligands, bases, or solvents, as the optimal conditions can be substrate-dependent.[10]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the potency (IC₅₀) of a compound synthesized from 3-Amino-7-azaindole against a specific protein kinase. Reproducibility in kinase assays is highly sensitive to enzyme quality, ATP concentration, and incubation times.[11][12]
Diagram 2: Kinase Inhibition Assay Workflow
Caption: General workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a 96- or 384-well white assay plate, add the test compound dilutions. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Add the kinase enzyme, diluted in assay buffer, to each well.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Causality: The ATP concentration is a critical variable. For determining IC₅₀ values, it is often set at or near the Michaelis constant (Km) for ATP for that specific kinase. Using a much higher ATP concentration will make competitive inhibitors appear less potent, compromising the reproducibility and comparability of the data.[11]
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature. The reaction should be in the linear range of substrate consumption (typically <20%) to ensure initial velocity kinetics.[12]
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo® from Promega). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for 10 minutes in the dark to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay's robustness is validated by the consistency of the positive control IC₅₀ value across multiple experiments and a Z'-factor > 0.5 for the assay window. Variability in results can often be traced back to the purity and activity of the kinase preparation or inconsistencies in ATP concentration.[12]
Part 4: Alternatives and Broader Context
While the 3-Amino-7-azaindole scaffold is a powerful tool, it is not universally optimal. When experiments with this scaffold yield challenging results (e.g., poor solubility, off-target effects, low potency), considering alternative heterocyclic cores is a valid strategy.
Common Bioisosteric Replacements for the Azaindole Core:
-
Indole: The parent scaffold, offering a different hydrogen bonding pattern and lipophilicity.
-
Pyrazolopyrimidines: Another common hinge-binding scaffold in kinase inhibitors.
-
Furopyridines: Can offer a different vector space for substituent placement.
-
Thienopyridines: Introduces a sulfur atom, which can alter metabolic properties and target interactions.
The choice of an alternative is guided by the specific challenges encountered and the structural information available for the biological target.
Conclusion
Reproducibility in experiments involving 3-Amino-azaindole dihydrochlorides is not a matter of chance, but a result of meticulous attention to detail. It requires a deep understanding of the starting material's purity, stability, and isomeric identity. It demands a rational approach to the design of both synthetic and biological protocols, with a clear understanding of how variables like solvent, base, and ATP concentration can influence the outcome. By embracing the principles of self-validation, carefully documenting experimental conditions, and understanding the comparative context of different azaindole isomers and alternative scaffolds, researchers can build a foundation of trustworthy data, accelerating the path of drug discovery and scientific innovation.
References
-
INDOFINE Chemical Company. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE. [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
-
Russo, M. W., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of the American Chemical Society. [Link]
-
Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Bollini, M., & Beccalli, M. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Zhu, J., et al. (2015). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. ResearchGate. [Link]
-
Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Molecules. [Link]
-
Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. [Link]
-
J&K Scientific LLC. 3-Amino-7-azaindole dihydrochloride. [Link]
-
Khurana, L., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
ResearchGate. 7-Azaindole Analogues as Bioactive Agents and Recent Results. [Link]
-
PubChem. 3-Amino-7-azaindole hydrochloride. [Link]
-
Kremer, A. A., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Chem-Impex. 3-Amino-7-azaindole dihydrochloride. [Link]
-
Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
da Silva, A. C. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts. [Link]
-
Bollini, M., & Beccalli, M. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. [Link]
-
University of Padova. (2018). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lee, H. W., & Kim, Y. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Future Medicinal Chemistry. [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. jk-sci.com [jk-sci.com]
- 5. 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE | | INDOFINE Chemical Company [indofinechemical.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-5-azaindole Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-5-azaindole
3-Amino-5-azaindole, also known as 1H-pyrrolo[3,2-c]pyridin-3-amine, is a heterocyclic amine of significant interest in medicinal chemistry. Its structural motif is a key component in a variety of biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting neurodegenerative diseases. The dihydrochloride salt form enhances the compound's solubility and stability, making it more amenable to formulation and in vitro/in vivo studies. The strategic importance of this scaffold necessitates robust and efficient synthetic routes to ensure its availability for drug discovery programs. This guide will compare two prominent synthetic strategies: the reduction of a nitrated precursor and the classical Fischer indole synthesis.
Route 1: Synthesis via Reduction of 3-Nitro-5-azaindole
This widely utilized approach involves the initial synthesis of a 3-nitro-5-azaindole precursor, followed by a reduction of the nitro group to the desired 3-amino functionality. The choice of reducing agent is critical to the success of this transformation, influencing yield, purity, and functional group tolerance.
Mechanistic Rationale
The core of this strategy lies in the well-established chemistry of nitro group reduction. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it susceptible to nucleophilic attack, but it is the reduction of this group that is key. Catalytic hydrogenation is a common and effective method, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to selectively reduce the nitro group to an amine. The reaction proceeds through nitroso and hydroxylamine intermediates.
Experimental Protocol:
Step 1: Nitration of 5-azaindole (Hypothetical)
While a direct nitration of 5-azaindole at the 3-position can be challenging due to the directing effects of the pyridine nitrogen, a plausible route involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid under carefully controlled temperature conditions. The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of protecting groups.
Step 2: Catalytic Hydrogenation of 3-Nitro-5-azaindole
-
Preparation: In a high-pressure hydrogenation vessel, 3-nitro-5-azaindole (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then stirred vigorously at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the palladium catalyst.
-
Isolation of the Free Base: The filtrate is concentrated under reduced pressure to yield the crude 3-amino-5-azaindole.
Step 3: Formation of the Dihydrochloride Salt
-
Dissolution: The crude 3-amino-5-azaindole is dissolved in a minimal amount of a suitable solvent, such as isopropanol or a mixture of methanol and diethyl ether.
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise to the stirred solution of the free base until precipitation is complete. The pH should be acidic.
-
Isolation: The resulting precipitate, 3-Amino-5-azaindole dihydrochloride, is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Visualizing the Pathway:
Caption: Synthetic pathway via nitration and subsequent reduction.
Route 2: The Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] This route involves the acid-catalyzed reaction of a substituted hydrazine with an aldehyde or ketone. For the synthesis of 3-Amino-5-azaindole, a key starting material would be a suitably substituted pyridylhydrazine.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a series of well-defined steps:
-
Hydrazone Formation: The pyridylhydrazine reacts with a suitable carbonyl compound, such as glycolonitrile (hydroxyacetonitrile), to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to an enamine.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement (the key bond-forming step) to form a di-imine intermediate.
-
Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
Experimental Protocol:
Step 1: Synthesis of 4-Hydrazinylpyridin-3-amine
This key intermediate can be prepared from 3-amino-4-chloropyridine by reaction with hydrazine hydrate.
Step 2: Fischer Indole Synthesis
-
Reaction Setup: 4-Hydrazinylpyridin-3-amine (1.0 eq.) is suspended in a suitable acidic medium, such as a mixture of ethanol and concentrated hydrochloric acid or polyphosphoric acid (PPA).
-
Addition of Carbonyl Component: Glycolonitrile (hydroxyacetonitrile) (1.0-1.2 eq.) is added to the reaction mixture. Glycolonitrile serves as a synthetic equivalent of formaldehyde cyanohydrin and provides the C2 and C3 atoms of the indole ring, with the nitrile group ultimately being hydrolyzed to the amino group.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled and poured onto ice. The pH is carefully adjusted to basic (pH > 10) with a strong base, such as sodium hydroxide, to precipitate the crude product.
-
Purification: The crude 3-amino-5-azaindole is collected by filtration, washed with water, and can be purified by column chromatography on silica gel.
Step 3: Formation of the Dihydrochloride Salt
This step is identical to Step 3 in Route 1.
Visualizing the Pathway:
Caption: Fischer indole synthesis pathway.
Comparative Analysis
| Parameter | Route 1: Reduction of 3-Nitro-5-azaindole | Route 2: Fischer Indole Synthesis |
| Starting Materials | 5-Azaindole | 3-Amino-4-chloropyridine, Hydrazine, Glycolonitrile |
| Key Transformations | Nitration, Catalytic Hydrogenation | Hydrazone formation,[2][2]-Sigmatropic rearrangement |
| Overall Yield | Potentially high, but dependent on the efficiency of the nitration step. | Moderate to good, can be variable depending on the specific conditions of the Fischer cyclization. |
| Purity | Generally high, as catalytic hydrogenation is a clean reaction. Byproducts can arise from incomplete reduction or side reactions during nitration. | Can be lower due to the potential for side reactions and the formation of regioisomers, requiring careful purification. |
| Scalability | Catalytic hydrogenation is generally scalable. The nitration step may require careful control of exotherms on a larger scale. | The Fischer indole synthesis can be challenging to scale up due to the use of strong acids and potentially harsh reaction conditions. |
| Safety Considerations | Use of nitric and sulfuric acids requires caution. Handling of hydrogen gas under pressure requires specialized equipment and safety protocols. Palladium on carbon is flammable. | Hydrazine is toxic and corrosive. Strong acids like PPA require careful handling. Glycolonitrile is toxic. |
| Advantages | - Potentially high yields and purity.- Well-established and reliable reduction methodology. | - Convergent synthesis.- Avoids the use of potentially hazardous nitrating agents. |
| Disadvantages | - Regioselectivity of nitration can be an issue.- Requires high-pressure hydrogenation equipment. | - The synthesis of the pyridylhydrazine precursor can be multi-step.- The Fischer indole synthesis can have a limited substrate scope and may produce side products. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Reduction of 3-Nitro-5-azaindole) is often preferred for its potential for high yields and purity, particularly if a reliable method for the regioselective nitration of 5-azaindole is established. The catalytic hydrogenation step is a clean and efficient transformation. However, the scalability of the nitration and the safety requirements for hydrogenation are important considerations.
Route 2 (Fischer Indole Synthesis) provides a more convergent approach, but the synthesis of the required pyridylhydrazine precursor and the conditions of the Fischer cyclization itself can be challenging. This route may be more suitable for smaller-scale synthesis or when access to high-pressure hydrogenation equipment is limited.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of production, available equipment, and safety infrastructure. For large-scale manufacturing, a thorough process development and optimization of the reduction route would likely be the more efficient and cost-effective strategy. For exploratory and smaller-scale synthesis, the Fischer indole approach may offer greater flexibility.
References
-
Organic Syntheses Procedure. 3-aminopyridine. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]
- Process for the catalytic hydrogenation of arom
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
- Robinson, B. (1982). The Fischer Indole Synthesis. Chemical Reviews, 82(4), 375–401.
Sources
Safety Operating Guide
Proper Disposal of 3-Amino-5-azaindole dihydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and biotechnological innovation, rigorous science and safety are two sides of the same coin. The effective management and disposal of chemical reagents like 3-Amino-5-azaindole dihydrochloride, a heterocyclic amine intermediate crucial in the synthesis of bioactive molecules, is a non-negotiable aspect of laboratory integrity and environmental stewardship.[1][2][3] This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and adherence to regulatory standards.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential. Based on data from similar azaindole compounds, it should be treated as a hazardous substance.[5][7]
Primary Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[7]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]
The dihydrochloride salt form suggests that in the presence of moisture, it may exhibit acidic properties, contributing to its irritant nature. During thermal decomposition, it can release toxic and corrosive fumes, such as nitrogen oxides (NOx) and hydrogen chloride gas.
Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following PPE is required. This equipment creates a necessary barrier between the researcher and the chemical, a fundamental principle of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with airborne powder, preventing eye irritation.[5] |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents direct skin contact, absorption, and irritation.[5] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[8] |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing or transferring powder outside a hood, a NIOSH-approved respirator for dusts is necessary. | Minimizes the inhalation of fine dust particles, which can cause respiratory irritation. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [5][9] This is because such actions can lead to the contamination of waterways and ecosystems, and amines, in particular, can be harmful to aquatic life.[9]
The required disposal route is through collection by a licensed hazardous waste management company, which will typically use high-temperature incineration for final destruction.
Workflow for Waste Segregation and Collection
Caption: Disposal workflow for this compound waste.
Experimental Protocol: Waste Collection
This protocol details the procedure for safely collecting and preparing the chemical waste for pickup.
1.0 Waste Segregation
-
Causality: The fundamental principle of hazardous waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. This compound should be kept separate from strong oxidizing agents and strong bases.
-
Action: Designate separate, clearly marked waste containers for this specific waste stream or compatible nitrogen-containing heterocyclic compounds. Do not mix with other waste categories like halogenated solvents or heavy metals.[8][9]
2.0 Containing Solid Waste
-
Action: Carefully sweep or scrape unused solid reagent, contaminated weigh boats, or filter papers into a robust, sealable container (e.g., a wide-mouth polyethylene jar).
-
Causality: Minimize the generation of dust, which poses an inhalation hazard.[4] A sealed container prevents the release of powder into the lab environment.
3.0 Containing Liquid Waste
-
Action: Collect all solutions containing this compound into a designated, leak-proof liquid waste container (e.g., a polyethylene carboy).
-
Causality: The container must be chemically compatible with the solvents used in the solution to prevent degradation and leaks.
4.0 Handling Contaminated Labware
-
Action: Disposable items (gloves, pipette tips, wipes) that are contaminated with the compound must be collected as solid hazardous waste.[5]
-
Action: Non-disposable glassware should be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol), and collect all rinsate as hazardous liquid waste.
5.0 Labeling the Waste Container
-
Causality: Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is critical for the safety of waste handlers.[10] It communicates the contents and associated hazards.
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A complete list of all other chemical constituents in the container, including solvents, with percentages.
-
The date accumulation started.
-
6.0 Storage Pending Disposal
-
Action: Keep the waste container tightly sealed except when adding waste.
-
Action: Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.
-
Causality: Storing waste in a designated, controlled area with secondary containment (such as a spill tray) prevents accidental spills from spreading and ensures compliance with storage regulations.[5]
7.0 Arranging for Final Disposal
-
Action: Once the container is full (no more than 90% capacity) or approaches the regulatory storage time limit, contact your institution's EHS department to schedule a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal and state regulations, ensuring it reaches a certified Treatment, Storage, and Disposal Facility (TSDF).
Part 3: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small spill of solid material, laboratory personnel with proper PPE can manage the cleanup. For large spills or any spill of liquid solution outside of a fume hood, evacuate the area and contact the institutional EHS emergency line.
-
Cleanup of Small Solid Spills:
-
Wear the full PPE detailed in Part 1.
-
Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[4]
-
Clean the spill area with a cloth dampened with a suitable solvent (like soap and water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.[4]
-
-
Report: Report all spills to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is handled with the same level of precision and care applied to their scientific endeavors, safeguarding themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- CymitQuimica. (2023, June 29). 3-Amino-1H-isoindole hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). 5-Aminolevulinic acid hydrochloride Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). TCO-amine HCl salt Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Safety Department website.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- AFPM. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- INDOFINE Chemical Company. (n.d.). 3-AMINO-7-AZAINDOLE DIHYDROCHLORIDE.
- Chem-Impex. (n.d.). 3-Amino-7-azaindole dihydrochloride.
- ChemicalBook. (2025, October 18). 3-Amino-7-azaindole hydrochloride - Safety Data Sheet.
- PubChem. (n.d.). Chemical label for 3-Amino-6-azaindole dihydrochloride.
- PubMed Central. (n.d.). Azaindole Therapeutic Agents.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- J&K Scientific LLC. (n.d.). 3-Amino-7-azaindole dihydrochloride | 100960-08-5.
- Vermont Department of Environmental Conservation. (n.d.). FREQUENTLY-USED FEDERAL HAZARDOUS WASTE CODES.
- Springer. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemical-label.com [chemical-label.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-5-azaindole dihydrochloride
As researchers and drug development professionals, our work with novel chemical intermediates like 3-Amino-5-azaindole dihydrochloride is foundational to innovation. This compound serves as a crucial building block in medicinal chemistry and material science. However, ensuring a safe laboratory environment is paramount. This guide provides a detailed, field-proven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this substance, grounded in established safety principles and an understanding of its likely chemical hazards.
Hazard Analysis: The "Why" Behind the Protection
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 205658-38-8) is not widely available, a thorough analysis of structurally similar compounds, such as 5-Aminoindole hydrochloride and 3-Aminopyridine, allows us to anticipate its hazard profile with a high degree of confidence. These analogs are consistently classified as irritants and potentially toxic upon contact or inhalation.[1][2]
The operational plan must therefore be built around mitigating the following presumed hazards:
| Hazard Statement | GHS Classification | Implication in the Laboratory |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxic effects. This underscores the critical importance of preventing hand-to-mouth contamination. |
| H315 / H311 | Causes skin irritation / Toxic in contact with skin | Direct contact with the solid or its solutions can cause skin irritation or toxic reactions.[2] Protective garments are non-negotiable. |
| H319 | Causes serious eye irritation | The powder or splashes of solutions can cause significant damage to the eyes.[2] Standard safety glasses are insufficient. |
| H335 | May cause respiratory irritation | As a fine powder, the compound can easily become airborne, and inhalation may lead to irritation of the respiratory tract.[1] |
This hazard assessment dictates that this compound must be handled with engineering controls and a comprehensive PPE strategy to create a multi-layered defense against exposure.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. However, a baseline ensemble is required for any manipulation of the compound.
-
Eye and Face Protection : Due to the risk of serious eye irritation, standard safety glasses are inadequate.[3]
-
Minimum Requirement : Chemical splash goggles that form a seal around the eyes.
-
Recommended for High-Risk Tasks : For tasks involving larger quantities or a significant risk of splashing (e.g., preparing stock solutions, cleaning spills), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[3][4]
-
-
Hand Protection : Hands are the most likely point of direct contact.
-
Glove Type : Chemical-resistant, powder-free nitrile gloves are the standard. Always check the manufacturer's specifications for compatibility with amine hydrochlorides if available.
-
Double Gloving : The National Institute for Occupational Safety and Health (NIOSH) recommends wearing two pairs of gloves for handling many hazardous chemicals.[3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides a robust barrier and allows for the safe removal of the contaminated outer layer without exposing the skin.
-
-
Body Protection : The goal is to prevent any skin contact.
-
Required Garment : A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is essential.[3] Standard cloth lab coats can absorb chemical splashes and hold them against the skin, making them unsuitable for this purpose. The gown should have long sleeves and tight-fitting cuffs.
-
-
Respiratory Protection : Inhalation of the powder is a primary exposure route.
-
Primary Control : All handling of the solid compound (e.g., weighing, transferring) must be performed within a certified chemical fume hood to contain airborne particles.[1]
-
Secondary Control : If a fume hood is not available for a specific procedure, or during a large spill cleanup, a NIOSH-approved respirator is mandatory.[5][6] A half-mask or full-facepiece respirator with P100 (particulate) cartridges would be appropriate.
-
Operational Plans: Integrating PPE into Your Workflow
Effective PPE use is a process, not just a checklist. The following workflow and protocols ensure that safety is an integrated part of the scientific procedure.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
